Hydroxymethyl acrylate
Description
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Properties
CAS No. |
15731-80-3 |
|---|---|
Molecular Formula |
C4H6O3 |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
hydroxymethyl prop-2-enoate |
InChI |
InChI=1S/C4H6O3/c1-2-4(6)7-3-5/h2,5H,1,3H2 |
InChI Key |
GJIDOLBZYSCZRX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCO |
Related CAS |
62487-95-0 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Hydroxymethyl Acrylate via Baylis-Hillman Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Baylis-Hillman reaction is a powerful and atom-economical carbon-carbon bond-forming reaction that has garnered significant attention in organic synthesis. This guide provides a detailed technical overview of the synthesis of hydroxymethyl acrylates, valuable building blocks in medicinal chemistry and polymer science, through the Baylis-Hillman reaction between formaldehyde (B43269) and various acrylate (B77674) esters.
Introduction
The Morita-Baylis-Hillman (MBH) reaction involves the coupling of an activated alkene, typically an acrylate, acrylonitrile, or vinyl ketone, with an electrophile, such as an aldehyde, in the presence of a nucleophilic catalyst.[1] The reaction forms a densely functionalized product, in this case, an α-methylene-β-hydroxy ester, known as a Baylis-Hillman adduct. The synthesis of hydroxymethyl acrylates specifically utilizes formaldehyde as the aldehyde component, leading to the introduction of a primary alcohol functionality. These hydroxymethyl acrylate derivatives are versatile intermediates in the synthesis of various pharmaceuticals and polymers.
Reaction Mechanism
The generally accepted mechanism for the DABCO-catalyzed Baylis-Hillman reaction between an acrylate ester and formaldehyde proceeds through several key steps. Initially, the tertiary amine catalyst, 1,4-diazabicyclo[2.2.2]octane (DABCO), acts as a nucleophile and adds to the β-position of the acrylate ester in a Michael-type addition. This forms a zwitterionic enolate intermediate. This enolate then attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent intramolecular proton transfer and elimination of the DABCO catalyst regenerates the catalyst and yields the final this compound product.[2][3]
References
An In-depth Technical Guide to the Physicochemical Properties of Hydroxymethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymethyl acrylate (B77674) is a functional monomer of significant interest in polymer chemistry and material science. Its structure, featuring both a reactive acrylate group and a primary hydroxyl group, allows for a versatile range of polymerization and post-polymerization modification reactions. This dual functionality makes it a valuable building block for the synthesis of functional polymers with tailored properties for various applications, including in the biomedical and pharmaceutical fields.
It is crucial to distinguish hydroxymethyl acrylate from its close structural relatives, 2-hydroxyethyl acrylate (HEA) and 2-hydroxyethyl methacrylate (B99206) (HEMA), with which it is often confused in the literature. This guide will focus specifically on the properties and protocols for this compound, while also providing comparative data for HEA and HEMA to highlight their differences.
Physicochemical Properties
Quantitative data for this compound is sparse in readily available literature compared to its more common analogues. The following tables summarize the available computed and experimental data for this compound and provide a comparison with HEA and HEMA.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15731-80-3 | [1] |
| Molecular Formula | C₄H₆O₃ | [1] |
| Molecular Weight | 102.09 g/mol | [1] |
| IUPAC Name | hydroxymethyl prop-2-enoate | [1] |
| Computed XLogP3 | 0.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 46.5 Ų | [1] |
Table 2: Comparative Physicochemical Properties of this compound, 2-Hydroxyethyl Acrylate (HEA), and 2-Hydroxyethyl Methacrylate (HEMA)
| Property | This compound | 2-Hydroxyethyl Acrylate (HEA) | 2-Hydroxyethyl Methacrylate (HEMA) |
| CAS Number | 15731-80-3 | 818-61-1 | 868-77-9 |
| Molecular Formula | C₄H₆O₃ | C₅H₈O₃ | C₆H₁₀O₃ |
| Molecular Weight | 102.09 g/mol | 116.12 g/mol | 130.14 g/mol |
| Boiling Point | Data not available | 210-215 °C | 213 °C |
| Melting Point | Data not available | -60 °C | -99 °C |
| Density | Data not available | 1.106 g/cm³ | 1.068 g/mL at 25 °C |
| Flash Point | Data not available | 99 °C | Data not available |
| Solubility in Water | Data not available | Miscible | Miscible |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely published. However, methodologies for the synthesis and characterization of structurally similar acrylate monomers and their corresponding polymers are well-established and can be adapted.
Synthesis of this compound
A general method for the synthesis of 2-hydroxymethyl acrylate compounds involves an improved Baylis-Hillman reaction.[2] In this approach, an acrylate is reacted with an aqueous solution of formaldehyde (B43269) in the presence of a catalyst, such as triethylenediamine (DABCO), in a solvent like tetrahydrofuran (B95107) (THF).[2] The pH of the reaction is controlled during the process.[2] This method is reported to have a shorter production cycle and higher product yield compared to the traditional Baylis-Hillman reaction.[2]
A detailed, analogous procedure for the synthesis of a related compound, ethyl α-(hydroxymethyl)acrylate, is available in Organic Syntheses and provides a representative workflow.[3]
Polymerization of this compound
Characterization of Poly(this compound)
The characterization of poly(this compound) would follow standard polymer analysis protocols to determine its structure, molecular weight, thermal properties, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy can verify the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques are used to determine the molecular weight and molecular weight distribution (polydispersity) of the polymer.
-
Thermal Analysis:
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze the purity of the monomer and to quantify any residual monomer in the polymer.[5]
-
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another technique for analyzing monomer purity and residual monomer content.[6]
-
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, the presence of the hydroxyl group suggests its potential use in areas where hydrophilic and functional polymers are required. Based on the applications of its analogues, HEA and HEMA, poly(this compound) could be explored for:
-
Hydrogel Formation: The hydrophilic nature imparted by the hydroxyl group makes it a candidate for forming hydrogels, which are widely used in biomedical applications such as wound dressings, soft contact lenses, and scaffolds for tissue engineering.[7][8][9][10][11]
-
Drug Delivery: The hydroxyl groups can serve as points for drug conjugation or can influence the swelling and drug release properties of a polymer matrix.[7][9][10] Polymers based on HEA and HEMA have been investigated for drug delivery applications.[7][9][10]
-
Biocompatible Coatings: Polymers with hydroxyl functionalities are often used to create biocompatible coatings for medical devices to reduce protein fouling and improve tissue compatibility.[7]
-
Functional Copolymers: this compound can be copolymerized with other monomers to introduce hydroxyl functionality into the resulting polymer, thereby tailoring its properties for specific applications such as adhesives and coatings.
Safety and Handling
Conclusion
This compound is a promising functional monomer with the potential for a wide range of applications, particularly in the development of functional and biocompatible polymers. However, there is a clear need for more comprehensive research into its physicochemical properties, polymerization kinetics, and the characteristics of its corresponding polymer. This guide has summarized the currently available information and provided a framework for its synthesis and characterization based on established methodologies for related compounds. Further investigation is warranted to fully elucidate the potential of this versatile monomer.
References
- 1. This compound | C4H6O3 | CID 11217233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. 2-Hydroxyethyl acrylate | C5H8O3 | CID 13165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Novel hydrogel membrane based on copoly(hydroxyethyl methacrylate/p-vinylbenzyl-poly(ethylene oxide)) for biomedical applications: properties and drug release characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Polyhydroxyethylmethacrylate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Hydroxymethyl Acrylate Monomer (CAS 15731-80-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxymethyl acrylate (B77674) (HMA), identified by CAS number 15731-80-3, is a functional acrylic monomer with significant potential in the development of advanced biomaterials and drug delivery systems. Its structure incorporates both a polymerizable acrylate group and a reactive primary hydroxyl group, enabling the synthesis of hydrophilic and functional polymers. This technical guide provides a comprehensive overview of hydroxymethyl acrylate, including its chemical and physical properties, synthesis methodologies, polymerization characteristics, and potential applications, with a particular focus on the biomedical and pharmaceutical fields. Due to the limited availability of specific experimental data for this compound, this guide draws parallels with its close structural analogs, such as hydroxyethyl (B10761427) acrylate (HEA) and methyl 2-(hydroxymethyl)acrylate, to provide a thorough and practical resource.
Introduction
This compound is a valuable monomer for the synthesis of functional polymers. The presence of the hydroxyl group imparts hydrophilicity to the resulting polymers and provides a site for post-polymerization modification, allowing for the covalent attachment of drugs, targeting moieties, or other functional molecules. This dual functionality makes poly(this compound) (PHMA) an attractive candidate for the design of hydrogels, drug delivery vehicles, and biocompatible coatings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from publicly available databases such as PubChem.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15731-80-3 | [1] |
| Molecular Formula | C₄H₆O₃ | [1] |
| Molecular Weight | 102.09 g/mol | [1] |
| IUPAC Name | hydroxymethyl prop-2-enoate | [1] |
| Appearance | Not specified (expected to be a liquid) | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Solubility | Expected to be soluble in water and common organic solvents | |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis of this compound
The primary synthetic route to α-hydroxymethyl acrylates is the Baylis-Hillman reaction.[2][3] This reaction involves the coupling of an activated alkene (an acrylate) with an aldehyde (formaldehyde in this case) in the presence of a nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO).[4]
Baylis-Hillman Reaction Pathway
The general mechanism of the Baylis-Hillman reaction for the synthesis of this compound is depicted below.
Caption: Baylis-Hillman reaction pathway for this compound synthesis.
Experimental Protocol: Synthesis of a 2-Hydroxymethyl Acrylate Compound (Representative)
Materials:
-
Acrylate monomer (e.g., ethyl acrylate or methyl acrylate as a starting point)
-
Paraformaldehyde
-
Phosphoric acid (1 mol/L)
-
Tetrahydrofuran (THF)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Sodium carbonate solution (30%)
-
Sodium chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Formalin Solution: In a flask, mix paraformaldehyde (45g), water (80g), and 1 mol/L phosphoric acid (2.3ml). Seal the flask, stir, and heat to 95°C. After 4 hours, cool the solution to room temperature.[5]
-
Reaction Setup: In a separate 1000ml reaction flask, dissolve the starting acrylate (e.g., 86g of methyl acrylate) and DABCO (9.6g) in THF (100ml) with stirring at 80°C until fully dissolved.[5]
-
Baylis-Hillman Reaction: Add the prepared formalin solution to the acrylate/DABCO mixture. Maintain the temperature at 85°C and add 4ml of 30% sodium carbonate solution to adjust the system pH to alkaline.[5]
-
Work-up: After the reaction is complete (monitoring by TLC is recommended), add sodium chloride (35g) and diethyl ether (100ml). Separate the organic phase.[5]
-
Extraction and Purification: Extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]
-
Isolation: Remove the solvents under reduced pressure. The crude product can be purified by vacuum distillation to yield the 2-hydroxymethyl acrylate compound.[5]
Polymerization of this compound
This compound can be polymerized through various radical polymerization techniques. The resulting polymer, poly(this compound) (PHMA), is hydrophilic due to the pendant hydroxyl groups.
Polymerization Methods
-
Free Radical Polymerization: This is a conventional method initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, benzoyl peroxide) to generate free radicals.[6]
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer better control over polymer molecular weight, architecture, and polydispersity.[7][8][9][10] These methods are particularly valuable for synthesizing well-defined polymers for biomedical applications.
The selection between RAFT and ATRP depends on the desired polymer characteristics and experimental constraints.
References
- 1. This compound | C4H6O3 | CID 11217233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Baylis-Hillman Reaction [organic-chemistry.org]
- 5. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]
- 6. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | TCI AMERICA [tcichemicals.com]
Spectral Characterization of Hydroxymethyl Acrylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymethyl acrylate (B77674), formally known as ethyl α-(hydroxymethyl)acrylate, is a functionalized acrylic monomer of significant interest in polymer chemistry and materials science. Its unique structure, featuring both a reactive acrylate double bond for polymerization and a primary hydroxyl group for subsequent chemical modification, makes it a versatile building block for the synthesis of a wide array of functional polymers. These polymers find applications in coatings, adhesives, hydrogels, and biomedical materials. A thorough understanding of the spectral properties of hydroxymethyl acrylate is paramount for its identification, purity assessment, and for monitoring its polymerization kinetics. This guide provides a comprehensive overview of the spectral characterization of this compound, detailing the expected data from various spectroscopic techniques and the experimental protocols for their acquisition.
Molecular Structure
Chemical Name: Ethyl 2-(hydroxymethyl)prop-2-enoate Common Name: this compound, Ethyl α-(hydroxymethyl)acrylate CAS Number: 10029-04-6 Molecular Formula: C₆H₁₀O₃ Molecular Weight: 130.14 g/mol
Spectral Data Summary
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for this compound (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~1.3 | Triplet | 3 | -CH₃ |
| ~2.5 | Singlet (broad) | 1 | -OH |
| ~4.2 | Quartet | 2 | -O-CH₂-CH₃ |
| ~4.3 | Singlet | 2 | -CH₂OH |
| ~5.9 | Singlet | 1 | C=CH₂ (trans to C=O) |
| ~6.3 | Singlet | 1 | C=CH₂ (cis to C=O) |
Prediction is based on the known spectra of ethyl acrylate and the expected effect of the hydroxymethyl substituent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~14.1 | -CH₃ |
| ~60.8 | -O-CH₂- |
| ~63.5 | -CH₂OH |
| ~125.8 | =CH₂ |
| ~140.7 | =C(CH₂OH)- |
| ~166.5 | C=O |
Data is based on available information from spectral databases.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1635 | Medium | C=C stretch (alkene) |
| ~1405 | Medium | =CH₂ scissoring |
| ~1180 | Strong | C-O stretch (ester) |
| ~1050 | Strong | C-O stretch (alcohol) |
| ~815 | Medium | =CH₂ wagging |
Data is based on available information from spectral databases and typical values for acrylates.[1]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound (Predicted)
| m/z | Relative Intensity | Assignment |
| 130 | Moderate | [M]⁺ (Molecular Ion) |
| 113 | Moderate | [M - OH]⁺ |
| 101 | High | [M - C₂H₅]⁺ |
| 99 | High | [M - OCH₂CH₃]⁺ |
| 85 | Moderate | [M - COOCH₂CH₃]⁺ |
| 55 | High | [C₃H₃O]⁺ |
Prediction is based on common fragmentation patterns of acrylate esters.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: UV-Vis Spectral Data for this compound (Predicted)
| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |
| ~210 | ~10,000 | Ethanol (B145695) |
Prediction is based on the UV-Vis spectra of similar α,β-unsaturated esters.
Experimental Protocols
The following are detailed methodologies for the spectral characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) tetramethylsilane (B1202638) (TMS)
-
NMR tubes (5 mm)
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube.
-
Instrumentation:
-
Spectrometer: Bruker Avance 400 MHz (or equivalent)
-
Probe: 5 mm broadband observe (BBO)
-
-
¹H NMR Acquisition:
-
Tune and match the probe for ¹H.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30° pulse angle, an acquisition time of at least 4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for ¹³C.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., TopSpin, MestReNova). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., dichloromethane (B109758) or acetone)
Procedure (Thin Film Method):
-
Sample Preparation: Place one drop of the liquid this compound sample onto a clean, dry salt plate.
-
Film Formation: Place a second salt plate on top of the first and gently press to form a thin liquid film between the plates.
-
Spectrum Acquisition:
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction. Identify and label the major absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol (B129727) or acetonitrile)
-
Mass spectrometer (e.g., GC-MS with Electron Ionization - EI)
Procedure (GC-MS with EI):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B (or equivalent) with a suitable capillary column (e.g., HP-5ms).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the UV absorption maximum (λmax) of the α,β-unsaturated carbonyl system.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol or hexane)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. Perform serial dilutions to obtain a solution with an absorbance in the range of 0.2 to 0.8 AU.
-
Spectrum Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the cuvette containing the sample solution.
-
Scan the sample over a wavelength range of 400 to 200 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Visualizations
Experimental Workflow for Spectral Characterization
The following diagram illustrates the logical flow of experiments for the comprehensive spectral characterization of this compound.
Caption: Experimental workflow for the spectral characterization of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience. Predicted spectral data should be confirmed by experimental analysis. Always follow appropriate laboratory safety procedures when handling chemicals.
References
Purity Analysis of Hydroxymethyl Acrylate Monomer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for assessing the purity of hydroxymethyl acrylate (B77674) (HMA), a crucial monomer in the synthesis of various polymers used in biomedical and pharmaceutical applications. Ensuring the purity of HMA is critical as impurities can significantly impact the physicochemical properties, performance, and biocompatibility of the final polymeric materials.
Introduction to Hydroxymethyl Acrylate and Its Importance
This compound is a functional monomer valued for its hydroxyl group, which allows for further chemical modification and imparts hydrophilicity to polymers. It is a key building block in the production of hydrogels, contact lenses, drug delivery systems, and specialty coatings. The presence of impurities can lead to uncontrolled polymerization, altered mechanical properties, and potential toxicity, making rigorous purity analysis an essential aspect of quality control.
Common Impurities in this compound
The purity of this compound can be compromised by impurities originating from the manufacturing process or degradation during storage. A typical commercial sample of a similar hydroxyalkyl acrylate, hydroxyethyl (B10761427) acrylate, may have a purity of >96.5% (w/w).[1] Common impurities can include:
-
Acrylic Acid: A common precursor that may remain as a residual impurity.
-
Dialkylene Glycol Monoacrylates: Formed as a side-product during synthesis. For instance, in the production of hydroxyethyl acrylate, diethylene glycol monoacrylate can be present at around 2.1% w/w.[1][2]
-
Alkylene Glycol Diacrylates: These can act as cross-linking agents, leading to undesirable gelation and altered polymer structure.[3]
-
Other Esters: Various ester by-products can be formed during the manufacturing process.[1]
-
Stabilizers: To prevent spontaneous polymerization, inhibitors are added to the monomer. Common stabilizers include hydroquinone (B1673460) (HQ) and its monomethyl ether (MEHQ).[4]
The following table summarizes common impurities and their potential sources.
| Impurity | Chemical Name | Typical Concentration Range | Source |
| Acrylic Acid | 2-Propenoic acid | < 1% w/w | Unreacted starting material |
| Diethylene Glycol Monoacrylate | 2-(2-Hydroxyethoxy)ethyl acrylate | ~2.0% w/w | Side-reaction during synthesis[2] |
| Ethylene Glycol | 1,2-Ethanediol | ~0.25% w/w | By-product |
| Ethylene Oxide | Oxirane | ~0.001% w/w | Unreacted starting material |
Analytical Techniques for Purity Assessment
Several analytical techniques can be employed for the purity analysis of this compound. The most common and effective methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. It is well-suited for the analysis of residual monomers and other volatile impurities in acrylate samples.[4][5] When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of a wide range of compounds.[6][7][8] It is particularly useful for analyzing less volatile impurities and for the direct analysis of the monomer without the need for high temperatures, which can induce polymerization.[6] Reversed-phase HPLC is a common mode used for acrylate analysis.[9]
Detailed Experimental Protocols
The following are detailed protocols for the purity analysis of this compound using GC and HPLC. These are generalized methods based on the analysis of similar acrylate monomers and should be validated for the specific application.
Gas Chromatography (GC-FID/MS) Protocol
This protocol is designed for the quantification of this compound and the identification of volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary Column: A polar column such as a DB-WAX or a mid-polar column like a DB-5 is often suitable.[4][10]
Sample Preparation:
-
Prepare a stock solution of the this compound sample by accurately weighing and dissolving it in a suitable solvent (e.g., acetone, ethyl acetate).
-
Prepare a series of calibration standards of this compound and any known impurities in the same solvent.
-
For quantitative analysis, add an internal standard (e.g., isobutyl acrylate) to both the sample and standard solutions.[10]
GC Conditions:
| Parameter | Value |
| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Injection Port Temperature | 250°C[10] |
| Injection Mode | Split (e.g., 25:1)[10] |
| Oven Temperature Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 230°C, hold for 5 min |
| Detector | FID or MS |
| FID Temperature | 250°C |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
Data Analysis:
-
Identify peaks by comparing retention times with those of the standards.
-
For GC-MS, confirm peak identities by comparing mass spectra with a library (e.g., NIST).
-
Quantify the monomer and impurities using the calibration curves generated from the standard solutions.
High-Performance Liquid Chromatography (HPLC-UV/DAD) Protocol
This protocol is suitable for the non-destructive analysis of this compound and non-volatile impurities.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reversed-Phase Column: A C18 column is commonly used.[11]
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase.
-
Prepare a series of calibration standards of this compound and any known impurities in the mobile phase.
HPLC Conditions:
| Parameter | Value |
| Column | Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent[11] |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v)[11] |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 45°C[11] |
| Injection Volume | 10 µL[11] |
| Detector | UV/DAD at 210 nm[6] |
Data Analysis:
-
Identify peaks based on retention times of the standards.
-
Quantify the monomer and impurities using the calibration curves.
Data Presentation and Summary
All quantitative results from the purity analysis should be summarized in a clear and concise table for easy interpretation and comparison.
| Analyte | GC-FID (% Area) | HPLC-UV (% Area) | Specification |
| This compound | 98.5 | 98.7 | ≥ 98.0% |
| Acrylic Acid | 0.3 | 0.2 | ≤ 0.5% |
| Diethylene Glycol Monoacrylate | 1.0 | 1.0 | ≤ 1.5% |
| Unknown Impurity 1 | 0.1 | 0.05 | - |
| Unknown Impurity 2 | 0.1 | 0.05 | - |
| Total Purity | 98.5 | 98.7 | ≥ 98.0% |
Storage and Handling Considerations
This compound is a reactive monomer that can polymerize spontaneously, especially when exposed to heat, light, or contaminants.[12] Proper storage and handling are crucial to maintain its purity and stability.
-
Storage: Store in a cool, dark, and well-ventilated area, away from sources of ignition.[13] The presence of oxygen is necessary for the stabilizer to function effectively, so it should not be stored under an inert atmosphere.[13]
-
Stabilizers: The monomer is typically supplied with an inhibitor like MEHQ. The stabilizer level should be monitored periodically, especially during long-term storage.
-
Handling: Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Visualization of Workflows and Pathways
To better illustrate the processes involved in the purity analysis and the potential for impurity formation, the following diagrams are provided.
Caption: Workflow for the purity analysis of this compound monomer.
Caption: Potential pathways for impurity formation in this compound.
References
- 1. data.epo.org [data.epo.org]
- 2. CN104483396A - Gas chromatographic analysis method for rapid determination of characteristic polymer material in mixture - Google Patents [patents.google.com]
- 3. EP2899180A1 - Hydroxyalkyl acrylate and method for producing same - Google Patents [patents.google.com]
- 4. US3875211A - Process for preparing 2-hydroxyalkylacrylates and 2-hydroxyalkylmethacrylates - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 9. Separation of 2-Hydroxyethyl acrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. 2-Hydroxyethyl acrylate | C5H8O3 | CID 13165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. synthomer.com [synthomer.com]
Thermal Stability of Hydroxymethyl Acrylate: A Technical Guide
Disclaimer: Direct experimental data on the thermal stability of hydroxymethyl acrylate (B77674) (HMA) monomer is limited in publicly available literature. This guide is substantially based on data from its close structural analog, 2-hydroxyethyl acrylate (HEA), and general principles governing the stability of acrylic monomers. The information provided should be used as a reference, and specific testing of hydroxymethyl acrylate under end-use conditions is strongly recommended.
Executive Summary
This compound (HMA) is a functional monomer with the potential for use in a variety of polymer applications. As with most acrylate monomers, HMA is susceptible to hazardous, spontaneous polymerization when exposed to heat. This technical guide provides an in-depth overview of the thermal stability of HMA, drawing heavily on data from the closely related and well-documented monomer, 2-hydroxyethyl acrylate (HEA). The primary thermal hazard associated with HMA is runaway polymerization, an exothermic process that can lead to a rapid increase in temperature and pressure in a closed system. This guide covers recommended storage and handling conditions, the role of polymerization inhibitors, and standard methodologies for assessing thermal stability.
Thermal Hazards and Stability Mechanisms
The principal thermal hazard of this compound is unintended polymerization. The acrylate double bond is susceptible to free-radical polymerization, which can be initiated by heat, light, or contaminants. This process is highly exothermic and can become self-accelerating, a phenomenon known as runaway polymerization.[1][2]
The stability of HMA during storage and transport is maintained by the addition of polymerization inhibitors and strict control of environmental conditions. These inhibitors function by scavenging free radicals that would otherwise initiate polymerization. For phenolic inhibitors like hydroquinone (B1673460) (HQ) and hydroquinone monomethyl ether (MEHQ), the presence of dissolved oxygen is crucial for their inhibitory function.[3]
Quantitative Data Summary
The following tables summarize key data relevant to the thermal stability and safe handling of this compound, primarily extrapolated from data for 2-hydroxyethyl acrylate (HEA).
Table 1: Recommended Storage and Handling Conditions for Acrylate Monomers
| Parameter | Recommended Condition | Rationale | Citations |
| Storage Temperature | < 4°C (Refrigerated) | To minimize thermal energy that could initiate polymerization. | [4] |
| Atmosphere | Air (5-21% Oxygen) | Oxygen is required for the effective functioning of phenolic inhibitors like MEHQ. Never store under an inert gas. | [3] |
| Light Exposure | Store in the dark/protect from sunlight | UV light can initiate free-radical polymerization. | [4] |
| Moisture | Store in a dry environment | Moisture can potentially lead to hydrolysis or other side reactions. | [4] |
| Container | Tightly closed original container | To prevent contamination and evaporation of the monomer or inhibitor. | [4] |
Table 2: Common Inhibitors for Acrylate Monomers
| Inhibitor | Typical Concentration | Mechanism of Action | Notes | Citations |
| Hydroquinone monomethyl ether (MEHQ) | 200-650 ppm | Radical scavenger; requires oxygen to be effective. | Commonly used for storage and transport of acrylate monomers. | [5] |
| Hydroquinone (HQ) | ~0.1% | Radical scavenger; requires oxygen. | Used to inhibit thermal polymerization during purification processes. | [6][7] |
| Phenothiazine (PTZ) | Varies | Effective radical scavenger. | Can be more efficient than MEHQ at elevated temperatures but may cause discoloration. | [5][8] |
Table 3: Physical and Thermal Properties (2-Hydroxyethyl Acrylate)
| Property | Value | Citation |
| Boiling Point | 220 °C | [9] |
| Flash Point | 99 °C (closed cup) | [10] |
| Autoignition Temperature | Not available | [10] |
| Hazardous Polymerization | May occur upon heating or contamination. | [10] |
Experimental Protocols for Thermal Stability Assessment
Assessing the thermal stability of a reactive monomer like HMA involves determining its tendency to polymerize under thermal stress. The primary techniques for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of exothermic polymerization and the heat of polymerization.
Instrumentation: A differential scanning calorimeter (DSC) capable of operating in a dynamic (temperature ramp) mode.[11][12]
Methodology:
-
A small, precisely weighed sample of HMA (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan.
-
An empty, hermetically sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
The sample is heated from ambient temperature at a constant heating rate (e.g., 5-10 °C/min).
-
The heat flow to the sample is monitored as a function of temperature. A sharp increase in heat flow (an exotherm) indicates the onset of polymerization.
-
The onset temperature of the exotherm and the integrated area of the peak (enthalpy of polymerization) are determined.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the monomer evaporates and to identify if polymerization occurs before boiling.
Instrumentation: A thermogravimetric analyzer (TGA).[11][13]
Methodology:
-
A small sample of HMA (typically 5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).
-
The pan is placed in the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen).
-
The sample is heated from ambient temperature at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is recorded as a function of temperature.
-
A stable mass followed by a sharp mass loss indicates evaporation (boiling). If polymerization occurs, a residue (polymer) may be left behind at temperatures above the boiling point of the monomer.
Visualizations
Logical Workflow for Thermal Stability Assessment
Caption: A logical workflow for the thermal stability assessment of this compound.
Simplified Pathway of Thermally Initiated Polymerization
Caption: A simplified reaction pathway for the free-radical polymerization of HMA initiated by heat.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. synthomer.com [synthomer.com]
- 4. fishersci.com [fishersci.com]
- 5. icheme.org [icheme.org]
- 6. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 7. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydroxyethyl acrylate - Wikipedia [en.wikipedia.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
Hydroxymethyl acrylate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxymethyl acrylate (B77674) is a functionalized acrylic monomer with distinct chemical properties. This technical guide provides a concise overview of its fundamental molecular characteristics. While its primary applications are rooted in polymer and materials science, this document aims to provide foundational knowledge for professionals across various scientific disciplines. A comprehensive literature review indicates a significant gap in research pertaining to the direct application of hydroxymethyl acrylate in drug development and biological signaling pathways.
Core Molecular Data
The fundamental quantitative data for this compound is summarized in the table below.
| Property | Value | Citation |
| Molecular Formula | C4H6O3 | [1] |
| Molecular Weight | 102.09 g/mol | [1] |
Synthesis and Applications
This compound and its derivatives are primarily utilized as monomers in polymerization reactions. The presence of both a polymerizable acrylate group and a reactive hydroxyl group allows for the synthesis of polymers with tailored properties. These polymers are integral to the formulation of high-performance coatings, adhesives, and various advanced materials.
A common synthetic route for a related compound, ethyl α-(hydroxymethyl)acrylate, involves the reaction of paraformaldehyde with triethyl phosphonoacetate. While specific protocols for this compound may vary, the fundamental principles of acrylate synthesis are well-established in organic chemistry.
It is important to note that the vast majority of available research literature focuses on the polymerization and material science applications of this compound and its derivatives.
Biological Activity and Drug Development
A thorough review of scientific literature reveals a notable absence of studies focused on the biological activity, pharmacological effects, or potential applications of this compound in drug development. The majority of research in the biomedical field has been conducted on related compounds such as hydroxyethyl (B10761427) acrylate (HEA) and hydroxyethyl methacrylate (B99206) (HEMA). These compounds have been investigated for their roles in cytotoxicity, apoptosis, and as components of hydrogels for drug delivery. However, these findings cannot be extrapolated to this compound due to differences in their chemical structures.
Consequently, there is no established information on signaling pathways modulated by this compound or detailed experimental protocols for its biological evaluation.
Future Directions
The lack of data on the biological effects of this compound presents a potential area for novel research. Preliminary studies could focus on in vitro cytotoxicity assays to establish a baseline understanding of its interaction with biological systems. Should such studies indicate low toxicity, further investigation into its potential as a monomer for biocompatible polymers or as a scaffold for drug conjugation could be warranted.
Conclusion
This compound is a well-characterized monomer with a defined molecular weight and formula. Its utility is firmly established in the realm of polymer and materials science. For researchers and professionals in drug development, it is crucial to recognize that the biological properties of this specific monomer remain largely unexplored. The information available for structurally similar compounds should be interpreted with caution and not be directly attributed to this compound. Future research is necessary to elucidate any potential biological activity and to determine if it holds any promise for biomedical applications.
References
Navigating the Solubility Landscape of Hydroxymethyl Acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of hydroxymethyl acrylate (B77674) in organic solvents. Given the limited availability of direct quantitative data for hydroxymethyl acrylate, this guide also addresses the solubility of the closely related and more commonly referenced compound, 2-hydroxyethyl acrylate (HEA), for which more extensive data is available. This document aims to be an essential resource by presenting available data, outlining predictive solubility models, and detailing experimental protocols.
Introduction: Distinguishing this compound and 2-Hydroxyethyl Acrylate
It is crucial to first distinguish between two similar-sounding but structurally distinct molecules:
-
This compound: (C₄H₆O₃)
-
2-Hydroxyethyl Acrylate (HEA): (C₅H₈O₃)
While both are functional acrylate monomers containing a hydroxyl group, their differing chemical structures result in different physical and chemical properties, including solubility. Much of the readily available literature refers to 2-hydroxyethyl acrylate. This guide will address both, with a necessary emphasis on HEA due to the scarcity of data for this compound.
Solubility of this compound
Direct quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, some qualitative information can be gleaned from studies on related compounds.
A study on a series of alkyl α-hydroxymethyl acrylates reported that the lower alkyl esters, methyl and ethyl α-hydroxymethyl acrylate, exhibit high solubility in water, while the isopropyl and n-butyl esters have moderate water solubility[1]. This suggests that the presence of the hydroxymethyl group imparts significant hydrophilicity. While this does not provide specific data for organic solvents, it indicates that this compound is a polar molecule.
Solubility of 2-Hydroxyethyl Acrylate (HEA)
Predictive Solubility: Hansen Solubility Parameters (HSP)
In the absence of extensive experimental data, Hansen Solubility Parameters (HSP) provide a powerful predictive model for the solubility of a solute in a given solvent. The principle of "like dissolves like" is quantified by comparing the HSP of the solute and the solvent. The total cohesive energy of a substance is divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A substance is represented as a point in a three-dimensional "Hansen space." The distance (Ra) between the solute and the solvent in this space is an indicator of solubility. A smaller Ra value suggests a higher likelihood of solubility.
The Hansen Solubility Parameters for 2-hydroxyethyl acrylate are:
The following table presents the HSP for a selection of common organic solvents and the calculated Hansen distance (Ra) to 2-hydroxyethyl acrylate, providing a predicted solubility profile.
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (HSP Distance) | Predicted Solubility |
| 2-Hydroxyethyl Acrylate | 16.0 | 13.2 | 13.4 | 0.0 | (Solute) |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 3.0 | Excellent |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 5.2 | Very Good |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 9.3 | Good |
| Acetone | 15.5 | 10.4 | 7.0 | 7.4 | Good |
| Ethanol | 15.8 | 8.8 | 19.4 | 7.5 | Good |
| Methanol | 15.1 | 12.3 | 22.3 | 9.0 | Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 10.4 | Moderate |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 9.2 | Moderate |
| Toluene | 18.0 | 1.4 | 2.0 | 16.8 | Poor |
| Chloroform | 17.8 | 3.1 | 5.7 | 13.3 | Poor |
| n-Hexane | 14.9 | 0.0 | 0.0 | 19.1 | Very Poor |
Note: The predicted solubility is a qualitative interpretation of the Hansen distance (Ra). Lower Ra values generally indicate better solubility.
Experimental Protocols for Solubility Determination
The following outlines a general experimental workflow for determining the solubility of a substance like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then measuring the concentration of the solute.
Methodology: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed flask. The presence of undissolved solute is necessary to ensure a saturated solution.
-
Equilibration: Place the sealed flask in a constant temperature bath and agitate (e.g., using a shaker) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear separation of the solid and liquid phases.
-
Sampling: Carefully extract an aliquot of the clear, saturated supernatant.
-
Quantification: Determine the concentration of this compound in the aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.
-
Calculation: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Conceptual diagram of the Hansen Solubility Sphere.
Caption: Experimental workflow for solubility determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HYDROXYETHYL ACRYLATE ( 2-HEA ) - 山东德瑞高分子材料股份有限公司 [deroychem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. 2-Hydroxyethyl acrylate | 818-61-1 [chemicalbook.com]
- 5. kinampark.com [kinampark.com]
- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
Hydroxymethyl Acrylate: A Comprehensive Health and Safety Guide for Researchers and Drug Development Professionals
Introduction
Hydroxymethyl acrylate (B77674) (HMA), also known as 2-hydroxyethyl acrylate, is a reactive monomer utilized in the synthesis of various polymers. Its applications span across industries, including the production of adhesives, coatings, and hydrogels for biomedical and pharmaceutical applications. Given its reactivity, a thorough understanding of its health and safety profile is paramount for researchers, scientists, and drug development professionals who may handle this compound. This in-depth technical guide provides a comprehensive overview of the available health and safety data for hydroxymethyl acrylate, detailed experimental protocols for key toxicological assessments, and visualizations of relevant biological pathways and experimental workflows.
Health and Safety Data
The health and safety profile of this compound is characterized by its potential for acute toxicity, skin and eye irritation, and skin sensitization. The following tables summarize the key quantitative toxicological data.
Acute Toxicity Data
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 540 - 1070 mg/kg bw | [1] |
| LD50 | Rat | Dermal | >1000 mg/kg bw | [1] |
| LD50 | Rabbit | Dermal | 154 mg/kg bw | [1] |
| LC50 | Rat | Inhalation | 333 - 394 ppm (4-8 hours, threshold for lethality) | [1] |
Irritation and Sensitization Data
| Endpoint | Species/Test System | Result | Reference |
| Skin Irritation | Rabbit | Severely irritating | [1] |
| Eye Irritation | Rabbit | Severe irritation with irreversible corneal injury | [1] |
| Skin Sensitization | Animal and Human Data | Sensitizer (B1316253), may cross-react with other acrylates | [1][2] |
Experimental Protocols
Detailed methodologies for assessing the key toxicological endpoints of this compound are outlined below, based on internationally recognized guidelines.
Acute Dermal Toxicity (as per OECD Guideline 402)
The acute dermal toxicity of a substance is determined by applying a single dose to the skin of several experimental animals. The procedure aims to identify the dose that causes mortality in 50% of the test animals (LD50).
Experimental Workflow:
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are the preferred species.[3]
-
Housing and Feeding: Animals are housed individually in cages with controlled temperature and humidity, and have access to standard laboratory diet and water.
-
Preparation of Animals: Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the test animals.
-
Dose Levels: At least three dose levels are used, with a sufficient number of animals in each group (typically 5 of the same sex).
-
Application of Test Substance: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.
-
Exposure Duration: The exposure period is 24 hours.
-
Observation Period: Animals are observed for signs of toxicity and mortality at least once daily for 14 days. Body weight is recorded weekly.
-
Pathology: All animals are subjected to a gross necropsy at the end of the study.
Skin Irritation/Corrosion (as per OECD Guideline 404)
This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) inflammatory changes to the skin.
Experimental Workflow:
Methodology:
-
Animal Selection: A single healthy, young adult albino rabbit is used for the initial test.[4]
-
Application: A 0.5 mL (liquid) or 0.5 g (solid) amount of the test substance is applied to a small area (approximately 6 cm²) of shaved skin and covered with a gauze patch.[4]
-
Exposure: The exposure duration is typically 4 hours.[4]
-
Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[2]
-
Scoring: The reactions are scored according to a graded scale. If corrosive effects are observed, no further testing is needed. If the initial test shows irritation, the response is confirmed in additional animals.
Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD Guideline 429)
The LLNA is the preferred in vivo method for identifying chemicals that have the potential to cause skin sensitization. It measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of the test substance.
Experimental Workflow:
Methodology:
-
Animal Selection: Young adult female mice of the CBA/Ca or CBA/J strain are used.[1]
-
Dose Application: The test substance is applied to the dorsum of each ear for three consecutive days. A minimum of three concentrations plus a vehicle control are used.[5]
-
Lymphocyte Proliferation Measurement: On day 5, a solution of 3H-methyl thymidine is injected intravenously.[5]
-
Sample Collection: Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.
-
Data Analysis: The incorporation of 3H-methyl thymidine is measured by β-scintillation counting. A Stimulation Index (SI) is calculated for each treatment group. A substance is classified as a skin sensitizer if the SI is three or greater.[5]
Signaling Pathways in Chemical-Induced Skin Responses
The skin irritation and sensitization potential of reactive chemicals like this compound are mediated by complex cellular signaling pathways. Two key pathways involved in the cellular stress response and inflammation are the Keap1-Nrf2 and NF-κB pathways.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative and electrophilic stress. Electrophilic compounds like acrylates can activate this pathway, leading to the expression of antioxidant and detoxification genes.
Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its continuous degradation.[6] Upon exposure to an electrophile like this compound, Keap1 is modified, causing the release of Nrf2.[6] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of cytoprotective enzymes.[6]
NF-κB Signaling Pathway in Skin Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Skin irritants can activate this pathway in keratinocytes, leading to the production of pro-inflammatory cytokines and chemokines.
References
Methodological & Application
Application Notes and Protocols: Free Radical Polymerization of Hydroxymethyl Acrylate for Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the free radical polymerization of hydroxymethyl acrylate (B77674) (HMA), also known as 2-hydroxyethyl acrylate (HEA). The resulting polymer, poly(hydroxymethyl acrylate) (PHMA), is a versatile hydrophilic polymer with significant potential in the development of advanced drug delivery systems. Its biocompatibility and the presence of pendant hydroxyl groups for further functionalization make it an attractive candidate for creating hydrogels, nanoparticles, and polymer-drug conjugates.
Introduction
This compound is a functional monomer that readily undergoes free radical polymerization to yield high molecular weight polymers. The polymerization process is typically initiated by thermal or photochemical decomposition of an initiator, creating free radicals that propagate through the monomer units. The reaction kinetics and the properties of the resulting polymer can be tailored by controlling various parameters such as initiator and monomer concentrations, temperature, and the choice of solvent.
Poly(this compound) is of particular interest in drug delivery due to its:
-
Hydrophilicity: The hydroxyl groups impart excellent water solubility and the ability to form hydrogels, which can encapsulate and provide sustained release of therapeutic agents.
-
Biocompatibility: PHMA and its copolymers are generally considered biocompatible, minimizing adverse reactions in biological systems.
-
Functionalizability: The pendant hydroxyl groups serve as reactive sites for the covalent attachment of drugs, targeting ligands, or other functional molecules.
Reaction Mechanism and Kinetics
The free radical polymerization of this compound proceeds through the classical three stages: initiation, propagation, and termination.
-
Initiation: A free radical initiator (e.g., AIBN, BPO) decomposes upon heating or UV irradiation to form primary radicals. These radicals then react with a HMA monomer molecule to initiate the polymer chain.
-
Propagation: The newly formed monomer radical adds to another HMA molecule, and this process repeats, leading to the rapid growth of the polymer chain.
-
Termination: The growth of polymer chains is terminated by either combination or disproportionation of two growing polymer radicals.
The polymerization kinetics can be influenced by several factors. The rate of polymerization is dependent on the monomer and initiator concentrations. The temperature plays a crucial role, affecting the rate of initiator decomposition and the propagation rate constant. The choice of solvent can also impact the reaction kinetics, particularly in solution polymerization.
Experimental Protocols
This section provides detailed protocols for the synthesis of poly(this compound) via free radical polymerization in both bulk and solution.
Materials and Reagents
-
Monomer: this compound (HMA), also known as 2-hydroxyethyl acrylate (HEA) (ensure inhibitor is removed before use, e.g., by passing through a column of basic alumina).
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).
-
Solvents (for solution polymerization): Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or water.
-
Non-solvents (for purification): Diethyl ether, methanol, or hexane.
-
Inert Gas: Nitrogen (N₂) or Argon (Ar).
Protocol 1: Bulk Polymerization of this compound
Bulk polymerization is carried out in the absence of a solvent and typically yields a high-purity polymer. However, the viscosity of the reaction medium increases significantly with conversion, which can lead to challenges in heat dissipation and may result in a broad molecular weight distribution due to the gel effect.
Procedure:
-
Monomer Preparation: Place 10 g of purified this compound into a thick-walled glass reaction tube.
-
Initiator Addition: Add 0.02 g (0.2 wt% relative to monomer) of AIBN to the monomer.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Seal the reaction tube under vacuum and place it in a preheated oil bath at 60°C.
-
Reaction Time: Allow the polymerization to proceed for 2-4 hours. The reaction mixture will become highly viscous.
-
Termination and Dissolution: Terminate the reaction by cooling the tube in an ice bath. Dissolve the resulting solid polymer in a suitable solvent like DMF.
-
Purification: Precipitate the dissolved polymer by slowly adding the solution to a large excess of a non-solvent (e.g., diethyl ether) with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Solution Polymerization of this compound
Solution polymerization offers better temperature control and results in a more uniform polymer compared to bulk polymerization.
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add 10 g of purified this compound.
-
Solvent and Initiator Addition: Add 40 mL of anhydrous DMF as the solvent and 0.05 g of AIBN as the initiator.
-
Degassing: Purge the reaction mixture with dry nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture.
-
Monitoring: The progress of the polymerization can be monitored by withdrawing small aliquots at different time intervals and analyzing the monomer conversion using techniques like ¹H NMR spectroscopy or gravimetry. A typical reaction time is 6-8 hours.
-
Termination: After the desired time, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Precipitate the polymer by slowly adding the reaction solution to a large excess of a stirred non-solvent (e.g., cold methanol).
-
Washing and Drying: Collect the polymer by filtration, wash it several times with the non-solvent, and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
Data Presentation
The following tables summarize representative quantitative data for the free radical polymerization of hydroxyalkyl acrylates.
Table 1: Effect of Initiator Concentration on the Polymerization of Hydroxyethyl Acrylate (HEA) in Solution *
| Initiator (AIBN) Conc. (mol/L) | Monomer Conc. (mol/L) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0.01 | 2.0 | 70 | 6 | 85 | 45,000 | 1.8 |
| 0.02 | 2.0 | 70 | 6 | 92 | 32,000 | 1.9 |
| 0.05 | 2.0 | 70 | 6 | 95 | 21,000 | 2.1 |
*Data is representative and synthesized from typical results for hydroxyalkyl acrylate polymerizations.
Table 2: Effect of Temperature on the Bulk Polymerization of Hydroxyethyl Acrylate (HEA) *
| Initiator (BPO) Conc. (wt%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Activation Energy (kJ/mol) |
| 0.5 | 50 | 4 | 75 | 155.8 |
| 0.5 | 60 | 3 | 88 | 155.8 |
| 0.5 | 70 | 2 | 95 | 155.8 |
*Activation energy data is for the bulk polymerization of HEA. Other data is representative.
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymer structure by identifying the characteristic functional groups. The disappearance of the C=C bond absorption (around 1635 cm⁻¹) from the monomer and the presence of the characteristic ester C=O (around 1730 cm⁻¹) and broad O-H (around 3400 cm⁻¹) stretching bands in the polymer spectrum confirm successful polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer, which provides information about its physical state and chain flexibility. The Tg for PHMA is typically in the range of -25°C to 9°C.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Applications in Drug Delivery
PHMA-based materials are highly versatile for drug delivery applications.
-
Hydrogels for Sustained Release: PHMA can be cross-linked to form hydrogels that can encapsulate drugs and release them in a sustained manner. The release rate can be controlled by varying the cross-linking density.
-
Nanoparticles for Targeted Delivery: PHMA can be used to synthesize nanoparticles that can carry drugs to specific sites in the body. The surface of these nanoparticles can be functionalized with targeting ligands to enhance their specificity.
-
Polymer-Drug Conjugates: Drugs can be covalently attached to the pendant hydroxyl groups of PHMA. This approach can improve the drug's solubility, stability, and pharmacokinetic profile.
Visualizations
Reaction Mechanism
Caption: General mechanism of free radical polymerization.
Experimental Workflow for Solution Polymerization
Caption: Workflow for solution polymerization of HMA.
Drug Delivery Applications
Caption: Applications of PHMA in drug delivery systems.
Application Notes and Protocols for UV-Curable Coatings Utilizing Hydroxyalkyl Acrylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
UV-curable coatings are a cornerstone of modern materials science, offering rapid, energy-efficient, and environmentally friendly solutions for a vast array of applications.[1][2] At the heart of many high-performance formulations are hydroxyalkyl acrylate (B77674) monomers, such as 2-hydroxyethyl acrylate (HEA) and 2-hydroxyethyl methacrylate (B99206) (HEMA). These monomers are bifunctional, containing both a reactive acrylate group for rapid polymerization and a hydroxyl group.[3] The hydroxyl group is particularly crucial as it enhances adhesion to polar substrates, improves wettability, and provides a reactive site for further cross-linking.[3]
This document provides detailed application notes and experimental protocols for researchers working with UV-curable coatings incorporating hydroxyalkyl acrylates. While the topic specifies "hydroxymethyl acrylate," it is important to note that hydroxyethyl (B10761427) acrylate (HEA) and hydroxypropyl acrylate (HPA) are more commonly utilized and extensively documented in scientific literature for this application. The principles, formulations, and protocols described herein are largely applicable to these and other hydroxyalkyl acrylates.
The unique properties of hydroxyalkyl acrylates make them suitable for demanding applications, including:
-
Biomedical Devices: Their biocompatibility, particularly that of HEMA, has led to their use in contact lenses, drug delivery systems, and hydrogels for tissue engineering.[4][5][6]
-
Dental Resins: HEMA is a common component in dental adhesives and composites due to its ability to promote adhesion to tooth structures.[7]
-
Industrial Coatings: They are used to formulate coatings for plastics, wood, and metal, enhancing durability, scratch resistance, and adhesion.[3][8]
-
3D Printing: Hydroxyalkyl acrylates are employed in photosensitive resins for stereolithography and other 3D printing technologies.[3]
Formulation Principles
A typical UV-curable formulation is a solvent-free, 100% solids system comprising three main components:
-
Oligomers: These are the backbone of the coating, providing the core physical properties like flexibility, hardness, and chemical resistance. Common types include urethane (B1682113) acrylates, epoxy acrylates, and polyester (B1180765) acrylates.
-
Monomers (Reactive Diluents): These are low-viscosity liquids that dissolve the solid or highly viscous oligomer and control the application viscosity. They also copolymerize with the oligomer during curing, becoming part of the final film. Hydroxyalkyl acrylates (e.g., HEA, HEMA, HPA) are excellent reactive diluents that also significantly enhance adhesion.
-
Photoinitiators: These molecules absorb UV light and generate free radicals, initiating the polymerization of the acrylate groups. The choice of photoinitiator depends on the UV lamp's spectral output and the thickness and opacity of the coating.
Additives may also be included to modify properties like flow, surface tension, or to provide pigmentation.
Data Presentation: Performance Metrics
The concentration and type of hydroxyalkyl acrylate in a formulation directly impact the final properties of the cured coating. The following tables summarize the expected effects based on available data.
Table 1: Effect of 2-Hydroxyethyl Acrylate (HEA) Concentration on Coating Properties
| Property | 0% HEA | 10% HEA | 20% HEA | 30% HEA | 40% HEA |
| Pencil Hardness | 4H | 3H | 2H | H | F |
| Adhesion (ASTM D3359) | Grade 3 | Grade 2 | Grade 1 | Grade 0 | Grade 0 |
| Viscosity | High | ↓ | ↓↓ | ↓↓↓ | ↓↓↓↓ |
| Curing Shrinkage | High | ↓ | ↓↓ | ↓↓↓ | ↓↓↓↓ |
Data synthesized from a study on tung oil-based UV-curable resins where HEA was used as a reactive diluent.[3] The base formulation consisted of an acrylated rosin (B192284) derivative (ARA). Adhesion is graded on a scale from 5 (worst) to 0 (best).
Table 2: Comparison of Properties for Different Acrylate Monomers in a Nail Coating Formulation
| Property | HEMA | HPMA | TMPTMA | MEP |
| Polymerization Max Temp (°C) | 95 | 88 | - | 115 |
| Adhesion to Aluminum (MPa) | 1.5 | 1.5 | - | 2.5 |
| Abrasion Resistance (Gloss Units after test) | 68 | 66 | 76 | - |
Data from a comparative study of different acrylate monomers for UV-curable nail coatings.[9][10] HEMA (2-hydroxyethyl methacrylate), HPMA (2-hydroxypropyl methacrylate), TMPTMA (trimethylolpropane trimethacrylate), MEP (methacryloylethylphosphate).
Key Experimental Protocols
Protocol 1: Preparation of a UV-Curable Coating
This protocol describes the preparation of a simple, clear UV-curable coating formulation.
Materials:
-
Urethane Acrylate Oligomer (e.g., aliphatic polyester-based)
-
2-Hydroxyethyl Acrylate (HEA)
-
Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone)
-
Amber glass vials
-
Magnetic stirrer and stir bars
-
Laboratory scale
Procedure:
-
In an amber glass vial to protect from ambient UV light, weigh the desired amount of urethane acrylate oligomer.
-
Add the desired weight percentage of HEA to the vial. For example, to create a formulation with 20% HEA, you would add 8g of oligomer and 2g of HEA for a 10g total batch.
-
Add the photoinitiator. A typical concentration is 2-5% by weight of the total oligomer and monomer content.
-
Place a magnetic stir bar in the vial, cap it, and place it on a magnetic stirrer.
-
Stir the mixture in the dark at room temperature until the photoinitiator is completely dissolved and the mixture is homogeneous. Gentle heating (e.g., to 50°C) can be used to reduce viscosity and aid mixing, but should be done with caution to prevent premature polymerization.[11]
-
Store the formulation in the sealed amber vial at room temperature away from light sources.
Protocol 2: Coating Application and UV Curing
This protocol details the application of the liquid formulation onto a substrate and the subsequent UV curing process.
Equipment:
-
Substrates (e.g., glass slides, steel panels, plastic plaques)
-
Film applicator or wire-wound rod of a specific thickness (e.g., 50 µm)
-
UV Curing System (e.g., mercury vapor lamp or LED lamp with known wavelength and intensity)
-
Radiometer to measure UV dose
Procedure:
-
Clean the substrate surface thoroughly to remove any contaminants. For example, wipe glass or metal panels with acetone (B3395972) or isopropanol.
-
Place the substrate on a flat, stable surface.
-
Dispense a small amount of the prepared UV-curable liquid formulation at one end of the substrate.
-
Using a film applicator or wire-wound rod, draw down the liquid at a steady, consistent speed to create a uniform wet film.
-
Immediately place the coated substrate in the UV curing chamber or on the conveyor belt of the UV curing system.
-
Expose the coating to UV radiation. The required UV dose (measured in mJ/cm²) will depend on the formulation (especially the photoinitiator concentration) and the coating thickness. A typical dose might be in the range of 500-2000 mJ/cm².
-
The coating should be solid and tack-free immediately after curing. Allow the cured film to cool to room temperature before performing any characterization tests.
Protocol 3: Monitoring Cure Kinetics with FTIR Spectroscopy
This protocol allows for the quantitative analysis of the polymerization process by tracking the disappearance of acrylate double bonds.
Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
UV light guide to direct UV radiation onto the sample on the ATR crystal
-
Time-resolved (kinetic) scanning software for the FTIR
Procedure:
-
Acquire a background spectrum on the clean ATR crystal.
-
Apply a single drop of the liquid UV-curable formulation onto the ATR crystal.
-
Position the UV light guide so it will illuminate the sample.
-
Configure the FTIR software for a kinetic scan (e.g., collecting one spectrum per second for 60 seconds).
-
Start the FTIR measurement. After a few seconds of baseline recording, turn on the UV lamp to initiate curing.
-
After the measurement is complete, analyze the collected spectra. The conversion of acrylate double bonds can be calculated by monitoring the decrease in the area of the characteristic acrylate peaks, typically found around 1635 cm⁻¹ (C=C stretching) and 810 cm⁻¹ (CH₂ twisting).[12][13]
-
The degree of conversion at time 't' is calculated as: Conversion (%) = (1 - (At / A0)) * 100, where A₀ is the initial peak area before UV exposure and Aₜ is the peak area at time 't'.
Protocol 4: Hardness Testing (Pencil Hardness)
This protocol is a simple and rapid method to determine the surface hardness of the cured coating, following ASTM D3363.
Materials:
-
Set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H)
-
Pencil sharpener or fine-grit sandpaper to prepare the pencil tip
-
A mechanical pencil hardness tester or a 45° block to maintain a constant angle
-
Cured coating on a rigid substrate
Procedure:
-
Prepare the pencils by sharpening them and then flattening the tip by rubbing it on fine sandpaper until a flat, circular tip is obtained.
-
Starting with a harder pencil (e.g., 2H), place the pencil on the coated surface at a 45° angle.
-
Push the pencil away from you for about 6-7 mm, applying firm, constant downward pressure.
-
Wipe the surface with a soft cloth and examine it for scratches or gouges.
-
If a scratch is observed, repeat the test with the next softer pencil (e.g., H). If no scratch is observed, repeat with the next harder pencil (e.g., 3H).
-
The pencil hardness of the coating is defined as the grade of the hardest pencil that does not scratch or otherwise mar the surface.[14][15][16]
Protocol 5: Adhesion Testing (Cross-Hatch Tape Test)
This protocol, based on ASTM D3359 Method B, is used to assess the adhesion of coatings up to 5 mils (125 µm) thick.
Materials:
-
Cross-hatch cutting tool with specified blade spacing
-
Permacel P-99 or equivalent pressure-sensitive tape specified in the ASTM standard
-
Soft brush
-
Illuminated magnifier
-
Cured coating on the substrate of interest
Procedure:
-
Select an area of the cured coating free from blemishes.
-
Make a series of parallel cuts through the coating down to the substrate using the cutting tool.
-
Make a second series of cuts at a 90° angle to the first, creating a cross-hatch lattice pattern.
-
Gently brush the area to remove any detached flakes of coating.
-
Apply a piece of the specified adhesive tape over the lattice and smooth it down firmly with a pencil eraser to ensure good contact.
-
Within 90 seconds of application, remove the tape by pulling it back rapidly at a 180° angle.
-
Examine the grid area with the magnifier and classify the adhesion according to the ASTM D3359 scale, which ranges from 5B (no peeling or removal) to 0B (more than 65% of the area removed).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of the Chemical Structure of Photoreactive Urethane (Meth)Acrylates with Various (Meth)Acrylate Groups and Built-In Diels–Alder Reaction Adducts on the UV-Curing Process and Self-Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of tung oil-based UV curable for three-dimensional printing resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hydroxylethyl methacrylate (HEMA), a tooth restoration component, exerts its genotoxic effects in human gingival fibroblasts trough methacrylic acid, an immediate product of its degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. radtech.org [radtech.org]
- 9. matsc.ktu.lt [matsc.ktu.lt]
- 10. matsc.ktu.lt [matsc.ktu.lt]
- 11. laddresearch.com [laddresearch.com]
- 12. testresources.net [testresources.net]
- 13. mdpi.com [mdpi.com]
- 14. adhesion.kr [adhesion.kr]
- 15. eahindustrial.com [eahindustrial.com]
- 16. The Pencil Hardness Test [pencilpages.com]
Synthesis of Hydrogels from Hydroxymethyl Acrylate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of hydrogels derived from hydroxymethyl acrylate (B77674). Due to the close structural and chemical similarity to the extensively studied 2-hydroxyethyl methacrylate (B99206) (HEMA), the protocols and data presented herein are largely based on well-established findings for HEMA-based hydrogels and are readily adaptable for hydroxymethyl acrylate. These hydrogels are versatile biomaterials with significant potential in drug delivery, tissue engineering, and various biomedical applications.
Introduction
This compound is a hydrophilic monomer that can be polymerized to form hydrogels with a high water content, good biocompatibility, and tunable physical properties.[1] These characteristics make them excellent candidates for creating scaffolds that mimic the native extracellular matrix (ECM), facilitating cell growth and tissue regeneration.[2] The hydroxyl groups present in the polymer network enhance hydrophilicity and provide sites for further functionalization.
The primary method for synthesizing poly(this compound) hydrogels is through free-radical polymerization.[3] This process involves the initiation of a chain reaction that links monomer units together to form a three-dimensional network. The properties of the resulting hydrogel can be tailored by controlling the concentration of the monomer, the type and concentration of the crosslinking agent, and the initiator.[4]
Applications
Poly(this compound) hydrogels are promising materials for a range of biomedical applications:
-
Controlled Drug Delivery: The porous structure of these hydrogels allows for the encapsulation of therapeutic agents, which can then be released in a sustained manner. The release kinetics can be modulated by altering the crosslinking density of the hydrogel network.[5][6]
-
Tissue Engineering: Their biocompatibility and structural similarity to soft tissues make them suitable scaffolds for tissue regeneration. They can provide a supportive environment for cell adhesion, proliferation, and differentiation.[2]
-
Wound Dressings: The high water content of these hydrogels helps to maintain a moist environment at the wound site, which is conducive to healing. They can also be loaded with antimicrobial agents to prevent infection.
-
Contact Lenses: The optical transparency and biocompatibility of similar acrylate-based hydrogels have led to their widespread use in the manufacturing of soft contact lenses.
Experimental Protocols
The following sections provide detailed protocols for the synthesis and characterization of poly(this compound) hydrogels.
Materials
-
This compound (monomer)
-
Ethylene glycol dimethacrylate (EGDMA) or N,N'-methylenebisacrylamide (MBA) (crosslinkers)[4]
-
Ammonium persulfate (APS) or 2,2'-azobisisobutyronitrile (AIBN) (initiators)[7]
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (catalyst, for APS)
-
Deionized water or phosphate-buffered saline (PBS) (solvent)
-
Drug molecule of interest (for drug delivery applications)
Protocol for Hydrogel Synthesis via Free-Radical Polymerization
This protocol describes a typical procedure for the synthesis of a poly(this compound) hydrogel. The final properties of the hydrogel can be adjusted by varying the component concentrations.
-
Monomer Solution Preparation: In a suitable reaction vessel, dissolve the desired amount of this compound monomer in deionized water.
-
Addition of Crosslinker: Add the crosslinking agent (e.g., EGDMA) to the monomer solution. The concentration of the crosslinker will significantly influence the mechanical properties and swelling behavior of the hydrogel.
-
(Optional) Drug Loading: If preparing a drug-loaded hydrogel, dissolve the therapeutic agent in the monomer-crosslinker solution.
-
Initiator Addition: Add the initiator (e.g., APS) to the solution. If using a redox initiation system like APS/TEMED, add the catalyst (TEMED) at this stage.
-
Polymerization:
-
Thermal Initiation (with AIBN or APS): Place the reaction vessel in a water bath at a controlled temperature (typically 50-70 °C) to initiate polymerization.
-
Redox Initiation (with APS/TEMED): The reaction can proceed at room temperature.
-
-
Casting: Pour the polymerization mixture into a mold of the desired shape (e.g., petri dish, custom-made mold) before gelation occurs.
-
Curing: Allow the polymerization to proceed for a sufficient time (typically several hours to overnight) to ensure complete crosslinking.
-
Purification: After polymerization, immerse the hydrogel in a large volume of deionized water or PBS for several days, changing the water periodically, to remove any unreacted monomers, initiator, and other impurities.
-
Sterilization (if for cell culture): The purified hydrogel can be sterilized using methods such as autoclaving or gamma irradiation.
Caption: Overview of signaling from the hydrogel scaffold to the cell, influencing its behavior.
Conclusion
Hydrogels synthesized from this compound represent a highly versatile and promising class of biomaterials. Their tunable properties and biocompatibility make them suitable for a wide array of applications in drug delivery and tissue engineering. The protocols and data provided in these application notes offer a solid foundation for researchers to explore and optimize these materials for their specific research and development needs. Further investigation into the specific biological responses to poly(this compound) hydrogels will continue to expand their potential in the biomedical field.
References
- 1. Hydroxyethyl acrylate - Wikipedia [en.wikipedia.org]
- 2. Porous Poly(2-hydroxyethyl methacrylate) Hydrogel Scaffolds for Tissue Engineering: Influence of Crosslinking Systems and Silk Sericin Concentration on Scaffold Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. banglajol.info [banglajol.info]
- 5. Crosslinking-Dependent Drug Kinetics in Hydrogels for Ophthalmic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
Application Note: Synthesis and Characterization of Poly(hydroxymethyl acrylate-co-methyl methacrylate) for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copolymers of methyl methacrylate (B99206) (MMA) have been extensively utilized in the biomedical field, particularly in drug delivery and tissue engineering, owing to their biocompatibility and tunable physical properties. Poly(methyl methacrylate) (PMMA) is a rigid, transparent thermoplastic, and its copolymerization with functional monomers can introduce desired characteristics. The incorporation of hydroxymethyl acrylate (B77674) (HMA) as a comonomer introduces hydroxyl groups along the polymer backbone. These hydroxyl groups enhance the hydrophilicity of the resulting copolymer and provide reactive sites for the covalent attachment of drugs, targeting moieties, or other bioactive molecules. This functionalization is highly advantageous for the development of advanced drug delivery systems and functional biomaterials.
This application note details a representative protocol for the synthesis of poly(hydroxymethyl acrylate-co-methyl methacrylate) [P(HMA-co-MMA)] via free-radical polymerization. It also outlines the essential characterization techniques to verify the successful synthesis and determine the physicochemical properties of the copolymer.
Applications
The P(HMA-co-MMA) copolymer is a versatile platform with numerous potential applications in the biomedical field, including:
-
Drug Delivery: The hydroxyl groups can be used to conjugate drugs, offering a method for controlled and targeted release.
-
Tissue Engineering: The hydrophilicity and potential for further modification make it a candidate for creating scaffolds that can support cell growth.
-
Biocompatible Coatings: The copolymer can be used to coat medical devices to improve their biocompatibility and reduce fouling.
-
Hydrogels: Crosslinking of the hydroxyl groups can lead to the formation of hydrogels for various biomedical applications.
Experimental Protocols
Materials
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (HMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
Anhydrous toluene (B28343) or dimethylformamide (DMF) as solvent
-
Methanol (B129727) as a non-solvent for precipitation
-
Nitrogen gas (high purity)
Representative Synthesis Protocol: Solution Free-Radical Polymerization
This protocol is a representative method adapted from general procedures for acrylate-methacrylate copolymerization. Optimization of specific parameters may be required.
-
Monomer and Initiator Preparation: Prepare a solution of MMA, HMA, and AIBN in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar. The molar ratio of the monomers can be varied to achieve the desired copolymer composition. A typical starting point could be a 1:1 molar ratio of HMA to MMA. The initiator concentration is typically around 1 mol% with respect to the total monomer concentration.
-
Inert Atmosphere: Seal the flask with a rubber septum and degas the solution by bubbling with dry nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at 70-80°C. Maintain the reaction under a nitrogen atmosphere with continuous stirring. The reaction time can vary from 6 to 24 hours, depending on the desired conversion.
-
Purification: After the desired reaction time, cool the flask to room temperature. Precipitate the copolymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Isolation and Drying: Collect the precipitated white solid by vacuum filtration and wash it several times with fresh methanol to remove any unreacted monomers and initiator. Dry the purified copolymer in a vacuum oven at 40-50°C to a constant weight.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the copolymer composition and microstructure.
-
Protocol: Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the ¹H NMR spectrum. The composition can be calculated by comparing the integration of the characteristic peaks of the HMA and MMA units.
-
-
Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.
-
Protocol: Dissolve the copolymer in a suitable solvent for the GPC system (e.g., THF). The analysis is typically performed at a constant temperature using a set of columns calibrated with polymer standards (e.g., polystyrene or PMMA).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the incorporation of both monomers into the copolymer chain.
-
Protocol: Record the FTIR spectrum of the dried copolymer. Look for characteristic absorption bands corresponding to the functional groups of HMA (e.g., O-H stretch) and MMA (e.g., C=O stretch).
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the copolymer.
-
Protocol: Heat a small sample of the dried copolymer in a DSC instrument under a nitrogen atmosphere. The Tg is identified as a change in the baseline of the heat flow curve.
-
Data Presentation
Table 1: Representative Monomer Feed Ratios and Resulting Copolymer Properties. (Note: This is hypothetical data for illustrative purposes and would need to be determined experimentally.)
| Sample ID | HMA in Feed (mol%) | MMA in Feed (mol%) | HMA in Copolymer (mol%) | MMA in Copolymer (mol%) | Mn ( g/mol ) | PDI | Tg (°C) |
| P(HMA-co-MMA)-1 | 25 | 75 | 23 | 77 | 25,000 | 1.8 | 95 |
| P(HMA-co-MMA)-2 | 50 | 50 | 48 | 52 | 28,000 | 1.9 | 80 |
| P(HMA-co-MMA)-3 | 75 | 25 | 72 | 28 | 30,000 | 2.1 | 65 |
Visualizations
Caption: Free-radical copolymerization of HMA and MMA.
Caption: Experimental workflow for synthesis and characterization.
Caption: Drug conjugation to the P(HMA-co-MMA) backbone.
Hydroxymethyl Acrylate as a Crosslinking Agent in Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing hydroxymethyl acrylate (B77674) (HMA) and its common analog, 2-hydroxyethyl acrylate (HEA), as effective crosslinking agents in the synthesis of advanced polymer networks. These polymers, particularly in the form of hydrogels, have significant applications in drug delivery and biomaterials due to their biocompatibility and tunable properties.
Introduction
Hydroxymethyl acrylate and its derivatives are versatile monomers that can participate in polymerization reactions to form crosslinked networks. The hydroxyl group present in these monomers offers a site for crosslinking through various mechanisms, including self-crosslinking via hydrogen atom transfer (HAT) or reaction with other functional groups. This intrinsic crosslinking ability can eliminate the need for additional crosslinking agents, which can sometimes introduce toxicity concerns in biomedical applications. The resulting hydrogels are hydrophilic and can absorb significant amounts of water, making them ideal for drug delivery systems, soft contact lenses, and tissue engineering scaffolds.[1][2]
Applications in Drug Delivery
Hydrogels based on this compound and its derivatives are extensively explored as carriers for controlled drug release. Their porous structure allows for the encapsulation of therapeutic agents and their subsequent release, which can be modulated by the crosslinking density. A higher degree of crosslinking typically results in a tighter polymer network, leading to a slower, more sustained release of the encapsulated drug.[3] These hydrogels are particularly advantageous for the delivery of a wide range of therapeutics, from small molecule drugs to larger biomolecules.[4]
Quantitative Data Summary
The properties of polymers crosslinked with this compound are highly dependent on the polymerization conditions and the concentration of the crosslinking moieties. The following tables summarize key quantitative data from various studies.
Table 1: Influence of Crosslinker Concentration on Hydrogel Properties
| Monomer System | Crosslinking Agent (mol%) | Swelling Ratio (%) | Young's Modulus (kPa) | Drug Release Profile |
| HEMA/EGDMA | 0.5 | >1000 | - | - |
| HEMA/EGDMA | 1.0 | ~800 | - | - |
| HEMA/EGDMA | 2.5 | ~600 | - | - |
| HEMA/EGDMA | 5.0 | ~400 | - | Slower Release |
| HEMA/MBAA (5:1) | - | >800 | 7.09 | - |
| HEMA/MBAA (6:1) | - | - | 6.65 | - |
| HEMA/MBAA (7:1) | - | - | 5.95 | - |
Data synthesized from multiple sources.[2][5]
Table 2: Polymerization Conditions and Resulting Polymer Characteristics
| Polymerization Method | Monomer | Initiator | Temperature (°C) | Resulting Polymer State |
| Bulk Polymerization | 2-Hydroxyethyl acrylate (HEA) | - | Ambient | Insoluble, crosslinked solid |
| Solution Polymerization | HEA/MMA | AIBN | 80 | Soluble copolymer |
| Suspension Copolymerization | HEMA/EGDMA | AIBN | 80 | Crosslinked microbeads |
| Free Radical Polymerization | HEMA | AIBN | - | Charged macromolecules |
Data synthesized from multiple sources.[1][6][7][8]
Experimental Protocols
Protocol 1: Synthesis of Self-Crosslinked Poly(2-hydroxyethyl acrylate) Hydrogel via Free-Radical Polymerization
This protocol describes the synthesis of a crosslinked hydrogel from 2-hydroxyethyl acrylate (HEA) without the addition of a conventional crosslinking agent, relying on the principle of self-crosslinking through hydrogen atom transfer.[9]
Materials:
-
2-hydroxyethyl acrylate (HEA), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or other suitable photoinitiator
-
Deionized water
-
Nitrogen gas
-
UV light source (365 nm)
Procedure:
-
Prepare a monomer solution of HEA in deionized water. The concentration can be varied to control the final properties of the hydrogel. A typical starting concentration is 50% (w/v).
-
Add the photoinitiator (e.g., AIBN) to the monomer solution at a concentration of 0.1-1.0 mol% relative to the monomer.
-
Purge the solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Transfer the solution to a suitable mold (e.g., between two glass plates with a spacer).
-
Expose the mold to UV radiation under a nitrogen atmosphere. The irradiation time will depend on the intensity of the UV source and the thickness of the mold.
-
After polymerization, carefully remove the resulting hydrogel from the mold.
-
Wash the hydrogel extensively with deionized water to remove any unreacted monomer and initiator.
-
The hydrogel can then be swollen to equilibrium in a suitable buffer for further characterization or drug loading.
Protocol 2: Preparation of Crosslinked Poly(2-hydroxyethyl methacrylate) Microbeads for Drug Delivery
This protocol outlines the synthesis of crosslinked hydrogel microbeads using suspension polymerization, a common method for producing spherical polymer particles suitable for drug delivery applications.[7]
Materials:
-
2-hydroxyethyl methacrylate (B99206) (HEMA)
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinking agent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as an initiator
-
Poly(vinyl alcohol) (PVA) as a suspension stabilizer
-
Toluene and decan-1-ol as porogens
-
Deionized water
Procedure:
-
Prepare the aqueous phase by dissolving PVA in deionized water to create a stabilizer solution (e.g., 1% w/v).
-
Prepare the organic phase by mixing HEMA, EGDMA (e.g., 2-20 mol% relative to HEMA), AIBN (e.g., 1 mol% relative to monomers), toluene, and decan-1-ol.
-
Add the organic phase to the aqueous phase under continuous stirring to form a stable suspension of monomer droplets. The stirring speed will influence the final particle size.
-
Heat the suspension to the desired reaction temperature (e.g., 80°C) under a nitrogen atmosphere to initiate polymerization.
-
Maintain the reaction for several hours to ensure complete polymerization.
-
After the reaction, cool the mixture and collect the microbeads by filtration.
-
Wash the microbeads thoroughly with water and then with a suitable organic solvent (e.g., ethanol) to remove unreacted components and porogens.
-
Dry the microbeads under vacuum.
Visualizations
Caption: Self-crosslinking of HEA via free-radical polymerization.
Caption: Experimental workflow for hydrogel synthesis.
Caption: Logical relationship from monomer to application.
References
- 1. Polymerization and characterization of 2-Hydroxyethyl acrylate [open.metu.edu.tr]
- 2. The structure of highly crosslinked poly(2-hydroxyethyl methacrylate) hydrogels [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Degradable 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Hydrogels Infused by Nanocolloidal Graphene Oxide as Promising Drug Delivery and Scaffolding Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Free-radical polymerization of 2-hydroxyethyl methacrylate (HEMA) supported by a high electric field - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. expresspolymlett.com [expresspolymlett.com]
- 8. scielo.br [scielo.br]
- 9. New strategy for crosslinking acrylic polymers without conventional crosslinkers - European Coatings [european-coatings.com]
Application of Hydroxymethyl Acrylate in Dental Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of hydroxymethyl acrylate (B77674) and its derivatives, specifically ethyl α-hydroxymethylacrylate (EHMA), in dental resin formulations. It is intended to guide researchers and professionals in the development and evaluation of novel dental materials with improved properties.
Introduction
Hydroxymethyl acrylates are functional monomers that are being explored as alternatives to conventional monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) in dental restorative materials. These monomers offer the potential for enhanced performance due to their unique chemical structures. The inclusion of a hydroxyl group can influence the hydrophilicity, reactivity, and mechanical properties of the resulting polymer network. This document focuses on the application of ethyl α-hydroxymethylacrylate (EHMA) as a promising candidate for dental composites and adhesives, providing a comparative analysis with HEMA-containing resins.
Quantitative Data Summary
The following tables summarize the key performance indicators of dental resins formulated with ethyl α-hydroxymethylacrylate (EHMA) in comparison to those formulated with the widely used 2-hydroxyethyl methacrylate (HEMA).
Table 1: Degree of Conversion (DC) of Experimental Resins
| Resin Formulation | Degree of Conversion (%) |
| Bis-GMA/EHMA (BE) | 89.9[1] |
| Bis-GMA/HEMA (BH) | 86.2[1] |
| Bis-GMA/TEGDMA/EHMA (BTE) | 85.5[1] |
| Bis-GMA/TEGDMA/HEMA (BTH) | 85.5[1] |
| ACP/BTE Composite | 79.3[1] |
| ACP/BTH Composite | 82.6[1] |
Bis-GMA: Bisphenol A-glycidyl methacrylate; TEGDMA: Triethylene glycol dimethacrylate; ACP: Amorphous Calcium Phosphate
Table 2: Biaxial Flexure Strength (BFS) of Experimental Resins and Composites
| Material | Biaxial Flexure Strength (MPa) |
| BE Copolymer | Not specified |
| BH Copolymer | Not specified |
| BTE Copolymer | Not specified |
| BTH Copolymer | Not specified |
| ACP/BTE Composite | Not adversely affected compared to HEMA composite[1] |
| ACP/BTH Composite | Not specified |
Table 3: Water Sorption (WS) of Experimental Copolymers and Composites
| Material | Water Sorption (%) |
| BTE Copolymer | 28% lower than BTH[1] |
| BTH Copolymer | - |
| ACP/BTE Composite | 14% lower than ACP/BTH[1] |
| ACP/BTH Composite | - |
Experimental Protocols
This section provides detailed methodologies for the preparation and testing of experimental dental resins containing hydroxymethyl acrylates.
Protocol for Synthesis of Ethyl α-(hydroxymethyl)acrylate (EHMA)
This protocol is adapted from a standard organic synthesis procedure.
Materials:
-
Paraformaldehyde
-
1 N Phosphoric acid
-
Triethyl phosphonoacetate
-
Potassium carbonate
-
Diethyl ether
-
Brine (saturated sodium chloride solution)
-
Magnesium sulfate
Procedure:
-
Prepare an aqueous formaldehyde (B43269) solution by heating paraformaldehyde, 1 N phosphoric acid, and water.
-
Cool the formaldehyde solution to room temperature.
-
Add triethyl phosphonoacetate to the solution and stir.
-
Slowly add a solution of potassium carbonate in water, maintaining the temperature at 35-40°C.
-
After the addition is complete, continue stirring for 5 minutes.
-
Cool the reaction mixture rapidly and add diethyl ether and brine.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure and distill the remaining oil to obtain pure ethyl α-(hydroxymethyl)acrylate.
Protocol for Preparation of Experimental Dental Resin
This protocol describes the formulation of a light-cured dental resin. The formulation can be adapted to include EHMA in place of or in combination with other monomers.
Materials:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Ethyl α-hydroxymethylacrylate (EHMA) or 2-hydroxyethyl methacrylate (HEMA)
-
Camphorquinone (photoinitiator)
-
Ethyl 4-(dimethylamino)benzoate (B8555087) (co-initiator)
-
Inert filler particles (e.g., silanized silica), optional for composites
Procedure:
-
In a light-protected container, mix the monomer components (Bis-GMA, TEGDMA, and EHMA/HEMA) in the desired weight ratios (e.g., see Table 1 for examples).
-
Add the photoinitiator (e.g., 0.5 wt% camphorquinone) and co-initiator (e.g., 0.5 wt% ethyl 4-(dimethylamino)benzoate) to the monomer mixture.
-
Stir the mixture in the dark until a homogeneous solution is obtained. A magnetic stirrer can be used for this purpose.
-
For composite preparation, gradually add the filler particles to the resin matrix and mix thoroughly to ensure uniform distribution. A planetary mixer or a dual asymmetric centrifuge is recommended for optimal mixing.[2]
-
Store the prepared resin or composite in a dark, cool place before use.
Protocol for Flexural Strength Testing (Adapted from ISO 4049)
This protocol outlines the procedure for determining the flexural strength of the prepared dental resins.[3][4][5][6][7]
Materials and Equipment:
-
Rectangular molds (25 mm x 2 mm x 2 mm)
-
Dental curing light
-
Universal testing machine with a three-point bending fixture
-
Micrometer
Procedure:
-
Fill the rectangular mold with the experimental resin, taking care to avoid air bubbles.
-
Cover the mold with a transparent matrix strip and a glass slide and apply gentle pressure to extrude excess material.
-
Light-cure the specimen from the top and bottom surfaces according to the manufacturer's instructions for the curing light and the specific resin formulation. The curing time should be standardized for all specimens.
-
After curing, carefully remove the specimen from the mold and store it in distilled water at 37°C for 24 hours.
-
Measure the dimensions (width and height) of the specimen at three points along its length using a micrometer and calculate the average.
-
Place the specimen on the supports of the three-point bending fixture in the universal testing machine. The span between the supports should be 20 mm.
-
Apply a compressive load to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.
-
Record the fracture load (F) in Newtons.
-
Calculate the flexural strength (σ) in Megapascals (MPa) using the following formula: σ = (3 * F * l) / (2 * b * h²) where:
-
F is the fracture load (N)
-
l is the span between the supports (mm)
-
b is the width of the specimen (mm)
-
h is the height of the specimen (mm)
-
Protocol for In Vitro Cytotoxicity Testing (Adapted from ISO 10993-5)
This protocol provides a general framework for assessing the cytotoxicity of dental resins using an extract-based method.[8][9][10][11]
Materials and Equipment:
-
Prepared and cured dental resin specimens
-
Cell culture medium (e.g., DMEM)
-
Mammalian cell line (e.g., L929 mouse fibroblasts)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Extract Preparation:
-
Prepare extracts of the cured resin specimens by incubating them in cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.
-
As a negative control, use the cell culture medium without the material extract.
-
As a positive control, use a known cytotoxic substance (e.g., dilute phenol (B47542) solution).
-
-
Cell Seeding:
-
Seed the L929 cells into the wells of a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Cell Exposure:
-
Remove the culture medium from the wells and replace it with the prepared material extracts (undiluted and serial dilutions), as well as the negative and positive controls.
-
Incubate the plates for another 24 hours.
-
-
MTT Assay:
-
After the exposure period, remove the extracts and add MTT solution to each well.
-
Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the negative control.
-
A material is generally considered cytotoxic if it causes a reduction in cell viability of more than 30%.
-
Visualizations
The following diagrams illustrate key experimental workflows and a simplified representation of a potential biological interaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Mixing of experimental composites - NIOM [niom.no]
- 3. What is EN ISO 4049:2019 [julixing.com.cn]
- 4. 2.6. Three-Point Flexural Strength [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. completesmilesbv.com.au [completesmilesbv.com.au]
- 9. Dental Biocompatibility Testing ISO 10993 Standard | JJR [jjrlab.com]
- 10. scielo.isciii.es [scielo.isciii.es]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Biocompatible Polymers from Hydroxymethyl Acrylate Analogs
A Note on Monomer Terminology: While the topic specifies "hydroxymethyl acrylate," the vast majority of scientific literature focuses on its close and more widely used analog, 2-hydroxyethyl methacrylate (B99206) (HEMA) . The biocompatible polymers derived from HEMA, most notably poly(2-hydroxyethyl methacrylate) or PHEMA, are extensively researched and utilized in the applications outlined. Therefore, these notes and protocols will focus on HEMA and PHEMA-based materials, as they represent the most relevant and well-documented polymers for researchers, scientists, and drug development professionals in this field.
Introduction to PHEMA-Based Biocompatible Polymers
Poly(2-hydroxyethyl methacrylate) (PHEMA) is a hydrophilic polymer that, upon hydration, forms a hydrogel—a three-dimensional network of polymer chains holding a significant amount of water. This property, along with its excellent biocompatibility, makes PHEMA a cornerstone material in biomedical applications. In its dry state, PHEMA is a hard, brittle material, but it becomes soft and flexible when swollen with water, closely mimicking the properties of natural tissues.[1]
The biocompatibility of PHEMA is a key attribute, eliciting a minimal immunological response from host tissues.[2][3] Its high water content, non-toxicity, and favorable tissue compatibility have led to its extensive use in medical applications since its initial development for soft contact lenses.[1][4] While pure PHEMA is non-biodegradable, its properties can be tailored through copolymerization and cross-linking to introduce degradability and modify its mechanical and drug release characteristics.[1][3]
Key Applications:
-
Tissue Engineering: PHEMA-based hydrogels serve as scaffolds that provide a supportive environment for cell growth and tissue regeneration.[1] Their porous structure can be controlled to facilitate nutrient and oxygen transport.
-
Drug Delivery: The hydrogel matrix of PHEMA can encapsulate therapeutic agents, allowing for their controlled and sustained release.[4][5] The release kinetics can be modulated by altering the polymer network structure.
-
Ophthalmic Devices: PHEMA is the foundational material for soft contact lenses due to its optical transparency, flexibility, and high oxygen permeability.[1]
-
Medical Device Coatings: PHEMA coatings can improve the biocompatibility of medical implants and devices by reducing protein adsorption and subsequent inflammatory responses.
Physicochemical and Mechanical Properties
The properties of PHEMA-based materials can be significantly altered by the synthesis conditions, such as the type and concentration of cross-linkers and the polymerization method.
Table 1: Physicochemical Properties of PHEMA-Based Polymers
| Property | Value Range | Influencing Factors & Notes |
| Glass Transition Temperature (Tg) | 50 - 90 °C | Dependent on polymerization conditions.[6] |
| Density | 1.15 - 1.34 g/mL | Varies with polymer formulation.[1] |
| Molecular Weight (Mn) | 41 - >1000 kg/mol | Can be controlled by polymerization technique (e.g., free radical vs. ATRP).[4] |
| Polydispersity Index (Đ) | 1.1 - 1.73 | Lower values indicate a more uniform polymer chain length, achievable with controlled polymerization methods.[4] |
| Equilibrium Water Content | 40% - 57% | Increases with decreased cross-linker concentration and increased hydrophilicity of co-monomers.[7][8] |
Table 2: Mechanical Properties of PHEMA Hydrogels
| Property | Value Range | Conditions & Notes |
| Young's Modulus | 18.0 - 406.7 kPa | Increases with higher cross-linker density and the incorporation of more rigid co-monomers like MMA.[7][8] |
| Compressive Modulus | 9.03 - 42.82 MPa | Can be significantly enhanced by incorporating reinforcing agents like graphene oxide.[9] |
| Tensile Strength | 4.37 - 30.64 KPa | Dependent on the specific composition and morphology of the hydrogel. |
Biocompatibility and Cytotoxicity
PHEMA is generally considered non-toxic and biocompatible.[1] However, cytotoxicity can arise from residual unreacted HEMA monomer, which is toxic.[1] Therefore, thorough purification of the polymer is crucial.
Table 3: In Vitro Cytotoxicity of PHEMA-Based Materials
| Cell Line | Material | Viability/Response | Assay |
| Human Bone Marrow Mesenchymal Stem Cells (hBM-MSCs) | PHEMA-Gelatin-Graphene Oxide Scaffold | No cytotoxicity observed | MTT Assay[9][10] |
| L-929 (mouse fibroblast) | Biodegradable pHEMA hydrogel | No cytotoxic response | MTT Assay[1] |
| Human Muscle Fibroblasts | p(HEMA)-co-PEGMA-co-MPC hydrogels | >80% viability | Central Composite Design Analysis[11] |
| Human Choroidal Fibroblasts | Melanized PHEMA hydrogels | Slight protein loss at high melanin (B1238610) content | Inhibition of cell growth test[12] |
| L929 and Normal Human Dermal Fibroblasts | P(HEMA-co-EA) and P(HEMA-co-BA) | Non-cytotoxic at specific co-monomer contents | Direct and indirect contact tests[13] |
Applications in Drug Delivery
PHEMA hydrogels are excellent candidates for controlled drug delivery systems. The release of encapsulated drugs is typically diffusion-controlled and can be modulated by the hydrogel's swelling behavior and mesh size.
Table 4: Drug Release Kinetics from PHEMA-Based Hydrogels
| Drug | Polymer System | Release Profile | Release Model |
| Amoxicillin | p(HEMA-co-EGDMA) | Biphasic: initial burst followed by sustained release. Release rate decreases with increased cross-linker. | Higuchi model |
| Letrozole | PLGA microparticles in pHEMA matrix | Sustained release over 32 days with reduced initial burst (~15% lower). | Higuchi model (Fickian diffusion)[14] |
| 5-Fluorouracil | pHEMA nanoparticles | Swelling-controlled release. Increased HEMA monomer decreased release rate. | Not specified[3] |
| Ephedrine HCl | p(HEMA-co-MAA) | Biexponential at pH 7.4; swelling-controlled at pH 1.2. | Peppas equation[15] |
| Indomethacin | p(HEMA-co-MAA) | Anomalous or non-Fickian release. | Not specified[15] |
Experimental Protocols
Protocol 1: Synthesis of PHEMA by Free Radical Polymerization
This protocol describes a typical free-radical polymerization of HEMA in solution.
Materials:
-
2-hydroxyethyl methacrylate (HEMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator
-
Ethylene (B1197577) glycol dimethacrylate (EGDMA) as cross-linker (optional, for hydrogel formation)
-
Solvent (e.g., N,N-dimethylformamide (DMF) or a mixture of methyl ethyl ketone and 1-propanol)
-
Schlenk flask
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of HEMA monomer and AIBN initiator (typically 0.1 wt% of the monomer) in the chosen solvent.[4] If preparing a hydrogel, add the desired amount of EGDMA cross-linker.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80°C).
-
Reaction Time: Allow the polymerization to proceed for a predetermined time (e.g., 24 hours), or until the desired conversion is achieved. The solution will become more viscous as the polymer forms.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., diethyl ether or hexane).
-
Washing: Wash the precipitated polymer multiple times with the non-solvent to remove unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Workflow for Free Radical Polymerization of HEMA
Caption: Workflow for PHEMA synthesis via free-radical polymerization.
Protocol 2: Fabrication of Porous PHEMA Scaffolds by Freeze-Drying
This protocol outlines the fabrication of porous scaffolds suitable for tissue engineering applications.[10]
Materials:
-
Synthesized PHEMA polymer
-
Solvent for PHEMA (e.g., dimethylformamide (DMF))
-
Deionized water
-
Teflon molds
-
Freeze-dryer
Procedure:
-
Polymer Solution Preparation: Prepare a homogeneous solution of PHEMA in DMF (e.g., 4% w/v).
-
Casting: Pour the polymer solution into Teflon molds.
-
Freezing: Freeze the molds at -20°C for 8 hours, followed by freezing at -80°C for 12 hours. This two-step freezing process helps in controlling the ice crystal formation, which will become the pores.
-
Lyophilization: Transfer the frozen molds to a freeze-dryer and lyophilize for 48 hours at -80°C under vacuum. The solvent will be removed by sublimation, leaving behind a porous scaffold structure.
-
Cross-linking (Optional but Recommended): The resulting scaffold can be further cross-linked to improve its mechanical stability and insolubility in aqueous environments. This can be achieved through various methods, such as vapor-phase cross-linking with a suitable agent.
-
Washing and Sterilization: Thoroughly wash the scaffolds with deionized water to remove any residual solvent and then sterilize using an appropriate method (e.g., ethylene oxide or gamma irradiation) before biological applications.
Workflow for PHEMA Scaffold Fabrication
Caption: Freeze-drying process for porous PHEMA scaffold fabrication.
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general method for assessing the cytotoxicity of PHEMA-based materials.
Materials:
-
Sterilized PHEMA material (e.g., hydrogel discs or scaffolds)
-
Target cell line (e.g., L-929 fibroblasts)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Material Exposure: Place the sterilized PHEMA material in direct contact with the cells in the wells, or prepare extracts of the material by incubating it in cell culture medium and then applying the extract to the cells.
-
Incubation: Incubate the cells with the material or its extract for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the material and/or medium and add MTT solution to each well. Incubate for 2-4 hours to allow viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the cell viability as a percentage relative to the control (cells cultured without the material).
Cellular Interaction and Signaling
The biocompatibility of PHEMA is largely due to its bio-inert nature, which minimizes protein adsorption and subsequent inflammatory responses.[16] However, the surface of PHEMA can be modified to actively engage with cells and guide their behavior. A common strategy is to incorporate peptides containing the Arg-Gly-Asp (RGD) sequence, which is a recognition motif for integrin receptors on the cell surface.
Integrin-Mediated Cell Adhesion on RGD-Modified PHEMA:
When cells come into contact with an RGD-modified PHEMA surface, the RGD peptides act as ligands for integrin receptors. This binding triggers a cascade of intracellular signaling events that promote cell adhesion, spreading, and proliferation. This process is crucial for the successful integration of tissue engineering scaffolds.
Caption: Integrin-mediated signaling for cell adhesion on RGD-modified PHEMA.
References
- 1. researchgate.net [researchgate.net]
- 2. pHEMA: An Overview for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free-radical polymerization of 2-hydroxyethyl methacrylate (HEMA) supported by a high electric field - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. Time-dependent mechanical characterization of poly(2-hydroxyethyl methacrylate) hydrogels using nanoindentation and unconfined compression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 9. Fabrication and characterization of PHEMA-gelatin scaffold enriched with graphene oxide for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fabrication and characterization of PHEMA–gelatin scaffold enriched with graphene oxide for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecularly engineered p(HEMA)-based hydrogels for implant biochip biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro cytotoxicity of melanized poly(2-hydroxyethyl methacrylate) hydrogels, a novel class of ocular biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy [mdpi.com]
- 15. Characterization of drug release and diffusion mechanism through hydroxyethylmethacrylate/methacrylic acid pH-sensitive hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suppression of the inflammatory response from adherent cells on phospholipid polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hydroxymethyl Acrylate in Pressure-Sensitive Adhesives: A Technical Overview for Researchers
Introduction
Hydroxymethyl acrylate (B77674) is a functional monomer that can be incorporated into acrylic pressure-sensitive adhesives (PSAs) to enhance their performance characteristics. The primary advantage of including hydroxymethyl acrylate in PSA formulations lies in its hydroxyl group, which provides sites for crosslinking and promotes adhesion to polar substrates through hydrogen bonding. This functional monomer allows for the tailoring of adhesive properties, such as peel strength, tack, and shear strength, to meet the demanding requirements of various applications, including those in the medical and pharmaceutical fields for drug delivery systems.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in the formulation of pressure-sensitive adhesives.
Key Performance Attributes Modified by this compound
The incorporation of this compound into an acrylic PSA formulation can significantly influence its adhesive properties. The hydroxyl functionality allows for the formation of a crosslinked polymer network, which generally leads to:
-
Increased Cohesive Strength (Shear Strength): Crosslinking restricts polymer chain mobility, thereby enhancing the internal strength of the adhesive. This is particularly beneficial for applications requiring high shear resistance.
-
Modified Peel Strength and Tack: The effect on peel strength and tack is more complex. An optimal concentration of this compound can enhance adhesion through hydrogen bonding with the substrate. However, excessive crosslinking can lead to a stiffer, less conformable adhesive, which may reduce peel strength and tack.
-
Improved Thermal Stability: The formation of a crosslinked network can improve the thermal stability of the PSA.
Quantitative Data on the Effect of Hydroxyl-Functional Acrylates
While specific quantitative data for this compound is limited in publicly available literature, extensive research has been conducted on its close structural analog, 2-hydroxyethyl acrylate (HEA). The following tables summarize the typical effects of incorporating a hydroxyl-functional acrylate like HEA on the adhesive properties of a PSA. It is important to note that while the trends are expected to be similar for this compound, the exact values may differ.
Table 1: Effect of 2-Hydroxyethyl Acrylate (HEA) Content on the Adhesive Properties of an Acrylic PSA
| HEA Content (wt%) | Peel Strength (gf/25 mm) | Shear Strength (minutes) | Tack (Ball No.) |
| 2 | 2474 | - | - |
| 4 | - | - | - |
| 6 | - | - | - |
| 8 | - | - | - |
| 10 | 3211 | - | - |
| 20 | - | - | - |
| 40 | 1864 | - | - |
Data adapted from a study on hydrophilic acrylic PSAs. The "-" indicates data not provided in the source.[1]
Table 2: General Trends of Adhesive Properties with Increasing Hydroxyl-Functional Acrylate Concentration
| Property | Effect of Increasing Hydroxyl-Functional Acrylate Concentration |
| Peel Strength | Increases to an optimal concentration, then decreases. |
| Shear Strength | Generally increases due to enhanced cohesion. |
| Tack | Can decrease with higher concentrations due to increased stiffness. |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of pressure-sensitive adhesives containing this compound.
Protocol 1: Synthesis of Acrylic PSA via Solution Polymerization
This protocol describes a typical laboratory-scale synthesis of an acrylic PSA incorporating this compound.
Materials:
-
Monomers:
-
2-Ethylhexyl acrylate (2-EHA) - soft monomer
-
Methyl methacrylate (B99206) (MMA) - hard monomer
-
This compound - functional monomer
-
Acrylic acid (AA) - for enhancing adhesion
-
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Ethyl acetate (B1210297)
-
Crosslinking Agent (optional, for post-curing): Isocyanate or melamine-based crosslinker
-
Reactor: Jacketed glass reactor with a mechanical stirrer, condenser, nitrogen inlet, and thermocouple.
Procedure:
-
Reactor Setup: Assemble the reactor and ensure it is clean and dry. Purge the reactor with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Monomer Mixture Preparation: In a separate beaker, prepare the monomer mixture according to the desired formulation (e.g., 2-EHA:MMA:this compound:AA in a weight ratio of 70:20:5:5).
-
Initiator Solution: Dissolve the AIBN initiator in a small amount of ethyl acetate. The amount of initiator is typically 0.1-0.5% by weight of the total monomers.
-
Initial Charge: Add a portion of the ethyl acetate solvent to the reactor and heat to the reaction temperature (typically 75-85 °C) under a continuous nitrogen blanket and gentle stirring.
-
Monomer and Initiator Feed: Once the solvent reaches the desired temperature, start the continuous and separate feeding of the monomer mixture and the initiator solution into the reactor over a period of 2-4 hours. Maintain a constant temperature throughout the feed.
-
Polymerization: After the feeds are complete, continue the reaction for an additional 4-6 hours to ensure high monomer conversion. A chaser initiator can be added to reduce residual monomer content.
-
Cooling and Dilution: Cool the reactor to room temperature and, if necessary, add more solvent to adjust the viscosity and solids content of the final PSA solution.
-
Crosslinking (Optional): If post-curing is desired, add the crosslinking agent to the PSA solution and mix thoroughly. The amount of crosslinker will depend on the concentration of this compound and the desired degree of crosslinking.
Protocol 2: Characterization of Adhesive Properties
1. Sample Preparation:
-
Coat the synthesized PSA solution onto a suitable substrate (e.g., PET film) using a film applicator to achieve a uniform dry film thickness (typically 25-50 µm).
-
Dry the coated film in an oven at a specified temperature (e.g., 100-110 °C) for a set time (e.g., 5-10 minutes) to remove the solvent.
-
If a crosslinker was added, a further curing step at a higher temperature may be required.
-
Laminate the adhesive film with a release liner and condition the samples at standard conditions (23 ± 2 °C and 50 ± 5% relative humidity) for at least 24 hours before testing.
2. Peel Adhesion Test (180°):
-
Standard: ASTM D3330/D3330M
-
Procedure:
-
Cut a 25 mm wide strip of the adhesive tape.
-
Apply the tape to a standard test panel (e.g., stainless steel) using a 2 kg roller.
-
After a specified dwell time (e.g., 20 minutes), mount the test panel in the lower jaw of a tensile testing machine.
-
Fold the free end of the tape back at a 180° angle and clamp it in the upper jaw.
-
Separate the tape from the panel at a constant speed (e.g., 300 mm/min) and record the force required to peel the tape. The result is typically reported in N/25 mm or gf/25 mm.
-
3. Shear Strength (Holding Power) Test:
-
Standard: ASTM D3654/D3654M
-
Procedure:
-
Cut a 25 mm wide strip of the adhesive tape.
-
Apply a 25 mm x 25 mm area of the tape to a standard test panel.
-
Hang the test panel vertically and attach a standard weight (e.g., 1 kg) to the free end of the tape.
-
Record the time it takes for the tape to fail cohesively (slip from the panel). The result is reported in minutes or hours.
-
4. Tack Test (Loop Tack):
-
Standard: ASTM D6195
-
Procedure:
-
Form a loop with a strip of adhesive tape (adhesive side out).
-
Bring the loop into contact with a standard test panel over a defined area (25 mm x 25 mm).
-
Immediately withdraw the loop at a constant speed.
-
The maximum force required to separate the loop from the panel is recorded as the loop tack.
-
Visualizations
Caption: Experimental workflow for PSA synthesis and characterization.
Caption: Role of this compound in PSA modification.
Caption: Relationship between this compound concentration and adhesive properties.
References
Functionalization of Surfaces with Poly(hydroxymethyl acrylate): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with hydrophilic polymers is a critical strategy in the development of advanced biomaterials, biosensors, and drug delivery systems. Poly(hydroxymethyl acrylate) (PHMA), a hydrophilic polymer, and its close analogs poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(2-hydroxyethyl acrylate) (PHEA), offer significant potential for creating biocompatible and protein-resistant surfaces. The hydroxyl groups present in these polymers provide sites for further modification, allowing for the attachment of bioactive molecules. This document provides an overview of the applications and detailed protocols for surface functionalization using these polymers, with a focus on techniques applicable to PHMA.
Note: While the focus of this document is on poly(this compound) (PHMA), much of the detailed experimental data and established protocols are based on its closely related and more extensively studied analogs, poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(2-hydroxyethyl acrylate) (PHEA). These protocols can serve as a strong starting point for the functionalization of surfaces with PHMA, with the acknowledgment that some optimization may be necessary.
Applications of Poly(this compound) and Analogs in Surface Functionalization
The unique properties of PHMA, PHEMA, and PHEA make them suitable for a variety of applications in research and drug development:
-
Biocompatible Coatings: These polymers are used to create coatings for medical implants and devices to improve their biocompatibility and reduce inflammatory responses.
-
Anti-Fouling Surfaces: Surfaces functionalized with these polymers exhibit resistance to protein adsorption and cell adhesion, which is crucial for biosensors, marine coatings, and medical devices to prevent biofouling.
-
Drug Delivery: Hydrogels based on these polymers can be used for the controlled release of therapeutic agents.[1] The polymer matrix can be designed to respond to specific stimuli, such as pH or temperature, to trigger drug release.
-
Tissue Engineering: Scaffolds made from these polymers can support cell growth and tissue regeneration.[1]
-
Biosensors: The ability to create ultra-low fouling surfaces is essential for the development of sensitive and reliable biosensors that can detect analytes in complex biological fluids.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from studies on PHEMA and PHEA coated surfaces. This data provides insights into the expected performance of PHMA-functionalized surfaces.
Table 1: Surface Properties of PHEMA-Grafted Surfaces
| Property | Value | Measurement Technique | Reference |
| Static Water Contact Angle | 52.6 ± 0.9° | Goniometry | [2] |
| Young's Modulus of Brush Layer | Comparable to bulk polymer | Surface Wrinkling | [2] |
Table 2: Protein Adsorption on PHEMA Surfaces
| Protein | Adsorbed Amount (ng/cm²) | Surface | Reference |
| Albumin | < 5 | PHEMA brush | [3] |
| Fibrinogen | < 10 | PHEMA brush | [3] |
| Lysozyme | < 5 | PHEMA brush | [3] |
Table 3: Cell Adhesion on Modified PMMA Surfaces
| Surface Modification | Cell Adhesion | Cell Type | Reference |
| Untreated PMMA | Baseline | Fibroblasts | [4] |
| PEG-grafted PMMA | Reduced | Fibroblasts | [4] |
| RGD-peptide conjugated PEG-PMMA | Enhanced | Fibroblasts | [4] |
Experimental Protocols
Protocol 1: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of Hydroxyalkyl Acrylates
This protocol describes a general method for grafting poly(hydroxyalkyl acrylate) brushes from a silicon substrate. This "grafting from" approach allows for the formation of dense and well-controlled polymer brushes.
Workflow for SI-ATRP of Hydroxyalkyl Acrylates
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Protein adsorption and platelet adhesion on polymer surfaces having phospholipid polar group connected with oxyethylene chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of cell adhesion on poly(methyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Premature Polymerization of Hydroxymethyl Acrylate (HMA)
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing the premature polymerization of hydroxymethyl acrylate (B77674) (HMA). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to the premature and unwanted polymerization of hydroxymethyl acrylate.
Question 1: My this compound (HMA) appears viscous or has solidified in the container upon opening. What is the likely cause?
Answer: This indicates that premature polymerization has occurred. The primary reasons for this are:
-
Inhibitor Depletion: HMA is typically supplied with an inhibitor, such as the monomethyl ether of hydroquinone (B1673460) (MEHQ), to prevent spontaneous polymerization.[1][2] This inhibitor can be consumed over time, especially under improper storage conditions.
-
Absence of Oxygen: Phenolic inhibitors like MEHQ require the presence of dissolved oxygen (typically 5-21% by volume in the headspace) to effectively scavenge free radicals and prevent polymerization.[3][4] Storing the monomer under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor ineffective and can lead to polymerization.[4]
-
Elevated Temperatures: High temperatures provide the energy needed to initiate polymerization and accelerate the depletion of the inhibitor.[5] HMA should be stored in a cool environment.[3][6]
-
Exposure to UV Light: Ultraviolet (UV) light can generate free radicals, initiating the polymerization process.[5] It is crucial to store HMA in opaque or amber containers to protect it from light.[3][4]
-
Contamination: Contaminants such as dust, metal ions from spatulas, or peroxides from solvents can act as initiators for polymerization.[4][5]
Question 2: I need to remove the inhibitor from HMA for my experiment. What is the best method to do this without causing polymerization?
Answer: Removing the inhibitor is a common requirement for controlled polymerization experiments. However, once the inhibitor is removed, the monomer is highly susceptible to spontaneous polymerization and should be used immediately.[1][2] The most common methods for inhibitor removal are:
-
Basic Alumina (B75360) Column Chromatography: This is a widely used and effective method for laboratory-scale purification.[1][7] The monomer is passed through a column packed with activated basic alumina, which adsorbs the phenolic inhibitor.[1]
-
Sodium Hydroxide (NaOH) Wash: This technique involves an acid-base extraction. A dilute basic aqueous solution (e.g., 1 M NaOH) is used to convert the weakly acidic MEHQ into its water-soluble salt, which is then separated from the monomer in a separatory funnel.[1][8] The monomer must be thoroughly dried after this procedure.
-
Vacuum Distillation: This method separates the monomer from the less volatile inhibitor based on their different boiling points.[1] It can yield very high purity monomer but requires careful temperature control to prevent thermal polymerization during the process.[1][9]
Question 3: My polymerization reaction is not starting or is proceeding very slowly. Could this be related to the inhibitor?
Answer: Yes, this is a common issue. If the inhibitor is not completely removed, it will interfere with the polymerization process by scavenging the free radicals generated by your initiator.[1][2] This can lead to a significant induction period, slow reaction rates, or even complete failure of the polymerization.[1] It is also possible that an insufficient amount of initiator was used to overcome the residual inhibitor.[2]
Question 4: What are the ideal storage conditions for this compound to ensure its stability?
Answer: To maximize the shelf life of HMA and prevent premature polymerization, adhere to the following storage conditions:
-
Temperature: Store in a cool place, ideally refrigerated (below 4°C).[3]
-
Light: Protect from light by storing in the original opaque or amber container.[3][6]
-
Atmosphere: Ensure the container has a headspace containing 5-21% oxygen. Do not store under an inert gas.[3]
-
Container: Keep the container tightly sealed to prevent contamination and moisture ingress.[3][6][10]
-
Incompatible Materials: Store away from oxidizing agents, reducing agents, acids, bases, peroxides, and certain metals like copper and steel.[3][10]
Data Presentation
The following table summarizes key quantitative data related to the handling and storage of this compound.
| Parameter | Recommended Value/Condition | Source(s) |
| Storage Temperature | < 4°C (Refrigerated) | [3] |
| Required Headspace Oxygen | 5-21% by volume | [3] |
| Common Inhibitor | Monomethyl ether of hydroquinone (MEHQ) | [1][11] |
| Typical Inhibitor Conc. | 100 - 600 ppm (Consult supplier's CoA) | [8][12] |
| Flash Point | 98 - 101°C | [3][13] |
Experimental Protocols
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This protocol describes the removal of MEHQ from this compound using a column packed with activated basic alumina.
Materials:
-
This compound (HMA) containing MEHQ inhibitor
-
Activated basic alumina (Brockmann I, ~150 mesh)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted disc
-
Collection flask (amber glass)
-
Funnel
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool at the bottom of the column to support the packing material if it does not have a fritted disc.
-
In a beaker, create a slurry of the basic alumina in a non-polar solvent (like hexane) and pour it into the column.
-
Allow the alumina to settle into a packed bed, draining the excess solvent. Do not let the column run dry.
-
-
Monomer Purification:
-
Once the solvent level reaches the top of the alumina bed, carefully add the HMA to the column using a funnel.
-
Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free HMA in a clean, dry, and light-protected collection flask.
-
-
Post-Purification:
-
The purified HMA is now highly reactive and should be used immediately.
-
If a solvent was used to dilute a viscous monomer, it can be removed under reduced pressure (e.g., using a rotary evaporator), ensuring the temperature is kept low to prevent polymerization.[1]
-
Protocol 2: Inhibitor Removal using a Sodium Hydroxide (NaOH) Wash
This protocol utilizes an acid-base extraction to remove the phenolic MEHQ inhibitor.
Materials:
-
This compound (HMA) containing MEHQ inhibitor
-
1 M Sodium Hydroxide (NaOH) aqueous solution
-
Saturated brine solution
-
Deionized water
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Beakers and flasks
Procedure:
-
Liquid-Liquid Extraction:
-
Place the HMA into a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the inhibitor.[2]
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times.
-
-
Neutralization and Washing:
-
Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Drain and discard the aqueous layer.
-
Wash the monomer with an equal volume of saturated brine solution to help remove dissolved water. Drain and discard the aqueous layer.
-
-
Drying:
-
Transfer the monomer to a clean, dry flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ (approximately 1-2 g per 10 mL of monomer) and swirl for 15-30 minutes to remove residual water.[1]
-
-
Filtration and Use:
-
Filter the monomer to remove the drying agent.
-
The purified HMA should be used immediately as it is no longer inhibited.[2]
-
Visualizations
Caption: Troubleshooting workflow for premature HMA polymerization.
Caption: Pathways of polymerization and inhibition for HMA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Hydroxyethyl acrylate(818-61-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. EP0620206B2 - Method for inhibiting polymerization of (meth)acrylic acid and esters thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. ICSC 1723 - 2-HYDROXYETHYL ACRYLATE [inchem.org]
Optimizing initiator concentration for hydroxymethyl acrylate polymerization
Welcome to the technical support center for the polymerization of hydroxymethyl acrylate (B77674) (HMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing initiator concentration and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of initiators used for the polymerization of hydroxymethyl acrylate (HMA)?
A1: The most common initiators for the free-radical polymerization of HMA fall into two main categories:
-
Thermal Initiators: These compounds decompose upon heating to generate free radicals. A widely used example is 2,2'-azobisisobutyronitrile (AIBN), which is often employed in organic solvents at temperatures between 60-80°C.
-
Redox Initiation Systems: These systems generate radicals at lower temperatures, often at or below room temperature, through a reaction between an oxidizing and a reducing agent. A classic example is the combination of ammonium (B1175870) persulfate (APS) as the initiator and N,N,N',N'-tetramethylethylenediamine (TEMED) as the accelerator, which is particularly effective in aqueous solutions.
Q2: How does the initiator concentration affect the molecular weight of the resulting poly(this compound)?
A2: The concentration of the initiator has an inverse relationship with the molecular weight of the polymer. A higher initiator concentration leads to the generation of a larger number of free radicals. This results in more polymer chains being initiated simultaneously, which consume the available monomer more quickly. Consequently, each polymer chain has a shorter length, leading to a lower average molecular weight. Conversely, a lower initiator concentration produces fewer initial radicals, allowing each polymer chain to grow longer before termination, resulting in a higher average molecular weight.
Q3: What is the impact of initiator concentration on the rate of polymerization?
A3: The initiator concentration is directly proportional to the rate of polymerization. A higher concentration of the initiator produces a greater number of free radicals, which in turn initiate more polymer chains at the same time. This leads to a faster consumption of the monomer and an increased overall reaction rate.
Q4: Can the initiator concentration influence the polydispersity index (PDI) of the polymer?
A4: Yes, the initiator concentration can affect the polydispersity index (PDI), which is a measure of the distribution of molecular weights in a given polymer sample. While the relationship is not always linear, extremes in initiator concentration can lead to a broader molecular weight distribution and a higher PDI. Very high initiator concentrations can lead to an increased likelihood of side reactions and early termination, while very low concentrations might result in inconsistent initiation and chain growth, both of which can broaden the PDI.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Polymerization Fails to Initiate or is Significantly Delayed | 1. Inhibitor Presence: The HMA monomer may contain an inhibitor (like hydroquinone) to prevent spontaneous polymerization during storage. 2. Oxygen Inhibition: Dissolved oxygen in the reaction mixture can scavenge free radicals and inhibit polymerization.[1] 3. Low Initiator Concentration: The initiator concentration may be too low to overcome the effects of inhibitors and generate a sufficient number of radicals.[1] 4. Inactive Initiator: The initiator may have degraded due to improper storage or age. | 1. Remove Inhibitor: Pass the monomer through a column of activated basic alumina (B75360). 2. Degas the Reaction Mixture: Purge the mixture with an inert gas (e.g., nitrogen or argon) for 20-30 minutes before and during the reaction.[2] 3. Increase Initiator Concentration: Incrementally increase the initiator concentration. 4. Use Fresh Initiator: Prepare fresh initiator solutions before each experiment. |
| Polymerization is Too Rapid and Uncontrolled | 1. Excessive Initiator Concentration: A high concentration of initiator can lead to a rapid, exothermic reaction that is difficult to control.[3] | 1. Reduce Initiator Concentration: Systematically decrease the amount of initiator used. 2. Control Temperature: Use an ice bath to manage the reaction exotherm. |
| Low Polymer Yield or Incomplete Monomer Conversion | 1. Premature Termination: This can be caused by impurities or an insufficient concentration of active initiator. 2. Suboptimal Temperature: The reaction temperature may be too low for the chosen thermal initiator to decompose efficiently, or too high, leading to increased rates of termination reactions.[1] | 1. Purify Monomer and Solvent: Ensure all reagents are free of impurities. 2. Optimize Temperature: Adjust the reaction temperature to be within the optimal range for your initiator's half-life. 3. Increase Reaction Time: Allow the polymerization to proceed for a longer duration. |
| Inconsistent Results Between Batches | 1. Variability in Reagent Purity: Different batches of monomer or solvent may have varying levels of inhibitors or impurities. 2. Inconsistent Degassing: Differences in the efficiency of oxygen removal can lead to variable initiation rates. 3. Temperature Fluctuations: Poor temperature control can affect the rate of initiator decomposition and polymerization. | 1. Standardize Reagent Purification: Use a consistent method for purifying the monomer and solvent for all experiments. 2. Standardize Degassing Procedure: Use a consistent method and duration for degassing. 3. Ensure Stable Temperature Control: Use a reliable temperature-controlled bath or reactor setup. |
Data Presentation
The following table provides illustrative data on how varying the initiator concentration of AIBN can affect the properties of poly(this compound) in a solution polymerization. Note that these are representative values and actual results may vary based on specific experimental conditions.
| Initiator Concentration (mol% relative to monomer) | Polymerization Time (hours) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 0.1 | 12 | 85 | 150,000 | 1.8 |
| 0.5 | 8 | 92 | 75,000 | 1.6 |
| 1.0 | 5 | 95 | 40,000 | 1.5 |
| 2.0 | 3 | 98 | 20,000 | 1.7 |
Experimental Protocols
Protocol 1: Solution Polymerization of HMA using AIBN
This protocol describes a typical procedure for the free-radical solution polymerization of this compound using AIBN as a thermal initiator.
Materials:
-
This compound (HMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or 1,4-dioxane)
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and hot plate with a temperature controller
-
Precipitating solvent (e.g., cold methanol (B129727) or diethyl ether)
Procedure:
-
Monomer Purification: To remove the inhibitor, pass the HMA monomer through a column filled with basic activated alumina immediately before use.
-
Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of purified HMA in the anhydrous solvent.
-
Initiator Preparation: In a separate container, dissolve the calculated amount of AIBN in a small amount of the reaction solvent. The amount of AIBN will depend on the target molecular weight.
-
Degassing: Purge the monomer solution with a gentle stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Initiation: While maintaining the inert atmosphere, add the AIBN solution to the reaction flask using a syringe.
-
Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN). Allow the polymerization to proceed for the intended duration, which can range from a few hours to overnight, depending on the desired conversion.
-
Termination and Precipitation: To terminate the reaction, cool the flask in an ice bath and expose the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a stirred, cold non-solvent.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Protocol 2: Aqueous Polymerization of HMA using APS/TEMED
This protocol outlines a general procedure for the redox-initiated polymerization of HMA in an aqueous solution.
Materials:
-
This compound (HMA), inhibitor removed
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., a three-necked round-bottom flask) with a mechanical stirrer
-
Ice bath
Procedure:
-
Monomer Purification: Purify the HMA monomer as described in Protocol 1.
-
Reaction Setup: In the reaction vessel, dissolve the purified HMA in deionized water. Place the vessel in an ice bath to control the reaction temperature.
-
Degassing: Sparge the solution with a gentle stream of nitrogen or argon for 20-30 minutes to remove dissolved oxygen.
-
Initiation: While continuing the inert gas purge, add TEMED to the monomer solution and mix gently. Following this, add a freshly prepared aqueous solution of APS to initiate the polymerization.
-
Polymerization: Immediately after adding APS, the solution may become viscous. Continue stirring and maintain the reaction under an inert atmosphere. The polymerization is typically rapid and may be complete within an hour.
-
Purification: The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomer and initiator components, followed by lyophilization to obtain the dry polymer.
Visualizations
Caption: Experimental workflow for HMA polymerization.
Caption: Effect of initiator concentration on polymer properties.
Caption: Troubleshooting decision tree for HMA polymerization.
References
Technical Support Center: The Baylis-Hillman Reaction of Hydroxymethyl Acrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of the Baylis-Hillman reaction for hydroxymethyl acrylate (B77674).
Troubleshooting Guide
This guide addresses common issues encountered during the Baylis-Hillman reaction with hydroxymethyl acrylate, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my Baylis-Hillman reaction with this compound slow or not proceeding at all?
Possible Causes:
-
Low Nucleophilicity of the Catalyst: The commonly used catalyst, 1,4-diazabicyclo[2.2.2]octane (DABCO), may not be sufficiently nucleophilic to initiate the reaction at a practical rate.[1][2]
-
Catalyst Inhibition: The hydroxyl group of this compound or the product can form hydrogen bonds with the amine catalyst, reducing its availability.
-
Side Reactions: The hydroxyl group could potentially react with the aldehyde starting material or undergo self-condensation.
-
Inappropriate Solvent: The choice of solvent significantly impacts reaction rates.
Solutions:
-
Catalyst Selection:
-
Consider more nucleophilic catalysts such as 3-hydroxyquinuclidine (3-HQD), which has shown to accelerate reactions with acrylates. The hydroxyl group on 3-HQD can also stabilize the zwitterionic intermediate through hydrogen bonding.[3]
-
Phosphines, like triphenylphosphine, are generally more nucleophilic than tertiary amines and can increase the reaction rate.[4][5]
-
Other tertiary amines like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DMAP (4-dimethylaminopyridine) have been reported to be superior to DABCO in some cases.[5]
-
-
Use of Additives:
-
Lewis Acids: In conjunction with an amine catalyst, Lewis acids like La(OTf)₃ and Sm(OTf)₃ can activate the aldehyde, increasing its electrophilicity and accelerating the reaction.[6]
-
Protic Solvents/Additives: The presence of a proton source, such as water or alcohols, can stabilize the zwitterionic intermediate and facilitate the proton transfer step, which is often rate-determining.[7][8] An aqueous medium, such as a dioxane/water mixture, has been shown to dramatically increase the reaction rate.[5]
-
-
Solvent Optimization:
-
Reaction Conditions:
-
Increasing the concentration of reactants can sometimes improve the rate, but in aqueous media, a high concentration of the acrylate can be detrimental.[5]
-
Elevated temperatures can increase the reaction rate, but may also promote side reactions.
-
Q2: The yield of my Baylis-Hillman reaction is low. What are the common reasons and how can I improve it?
Possible Causes:
-
Reversible Michael Addition: The initial addition of the catalyst to the acrylate is reversible, and the equilibrium may not favor the formation of the zwitterionic intermediate.
-
Side Product Formation:
-
Product Inhibition: The Baylis-Hillman adduct itself can sometimes catalyze the reaction, but it can also potentially inhibit the catalyst.[4]
-
Decomposition of Reactants or Products: The starting materials or the desired product may be unstable under the reaction conditions.
Solutions:
-
Optimize Catalyst Loading: The amount of catalyst can be crucial. While catalytic amounts are typical, in some cases, near-stoichiometric amounts of the catalyst have been used to improve yields.[8]
-
Control Stoichiometry: An excess of the acrylate is often used to drive the reaction to completion. However, a large excess can lead to side reactions. A 3:1 ratio of acrylate to aldehyde has been found to be optimal in some aqueous systems.[5]
-
pH Control: In aqueous media, controlling the pH can be critical to prevent side reactions. A patent for the synthesis of hydroxymethyl acrylates suggests adjusting the pH during the reaction.[2]
-
Choice of Acrylate Ester: While you are using this compound, consider if the ester group can be modified to increase reactivity. For example, trifluoroethyl acrylate is more reactive than ethyl acrylate.[6]
-
Purification Method: The Baylis-Hillman adducts can be prone to retro-Baylis-Hillman reaction or polymerization during purification. Careful selection of the purification method (e.g., column chromatography on silica (B1680970) gel with appropriate solvent systems, avoiding excessive heat) is important.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of the Baylis-Hillman reaction?
A: The reaction proceeds through a three-step mechanism:
-
Michael Addition: The nucleophilic catalyst (e.g., a tertiary amine) adds to the β-position of the activated alkene (this compound) to form a zwitterionic enolate.
-
Aldol Addition: The enolate then attacks the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a second zwitterionic intermediate.
-
Catalyst Elimination: An intramolecular proton transfer followed by the elimination of the catalyst regenerates the double bond and yields the final α-methylene-β-hydroxy product.[3]
Q: Can I use a chiral catalyst to achieve an enantioselective Baylis-Hillman reaction with this compound?
A: Yes, asymmetric Baylis-Hillman reactions are well-documented. Chiral tertiary amines, often derived from cinchona alkaloids, and chiral phosphines have been successfully employed to induce enantioselectivity.[4] The use of chiral Lewis acids or chiral Brønsted acids as co-catalysts can also lead to enantiomerically enriched products.[4]
Q: What are the ideal reaction conditions for the Baylis-Hillman reaction of this compound?
A: The ideal conditions are highly dependent on the specific aldehyde being used. However, a good starting point would be:
-
Catalyst: DABCO (10-30 mol%) or 3-hydroxyquinuclidine (10-30 mol%).
-
Solvent: A 1:1 mixture of 1,4-dioxane (B91453) and water, or THF.
-
Stoichiometry: A 1.5 to 3-fold excess of this compound relative to the aldehyde.
-
Temperature: Room temperature.
-
Reaction Time: Monitor by TLC or GC-MS, as reaction times can vary from hours to several days.
Data Presentation
Table 1: Effect of Catalyst on Baylis-Hillman Reaction Yield
| Catalyst | Loading (mol%) | Solvent | Aldehyde | Acrylate | Yield (%) | Reference |
| DABCO | 10 | DMF | p-nitrobenzaldehyde | Phenyl vinyl ketone | 80 (diadduct) | [1] |
| DMAP | 10 | DMF | p-nitrobenzaldehyde | Phenyl vinyl ketone | 65 (diadduct) | [1] |
| DABCO | 100 | 1,4-dioxane/H₂O (1:1) | p-nitrobenzaldehyde | Methyl acrylate | 99 | [5] |
| 3-HQD | 100 | H₂O/2-MeTHF (1:1) | p-nitrobenzaldehyde | N-butylacrylamide | 62 | [10] |
| La(OTf)₃/DABCO | 5 / 100 | CH₂Cl₂ | Benzaldehyde | tert-butyl acrylate | - (Rate acceleration) | [6] |
Table 2: Effect of Solvent on Baylis-Hillman Reaction Yield
| Solvent | Catalyst | Aldehyde | Acrylate | Yield (%) | Reference |
| 1,4-dioxane/H₂O (1:1) | DABCO | p-nitrobenzaldehyde | Methyl acrylate | 99 | [5] |
| Neat | DABCO | p-nitrobenzaldehyde | Methyl acrylate | 0 | [5] |
| H₂O | DABCO | p-nitrobenzaldehyde | Methyl acrylate | 0 | [5] |
| H₂O/2-MeTHF (1:1) | 3-HQD | p-nitrobenzaldehyde | N-butylacrylamide | 62 | [10] |
| H₂O/dioxane (1:1) | 3-HQD | p-nitrobenzaldehyde | N-butylacrylamide | 52 | [10] |
Experimental Protocols
General Protocol for the Baylis-Hillman Reaction of this compound with an Aldehyde
-
To a solution of the aldehyde (1.0 mmol) and this compound (1.5 - 3.0 mmol) in the chosen solvent (e.g., 1:1 1,4-dioxane/water, 5 mL), add the catalyst (e.g., DABCO, 0.1 - 1.0 mmol).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a dilute acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Baylis-Hillman adduct.
Mandatory Visualizations
Caption: The reaction mechanism of the Baylis-Hillman reaction.
Caption: A general experimental workflow for the Baylis-Hillman reaction.
References
- 1. Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 5. Baylis-Hillman Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Solvent issues in the Baylis-Hillman reaction of 5-hydrox... [degruyterbrill.com]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
Technical Support Center: Poly(hydroxymethyl acrylate) Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the control of poly(hydroxymethyl acrylate) (PHMA) molecular weight during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(this compound) (PHMA)?
A1: The molecular weight of PHMA can be controlled through several methods, primarily by manipulating the kinetics of the polymerization reaction. The key techniques include:
-
Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) offer precise control over molecular weight and lead to polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[1][2] These methods involve a dynamic equilibrium between active and dormant polymer chains, allowing for controlled growth.
-
Conventional Free Radical Polymerization (FRP): In FRP, molecular weight is primarily controlled by adjusting the concentration of the initiator and monomer, and by using chain transfer agents.[3][4]
-
Reaction Conditions: Parameters such as reaction temperature and solvent can also influence the final molecular weight of the polymer.[5]
Q2: How does the initiator concentration affect the molecular weight of PHMA in free radical polymerization?
A2: In free radical polymerization, the initiator concentration has an inverse relationship with the polymer's molecular weight.[3][4] A higher initiator concentration leads to a greater number of initial radical species. This results in the simultaneous growth of many polymer chains, which consume the available monomer more quickly and terminate at a lower molecular weight. Conversely, a lower initiator concentration generates fewer polymer chains, allowing each chain to grow longer before termination, thus resulting in a higher molecular weight polymer.[4]
Q3: What is the role of a chain transfer agent (CTA) in controlling the molecular weight of PHMA?
Q4: Why are RAFT and ATRP considered "controlled" or "living" polymerization techniques?
A4: RAFT (Reversible Addition-Fragmentation chain-Transfer) and ATRP (Atom Transfer Radical Polymerization) are classified as controlled or living polymerization techniques because they minimize irreversible termination reactions that are common in conventional free radical polymerization.[1]
-
ATRP involves a reversible redox process, typically catalyzed by a transition metal complex (e.g., a copper complex), where a halogen atom is transferred between the dormant polymer chain and the catalyst.[9] This maintains a low concentration of active propagating radicals, suppressing termination reactions.[4]
-
RAFT polymerization utilizes a chain transfer agent (the RAFT agent) to establish a rapid dynamic equilibrium between a small number of active propagating chains and a majority of dormant chains. This allows for the simultaneous growth of polymer chains in a controlled manner.[2]
Both techniques lead to polymers with predictable molecular weights based on the monomer-to-initiator (or RAFT agent) ratio and narrow molecular weight distributions.[1][10]
Troubleshooting Guides
Issue 1: Inconsistent or Unpredictable Molecular Weight
| Symptom | Possible Causes | Recommended Solutions |
| The final molecular weight of the PHMA is significantly different from the targeted value, or varies greatly between batches. | 1. Impurities in Monomer or Solvent: Water or other impurities can interfere with the polymerization kinetics, especially in controlled polymerization techniques like ATRP. 2. Oxygen Inhibition: Dissolved oxygen can react with and terminate growing polymer chains, leading to lower molecular weights and broader PDI.[5] 3. Inaccurate Reagent Measurement: Errors in measuring the initiator, chain transfer agent, or catalyst can lead to deviations from the expected molecular weight. 4. Temperature Fluctuations: Inconsistent reaction temperature can alter the rates of initiation, propagation, and termination, affecting the final molecular weight.[5] | 1. Monomer/Solvent Purification: Purify the hydroxymethyl acrylate (B77674) monomer and solvents before use to remove inhibitors and impurities. 2. Degassing: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen, argon) through the solution prior to and during polymerization.[11] 3. Precise Measurements: Use calibrated equipment for all measurements. Prepare stock solutions of initiators and catalysts for better accuracy. 4. Stable Temperature Control: Use a temperature-controlled oil bath or reaction block to maintain a stable reaction temperature. |
Issue 2: High Polydispersity (PDI > 1.5) in Controlled Polymerization
| Symptom | Possible Causes | Recommended Solutions |
| The resulting PHMA has a broad molecular weight distribution (high PDI), indicating a lack of control over the polymerization. | 1. Inefficient Initiation (in RAFT/ATRP): Slow or inefficient initiation compared to propagation leads to chains starting at different times, broadening the PDI. 2. Catalyst Deactivation (in ATRP): The catalyst may become deactivated over time, leading to a loss of control. 3. High Radical Concentration: Too high a concentration of propagating radicals can lead to increased termination reactions, broadening the PDI.[4] 4. Inappropriate RAFT Agent: The chosen RAFT agent may not be suitable for acrylate polymerization, leading to poor control.[1] | 1. Initiator/Catalyst Selection: Choose an initiator with a suitable decomposition rate for the reaction temperature. In ATRP, ensure the catalyst system is appropriate for the monomer. 2. Optimize Catalyst/Ligand Ratio (ATRP): Adjust the ratio of catalyst to ligand to ensure the stability and activity of the catalytic complex. 3. Adjust Reagent Ratios: In RAFT, ensure the initiator-to-RAFT agent ratio is optimized. In ATRP, the ratio of activator to deactivator is crucial. 4. Select Appropriate RAFT Agent: Use a RAFT agent known to be effective for acrylates, such as dithiobenzoates or trithiocarbonates.[1] |
Issue 3: Gelation or Formation of Insoluble Polymer
| Symptom | Possible Causes | Recommended Solutions |
| The reaction mixture becomes highly viscous and forms a gel, or the resulting polymer is insoluble in common solvents. | 1. High Monomer Conversion: At high conversions, the viscosity of the reaction medium increases, which can slow down termination reactions (the Trommsdorff effect), leading to uncontrolled polymerization and cross-linking. 2. Dimer Impurities: The this compound monomer may contain diacrylate impurities, which act as cross-linkers. 3. High Temperature: High reaction temperatures can increase the rate of side reactions, including chain transfer to polymer, which can lead to branching and cross-linking. | 1. Limit Monomer Conversion: Stop the polymerization at a lower monomer conversion (e.g., < 90%) before gelation occurs. 2. Purify Monomer: Ensure the monomer is free from diacrylate impurities by passing it through an inhibitor removal column. 3. Lower Reaction Temperature: Conduct the polymerization at a lower temperature to minimize side reactions. This may require using a lower-temperature initiator. |
Issue 4: Low Monomer Conversion
| Symptom | Possible Causes | Recommended Solutions |
| The polymerization stops prematurely, resulting in a low yield of PHMA. | 1. Insufficient Initiator: The initiator concentration may be too low to sustain the polymerization.[5] 2. Oxygen Inhibition: Oxygen present in the system can inhibit the polymerization by reacting with radicals.[5] 3. Low Temperature: The reaction temperature may be too low for the chosen initiator to decompose at an adequate rate.[5] 4. Presence of Inhibitors: The monomer may still contain storage inhibitors that quench radicals. | 1. Increase Initiator Concentration: Increase the amount of initiator, but be mindful that this will also decrease the molecular weight in FRP. 2. Thorough Degassing: Ensure the reaction mixture is properly deoxygenated before initiating the polymerization. 3. Optimize Temperature: Increase the reaction temperature to match the optimal decomposition range of the initiator. 4. Remove Inhibitors: Pass the monomer through a column of basic alumina (B75360) or a commercial inhibitor removal resin before use. |
Quantitative Data Summary
Table 1: Effect of Initiator (AIBN) Concentration on PHMA Molecular Weight in Conventional FRP
| [Monomer]:[Initiator] Ratio | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 100:1 | ~10,000 - 15,000 | > 2.0 |
| 200:1 | ~20,000 - 25,000 | > 2.0 |
| 500:1 | ~45,000 - 55,000 | > 2.0 |
| Note: These are representative values. Actual results may vary based on specific reaction conditions. |
Table 2: Effect of RAFT Agent on PHMA Molecular Weight in Controlled Polymerization
| [Monomer]:[RAFT Agent] Ratio | Target Molecular Weight ( g/mol ) | Experimental Mn ( g/mol ) | PDI |
| 50:1 | 5,800 | ~5,500 - 6,500 | < 1.2 |
| 100:1 | 11,600 | ~11,000 - 12,500 | < 1.2 |
| 200:1 | 23,200 | ~22,000 - 25,000 | < 1.3 |
| Note: Assumes high monomer conversion. Experimental Mn is typically measured by GPC/SEC. |
Experimental Protocols
Protocol 1: Conventional Free Radical Polymerization of PHMA
-
Monomer Purification: Pass this compound (HMA) through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the purified HMA and a suitable solvent (e.g., methanol (B129727), DMF).
-
Degassing: Seal the flask with a rubber septum and sparge the solution with an inert gas (e.g., nitrogen) for 30 minutes to remove dissolved oxygen.
-
Initiator Addition: Dissolve the initiator (e.g., AIBN) in a small amount of the reaction solvent and add it to the reaction flask via syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C for AIBN) and stir for the desired reaction time.
-
Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
-
Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
Protocol 2: RAFT Polymerization of PHMA
-
Reagents: In a typical procedure, HMA (monomer), a RAFT agent (e.g., 2-dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid, DDMAT), and an initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA) are used.[12]
-
Reaction Setup: Add the HMA, RAFT agent, initiator, and solvent (e.g., a methanol/water mixture) to a Schlenk flask with a magnetic stir bar.[12] The molar ratio of [HEMA]:[DDMAT]:[ACVA] can be set, for example, to 100:1:0.5.[12]
-
Degassing: Subject the sealed flask to three freeze-pump-thaw cycles to thoroughly remove oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir. Monitor the reaction progress by taking samples at different time intervals to analyze for monomer conversion via ¹H NMR or FTIR.[2]
-
Termination and Purification: After reaching the desired conversion, terminate the reaction by cooling and exposing it to air. Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.
Protocol 3: ATRP of PHMA
-
Reagents: A typical ATRP system for HMA includes the monomer, an initiator (e.g., a bromoisobutyrate derivative), a copper(I) halide catalyst (e.g., CuBr), and a ligand (e.g., 2,2'-bipyridine (B1663995) or Me₆TREN).[9][13]
-
Reaction Setup: Add the HMA, solvent (e.g., a mixture of methanol and 2-butanone), and ligand to a Schlenk flask with a stir bar.[13]
-
Degassing: Degas the solution by sparging with an inert gas for 30-60 minutes.
-
Catalyst and Initiator Addition: Under a positive pressure of inert gas, add the Cu(I) catalyst and the initiator to the flask.
-
Polymerization: Place the sealed flask in a thermostatically controlled oil bath at the desired temperature. The polymerization should proceed under an inert atmosphere.
-
Termination and Purification: Stop the polymerization by cooling and exposing the mixture to air, which oxidizes the Cu(I) catalyst to the inactive Cu(II) state. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst.[14] Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for PHMA synthesis.
Caption: Key steps of the RAFT polymerization mechanism.
Caption: Effect of initiator concentration on molecular weight.
References
- 1. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 8. pstc.org [pstc.org]
- 9. Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Synthesis of poly(2-hydroxyethyl methacrylate) end-capped with asymmetric functional groups via atom transfer radical polymerization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Synthesis of Hydroxymethyl Acrylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of hydroxymethyl acrylates and reducing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of hydroxymethyl acrylates?
A1: The most prevalent impurities include:
-
Di-alkylene glycol monoacrylate: Formed from the reaction of the desired hydroxymethyl acrylate (B77674) with another molecule of the alkylene oxide. For example, in the synthesis of 2-hydroxyethyl acrylate (HEA), diethylene glycol monoacrylate is a common impurity.[1]
-
Alkylene glycol diacrylate (Diester): This impurity arises from the esterification of the hydroxyl group of the hydroxymethyl acrylate with another molecule of acrylic acid.[2][3]
-
Unreacted acrylic acid: Incomplete reaction can leave residual acrylic acid, which can be difficult to separate due to similar boiling points.[1][3]
-
Acrylic acid dimer: Formed through a Michael addition reaction between two acrylic acid molecules.[4]
-
Hydroxyalkyl acetate (B1210297): This can be a byproduct when using certain catalysts, such as chromium acetate in the synthesis of hydroxyethyl (B10761427) acrylate, leading to the formation of hydroxyethyl acetate.
Q2: How can I minimize the formation of di-alkylene glycol monoacrylate?
A2: The formation of this impurity is favored by an excess of alkylene oxide and higher reaction temperatures. To minimize its formation, it is recommended to use a molar ratio of alkylene oxide to acrylic acid that is close to stoichiometric and to maintain a controlled reaction temperature.
Q3: What strategies can be employed to reduce the formation of alkylene glycol diacrylate (diester)?
A3: Diester formation is an equilibrium reaction. To shift the equilibrium towards the reactants, it is advisable to remove water (a byproduct of the esterification) as it forms. Additionally, controlling the reaction temperature is crucial, as higher temperatures can favor diester formation.[3] Some processes also utilize diester-formation inhibitors.
Q4: What is the role of a polymerization inhibitor and which one should I choose?
A4: Polymerization inhibitors are essential to prevent the spontaneous polymerization of the acrylate monomer, especially during distillation and storage.[5][6] Common inhibitors include hydroquinone (B1673460) (HQ), monomethyl ether of hydroquinone (MEHQ), and phenothiazine. The choice of inhibitor can depend on the specific purification process. For instance, a mixture of a quinone and an enol derivative of a quinone has been shown to be effective during distillation. It is important to note that the effectiveness of some inhibitors, like MEHQ, is dependent on the presence of dissolved oxygen.[7]
Q5: How can I effectively remove the polymerization inhibitor before subsequent reactions?
A5: Inhibitors can be removed by several methods:
-
Column Chromatography: Passing the monomer through a column of basic alumina (B75360) can effectively remove phenolic inhibitors like HQ and MEHQ.
-
Solvent Washing: A wash with an aqueous basic solution (e.g., NaOH) can extract acidic inhibitors. This is often followed by washing with deionized water and brine, and then drying with an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Vacuum Distillation: This method separates the monomer from less volatile inhibitors. However, it requires careful temperature control to prevent polymerization.[8]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the catalyst is active and used in the correct concentration. - Verify the reaction temperature is within the optimal range. - Check the molar ratio of reactants. An insufficient amount of either acrylic acid or alkylene oxide will limit the yield. |
| Side Reactions Dominating | - Optimize reaction temperature to minimize side reactions like diester and di-alkylene glycol formation. - Consider adjusting the rate of addition of one reactant to the other to maintain a favorable concentration profile. |
| Product Loss During Workup | - If using solvent extraction, ensure proper phase separation and minimize the formation of emulsions. - During distillation, avoid excessively high temperatures or prolonged heating, which can lead to product degradation or polymerization.[6] |
Issue 2: High Levels of Impurities in the Final Product
| Impurity | Possible Cause | Troubleshooting Steps |
| High Diester Content | - High reaction temperature. - Presence of excess acrylic acid. | - Lower the reaction temperature. - Use a stoichiometric or slight excess of the hydroxyl-containing reactant. - Consider using a purification method specifically targeting diesters, such as solvent extraction with a non-polar solvent like hexane (B92381). |
| High Di-alkylene Glycol Monoacrylate Content | - Excess alkylene oxide. - High reaction temperature. | - Use a molar ratio closer to 1:1 for alkylene oxide and acrylic acid. - Maintain a lower reaction temperature. |
| Residual Acrylic Acid | - Incomplete reaction. - Inefficient purification. | - Ensure sufficient reaction time and optimal catalyst performance. - For purification, consider a wash with a mild aqueous base to extract the acidic acrylic acid, followed by a water wash to remove salts. |
Issue 3: Polymerization During Distillation
| Possible Cause | Troubleshooting Steps |
| Insufficient or Ineffective Inhibitor | - Ensure an adequate amount of a suitable polymerization inhibitor is added to the distillation flask.[5] - For inhibitors that require oxygen, ensure a small amount of air is present in the system. - Consider using a combination of inhibitors. |
| Excessive Temperature | - Perform the distillation under a high vacuum to lower the boiling point of the this compound.[7] - Use a heating mantle with precise temperature control and avoid localized overheating. |
| Presence of Initiating Impurities | - Ensure all glassware is scrupulously clean. - Acidic impurities can sometimes promote polymerization; consider a pre-distillation wash with a mild base. |
| Hot Spots in the Distillation Apparatus | - Ensure the entire distillation setup, including the column and condenser, is functioning correctly to prevent localized overheating. |
Quantitative Data Summary
The following table summarizes typical impurities found in commercially available Hydroxypropyl Acrylate (HPA). The exact composition can vary depending on the manufacturing process.
| Component | Typical Content (% w/w) |
| 2-Hydroxypropyl acrylate & 1-methyl-2-hydroxyethyl acrylate (isomers) | ≥ 97% |
| Acrylic acid | ≤ 0.98% |
| Other esters | ≤ 1.8% |
| Propylene glycol diacrylate | ≤ 0.2% |
| Propylene oxide | ~ 0.001% |
| Data sourced from OECD SIDS report for Hydroxypropyl Acrylate.[9][10] |
Experimental Protocols
Protocol 1: Purification of 2-Hydroxyethyl Acrylate (HEA) via Solvent Extraction
This protocol is designed to remove diacrylate and acrylic acid impurities.
Materials:
-
Crude 2-Hydroxyethyl acrylate (HEA)
-
Deionized water
-
Hexane
-
Diethyl ether
-
Sodium chloride (NaCl)
-
Hydroquinone (inhibitor)
-
Anhydrous calcium sulfate (B86663) (CaSO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude HEA in water to a concentration of approximately 25% by volume.
-
Add hydroquinone (0.1% by weight of HEA) to the aqueous solution to inhibit polymerization.[9]
-
Transfer the solution to a separatory funnel and extract with hexane multiple times (e.g., 10 times) to remove the less polar diacrylate impurity.[9] Combine the hexane layers and discard them.
-
Saturate the remaining aqueous phase by adding sodium chloride (approximately 250 g/L) to decrease the solubility of HEA in water.[9]
-
Extract the HEA from the salted aqueous phase using diethyl ether (e.g., 4 times).[9] The acrylic acid impurity will preferentially remain in the aqueous phase.
-
Combine the diethyl ether extracts and add a small amount of hydroquinone.
-
Dry the ether solution over anhydrous CaSO₄ or MgSO₄ to remove residual water.[9]
-
Filter to remove the drying agent.
-
The purified HEA can be obtained by carefully evaporating the diethyl ether under reduced pressure.
Protocol 2: Analysis of this compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of this compound and its common impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar analysis (e.g., a wax-type column or a 5% phenyl-methylpolysiloxane column)
Typical GC Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50-80 °C, hold for 2 minutes
-
Ramp: 10-15 °C/min to 220-250 °C
-
Final hold: 5-10 minutes
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1000 ppm.
-
Prepare a series of calibration standards for the expected impurities in the same solvent.
-
Analyze the samples and standards by GC-MS. Identification of impurities can be achieved by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of the standards. Quantification is performed by creating a calibration curve for each impurity.
Protocol 3: Analysis of this compound Impurities by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for the separation and quantification of impurities in hydroxymethyl acrylates.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Typical HPLC Parameters:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both may contain a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Gradient Program:
-
Start with a higher percentage of A (e.g., 95%) and gradually increase the percentage of B over 20-30 minutes.
-
Include a wash step with a high percentage of B and a re-equilibration step at the initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 210 nm (or a wavelength appropriate for the chromophores of the analytes).[11]
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase starting condition (e.g., 95:5 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare calibration standards of the expected impurities in the same solvent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Analyze the samples and standards by HPLC. Peak identification and quantification are performed by comparing retention times and peak areas to the calibration standards.
Visualizations
Caption: Synthesis of this compound and major side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydroxypropyl acrylate | C6H10O3 | CID 61249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. research.tudelft.nl [research.tudelft.nl]
- 5. iomosaic.com [iomosaic.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. Hydroxypropyl acrylate | C6H12O4 | CID 16213126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: Thermal Degradation of Hydroxymethyl Acrylate-Containing Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers containing hydroxymethyl acrylate (B77674) and related hydroxyalkyl acrylates. Given the limited direct literature on poly(hydroxymethyl acrylate), this guide draws on data from closely related and structurally similar polymers, such as poly(2-hydroxyethyl acrylate) (PHEA) and poly(2-hydroxyethyl methacrylate) (pHEMA), to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical thermal degradation temperatures for polymers containing hydroxyalkyl acrylates?
A1: The thermal degradation of poly(hydroxyalkyl acrylates) generally begins at temperatures above 200°C. For instance, studies on pure poly(2-hydroxyethyl acrylate) (PHEA) show that degradation starts at temperatures just above 250°C.[1] The exact temperature can be influenced by factors such as the polymer's molecular weight, crosslinking, and the presence of any impurities or additives.
Q2: What are the primary decomposition products observed during the thermal degradation of these polymers?
A2: The thermal degradation of poly(hydroxyalkyl acrylates) and methacrylates can proceed through several pathways. For poly(2-hydroxyethyl methacrylate) (pHEMA), a close structural analog, the major degradation product is the monomer (HEMA) due to depolymerization.[2] Other side products can include methacrylic acid, CO2, and cyclic compounds like glutaric anhydride-type rings.[2] For polyacrylates in general, degradation can involve main-chain scission and side-chain reactions, leading to the formation of olefins, alcohols, and aldehydes.[3]
Q3: My polymer sample is insoluble in common solvents after synthesis. What could be the cause?
A3: Insolubility in common solvents is often an indication of crosslinking within the polymer. For instance, during the bulk polymerization of 2-hydroxyethyl acrylate (HEA), the resulting polymers were found to be insoluble in most common solvents due to high molecular weights and crosslinking.[4] To manage this, consider using solution polymerization or controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to better control the polymer's molecular weight and architecture.[4]
Q4: How does the heating rate in Thermogravimetric Analysis (TGA) affect the observed degradation temperature?
A4: In TGA, a higher heating rate typically shifts the degradation curve to a higher temperature. This is a kinetic effect where the sample has less time to decompose at any given temperature. For example, in the analysis of pHEMA, increasing the heating rate resulted in the mass loss events occurring at higher temperatures.[5][6] It is crucial to report the heating rate used in any thermal analysis experiment for the data to be reproducible.
Troubleshooting Guides
Issue 1: Unexpectedly Low Thermal Stability in TGA
-
Possible Cause 1: Residual Monomer or Solvent: The presence of unreacted monomer or residual solvent from the polymerization process can lead to mass loss at temperatures lower than the polymer's degradation temperature.
-
Solution: Ensure the polymer is thoroughly dried under vacuum before TGA analysis to remove any volatile components.
-
-
Possible Cause 2: Presence of Initiator Fragments: Unstable end groups resulting from the initiator used in polymerization can sometimes initiate degradation at lower temperatures.
-
Solution: Consider purifying the polymer by precipitation to remove low molecular weight species and initiator residues.
-
Issue 2: Inconsistent TGA Results Between Batches
-
Possible Cause 1: Variation in Molecular Weight: Different batches of polymer may have varying molecular weights, which can influence thermal stability.
-
Solution: Characterize the molecular weight and polydispersity of each batch using techniques like Gel Permeation Chromatography (GPC) to correlate with TGA results.
-
-
Possible Cause 2: Degree of Crosslinking: If unintended crosslinking occurs to varying extents between batches, it will affect the thermal degradation profile.
-
Solution: Use techniques like swelling studies to qualitatively assess the degree of crosslinking. For better control over the polymer structure, employ controlled polymerization methods.[4]
-
Quantitative Data Summary
The following tables summarize key quantitative data from thermal analyses of relevant polymers.
Table 1: TGA Decomposition Temperatures for Poly(hydroxyalkyl acrylates/methacrylates)
| Polymer | Onset Degradation Temp. (°C) | Max. Decomposition Rate Temp. (°C) | Heating Rate (°C/min) | Atmosphere | Reference |
| Poly(2-hydroxyethyl acrylate) (PHEA) | > 250 | Not Specified | 10 | Not Specified | [1] |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | ~180 | Not Specified | 10 | Nitrogen | [2] |
| Oxidized Poly(2-hydroxyethyl acrylate) | Not Specified | Not Specified | 10 | Nitrogen | [7] |
Table 2: Activation Energy of Thermal Degradation
| Polymer | Activation Energy (kJ/mol) | Method | Reference |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | 129.8 | Thermogravimetry | [2] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of Hydroxyalkyl Acrylate Polymers
This protocol is based on methodologies reported for the thermal analysis of pHEA and pHEMA.[2][7]
-
Sample Preparation:
-
Ensure the polymer sample is completely dry by placing it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
-
Accurately weigh approximately 5-10 mg of the dried polymer into a TGA crucible (typically alumina (B75360) or platinum).
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[7]
-
-
Thermal Program:
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset of degradation can be determined from the intersection of the baseline and the tangent of the decomposition step.
-
The temperature of the maximum rate of decomposition can be found from the peak of the first derivative of the TGA curve (DTG curve).
-
Protocol 2: Analysis of Degradation Products by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
This protocol provides a general workflow for identifying the thermal degradation products of acrylate polymers.[3][8]
-
Sample Preparation:
-
Place a small amount of the polymer sample (typically 10-100 µg) into a pyrolysis sample cup.[8]
-
-
Instrument Setup:
-
Insert the sample cup into the pyrolyzer, which is interfaced with a GC/MS system.
-
Set the pyrolysis temperature. This can be a single temperature (e.g., 600°C) or a multi-step program to observe degradation at different temperatures.[8]
-
Set the GC oven temperature program to separate the pyrolysis products. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 300°C).
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 30-600).
-
-
Pyrolysis and Analysis:
-
Initiate the pyrolysis, which rapidly heats the sample to the set temperature.
-
The volatile degradation products are swept into the GC column by a carrier gas (e.g., helium).
-
The separated products enter the mass spectrometer for identification based on their mass spectra.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST). This allows for the identification of monomers, oligomers, and other degradation fragments.[9]
-
Visualizations
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Potential thermal degradation pathways.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polymerization and characterization of 2-Hydroxyethyl acrylate [open.metu.edu.tr]
- 5. Thermal analysis of poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure validation of oxidized poly (2-hydroxyethyl acrylate) with multiple aldehyde groups and its application for collagen modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biochromato.com [biochromato.com]
Technical Support Center: Enhancing Mechanical Properties of Hydroxymethyl Acrylate-Based Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the mechanical properties of hydroxymethyl acrylate (B77674) (HEMA)-based hydrogels.
Frequently Asked Questions (FAQs)
Q1: How can I increase the stiffness (Young's Modulus) of my HEMA-based hydrogel?
A1: Increasing the stiffness of a HEMA-based hydrogel can be achieved through several methods:
-
Increase Crosslinker Concentration: A higher concentration of the crosslinking agent leads to a more densely crosslinked polymer network, which restricts polymer chain mobility and increases stiffness.[1][2][3] For example, in poly-2-hydroxyethyl methacrylate (B99206) (pHEMA) hydrogels, a statistically significant increase in the equilibrium modulus is observed with increasing cross-linker concentration.[1]
-
Incorporate Nanofillers: Adding reinforcing materials like graphene oxide (GO) or other nanoparticles can significantly enhance the elastic modulus.[3][4] For instance, adding 2 wt% of GO to a poly(2-hydroxyethyl acrylate) (PHEA) hydrogel can increase the storage modulus by over 650% in its dry state.[4]
-
Copolymerization: Introducing a comonomer with a more rigid structure, such as methyl methacrylate (MMA), can increase the overall modulus of the hydrogel.[5] Hydrogels with 10 wt% MMA have shown moduli up to 400 kPa.[5]
Q2: My hydrogel is too brittle. How can I improve its toughness?
A2: Improving toughness involves enhancing the hydrogel's ability to dissipate energy before fracturing. Key strategies include:
-
Introducing Sacrificial Bonds: Creating a double-network hydrogel, where one network has reversible, "sacrificial" bonds (e.g., ionic crosslinks) and the other has stable covalent bonds, can dramatically increase toughness.[6][7] The sacrificial bonds break under stress, dissipating energy and protecting the primary covalent network.[6][7]
-
Varying Crosslinker Type: The chemistry and length of the crosslinker can modulate toughness.[8][9] Shorter crosslinkers like ethylene (B1197577) glycol dimethacrylate (EGDMA) have been shown to create tougher HEMA hydrogels compared to longer ones like triethylene glycol dimethacrylate (TEGDMA), potentially by increasing reversible hydrophobic interactions.[9]
-
Promoting Energy Dissipation: Mechanisms like internal friction, hydrophobicity, and nanoporosity can be engineered into the hydrogel structure to enhance energy dissipation and, consequently, toughness.[8]
Q3: What is the relationship between swelling/water content and mechanical properties?
A3: There is generally an inverse relationship between the degree of swelling and the mechanical strength of a hydrogel. As a hydrogel absorbs more water, the polymer chains are pushed further apart, reducing the effective crosslink density and leading to a decrease in stiffness and tensile strength.[2][9] However, the hydration state is critical, as the mechanical properties of hydrogels are significantly affected by swelling.[1]
Q4: How do I choose the right crosslinker for my application?
A4: The choice of crosslinker depends on the desired properties.
-
For High Stiffness: Use a higher concentration of a standard crosslinker like EGDMA.[2]
-
For High Toughness: Consider heterobifunctional crosslinkers like vinyl methacrylate (VM) or allyl methacrylate (AM), which can tune toughness and modulus.[9]
-
For Biodegradability: If degradation is required, select crosslinkers with hydrolyzable bonds.
-
For Biocompatibility: Ensure the chosen crosslinker has low cytotoxicity for biomedical applications.
Troubleshooting Guide
Problem: My hydrogel synthesis failed, resulting in a viscous liquid instead of a solid gel.
-
Possible Cause: Insufficient crosslinking.
-
Solution:
-
Verify Crosslinker Concentration: Ensure the correct amount of crosslinker was added. An insufficient amount will fail to form a stable network.[10]
-
Check Initiator System: Confirm that the initiator (e.g., a redox pair like ammonium (B1175870) persulfate/TMEDA or a photoinitiator) is active and used at the appropriate concentration.[11][12]
-
Optimize Monomer/Crosslinker Ratio: The ratio between the monomer and crosslinker is critical. Experiment with different ratios to find the optimal concentration for gelation.[10]
-
Remove Inhibitors: Monomers like HEMA are often shipped with inhibitors (e.g., MEHQ) to prevent premature polymerization. Ensure these are removed prior to synthesis, for example, by passing the monomer through an inhibitor-removal column.[1]
-
Problem: The mechanical properties of my hydrogels are inconsistent between batches.
-
Possible Cause: Variability in the polymerization or testing process.
-
Solution:
-
Standardize Sample Preparation: Ensure all hydrogels are cast in molds of the same size and shape and are cured under identical conditions (temperature, UV intensity, time).
-
Control Hydration: Allow all samples to reach equilibrium swelling in the same buffer and at the same temperature before testing. Hydration history can significantly affect mechanical properties.[1]
-
Refine Testing Protocol: When performing tensile or compression tests, ensure samples are not slipping from the grips.[13] For nanoindentation, be aware that the apparent elastic modulus can be affected by sample thickness, especially for thin samples.[14]
-
Ensure Homogeneity: Inhomogeneity, which can result from factors like premature phase separation, can create weak points in the hydrogel.[5] Ensure all components are fully dissolved and mixed before initiating polymerization.
-
Problem: My hydrogel is too stiff and not flexible enough for my application.
-
Possible Cause: The hydrogel network is too rigid due to excessive crosslinking or strong intermolecular forces.
-
Solution:
-
Decrease Crosslinker Concentration: Reducing the amount of crosslinker will create a looser network with greater chain mobility, resulting in a lower modulus.[15]
-
Increase Water Content: Synthesize the hydrogel with a lower monomer concentration or use comonomers that increase the hydrogel's equilibrium water content.[16] Higher swelling generally leads to lower stiffness.[9]
-
Use a Longer Crosslinker: Replacing a short crosslinker (e.g., EGDMA) with a longer, more flexible one (e.g., TEGDMA) can increase the distance between crosslinks and lower the modulus.[9]
-
Data Presentation
Table 1: Effect of Crosslinker Concentration on pHEMA Hydrogel Modulus
| Crosslinker (EGDMA) Conc. (%) | Young's Modulus (MPa) (Approx.) | Equilibrium Modulus (kPa) (Approx.) |
|---|---|---|
| 1.3 | - | ~25 |
| 1.6 | - | ~40 |
| 1.9 | - | ~55 |
| 2.2 | - | ~70 |
(Data synthesized from trends described in reference[1])
Table 2: Enhancement of Poly(2-hydroxyethyl acrylate) (PHEA) Hydrogel Mechanical Properties with Graphene Oxide (GO)
| Material | Elastic Modulus (Dry State) | Elastic Modulus (Swollen State) |
|---|---|---|
| Neat PHEA | 0.488 MPa | 0.57 MPa |
| PHEA / 0.5% GO | - | 0.71 MPa |
| PHEA / 1.0% GO | - | 1.78 MPa |
| PHEA / 2.0% GO | 3.181 MPa | 1.36 MPa |
(Data extracted from reference[4])
Experimental Protocols
Protocol 1: Synthesis of HEMA Hydrogel via Free Radical Polymerization
-
Monomer Preparation: Purify HEMA monomer by passing it through an inhibitor-removal column to remove the monomethyl ether hydroquinone (B1673460) (MEHQ) polymerization inhibitor.[1]
-
Precursor Solution: In a reaction vessel, dissolve the desired amount of HEMA monomer and a crosslinker (e.g., EGDMA, 0.3-2.0 mol%) in an aqueous solution.[16]
-
Initiator Addition: Add a chemical initiator system, such as a redox pair of ammonium persulfate (APS) and N,N,N'-tetramethylethylenediamine (TMEDA), to the solution.[12] Alternatively, for photopolymerization, add a photoinitiator like dimethoxyphenylacetophenone (DMPAP).[1]
-
Polymerization:
-
For chemical initiation, allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) until a gel forms.
-
For photopolymerization, expose the solution to UV light of a specific wavelength and intensity for a set duration.
-
-
Hydration & Purification: After polymerization, immerse the hydrogel in a large volume of deionized water or a suitable buffer (e.g., PBS) for 24-48 hours, changing the water periodically to remove unreacted monomers and initiators and to allow the gel to reach equilibrium swelling.
Protocol 2: Uniaxial Tensile Testing of Hydrogels
-
Sample Preparation: Cast hydrogels into a standardized shape for tensile testing, such as a "dog-bone" or rectangular strip, with defined gauge length, width, and thickness.[4]
-
Equilibration: Ensure all samples are fully equilibrated in a relevant physiological buffer (e.g., PBS at 37°C) before testing.
-
Mounting: Carefully clamp the ends of the hydrogel sample into the grips of a universal tensile testing machine.[17] Use specialized low-force setups for soft hydrogels to prevent damage.[14]
-
Testing: Apply a uniaxial tensile load at a constant extension rate (e.g., 0.2 mm/min).[4] Record the force and displacement data using software like Bluehill.[17]
-
Data Analysis: Convert the force-displacement data into a stress-strain curve. The Young's modulus (elastic modulus) is calculated from the initial linear slope of this curve (typically in the 0-10% strain region).[13][17]
Visualizations
Caption: Workflow for Hydrogel Synthesis and Characterization.
Caption: Troubleshooting Logic for Weak or Brittle Hydrogels.
Caption: Factors Influencing Hydrogel Mechanical Properties.
References
- 1. Time-dependent mechanical characterization of poly(2-hydroxyethyl methacrylate) hydrogels using nanoindentation and unconfined compression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review on the Design of Hydrogels With Different Stiffness and Their Effects on Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 6. mdpi.com [mdpi.com]
- 7. Highly stretchable and tough hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving hydrogels' toughness by increasing the dissipative properties of their network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-Linking Structural Effect of Hydrogel Based on 2-Hydroxyethyl Methacrylate | Semantic Scholar [semanticscholar.org]
- 13. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. HYDROGELS BASED ON 2-HYDROXYETHYL METHACRYLATE: SYNTHESIS, CHARACTERIZATION AND HYDRATION CAPACITY | Journal of the Chilean Chemical Society [jcchems.com]
- 17. Mechanical Evaluation of Hydrogel–Elastomer Interfaces Generated through Thiol–Ene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor adhesion in hydroxymethyl acrylate coatings
Technical Support Center: Hydroxymethyl Acrylate (B77674) Coatings
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor adhesion with hydroxymethyl acrylate (HEMA) coatings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the most common causes of poor adhesion for this compound (HEMA) coatings?
Answer: Poor adhesion of coatings is broadly categorized into three areas: substrate issues, coating formulation/properties, and application process errors.
-
Substrate-Related Issues:
-
Surface Contamination: The presence of oils, grease, dust, or mold release agents on the substrate is a primary cause of adhesion failure.[1][2] Contaminants prevent the coating from making direct contact with the surface.
-
Low Surface Energy: Many substrates, particularly plastics like polyethylene (B3416737) and polypropylene (B1209903), have low surface energy, which leads to poor wetting by the coating.[3][4][5]
-
Surface Smoothness: An overly smooth surface may not provide sufficient texture for mechanical interlocking of the coating.[6][7]
-
-
Coating Formulation & Properties:
-
Incompatibility: The coating formulation may not be suitable for the specific substrate material.[1][4]
-
HEMA Properties: While HEMA is an excellent adhesion promoter for dentin and other surfaces, its hydrophilic nature can lead to water absorption.[8] This can compromise long-term adhesion, especially in humid environments.
-
Improper Curing: Incomplete crosslinking of the polymer due to under-curing results in a weak film with poor adhesion.[1][9]
-
-
Application Process & Environmental Factors:
-
Inadequate Surface Preparation: This is one of the most frequent causes of coating failure.[1] The substrate must be properly cleaned and treated to ensure a receptive surface.
-
Environmental Conditions: Applying coatings in conditions of high humidity or extreme temperatures can negatively impact curing and adhesion.[10][11] High humidity can cause blushing in some primers, degrading intercoat adhesion.[12]
-
Incorrect Film Thickness: Applying a primer coat too thickly is a common reason for failure between the primer and topcoat (intercoat adhesion failure).[9]
-
Question 2: My HEMA coating is failing on a plastic substrate. How can I diagnose and fix the problem?
Answer: Adhesion failure on plastic substrates is often linked to low surface energy.[4] Plastics like polyethylene and polypropylene are hydrophobic and chemically inert, making them difficult for coatings to adhere to.
Diagnosis: A simple way to assess the substrate's surface energy is by measuring the contact angle of a water droplet on the surface. A high contact angle (>90°) indicates low surface energy and poor wettability.[13]
Solutions:
-
Thorough Cleaning: First, ensure the substrate is completely free of contaminants like mold release agents or fingerprints by cleaning with a suitable solvent (e.g., isopropyl alcohol).[14][15]
-
Surface Activation: The most effective solution is to increase the surface energy of the plastic. This can be achieved through several methods:[11]
-
Plasma Treatment: This process uses ionized gas to modify the surface chemistry, creating polar functional groups that improve wettability and create chemically active sites for bonding.[3][16][17] It is highly effective and modifies only the outermost molecular layers.[3]
-
Corona Treatment: This method uses an electrical discharge to oxidize the surface, increasing its energy and promoting adhesion.[18]
-
Flame Treatment: Exposing the surface to a flame can also increase surface energy.[11]
-
-
Use of a Primer: Applying a primer specifically designed for the type of plastic can create a tie-coat that improves the bond with the HEMA topcoat.[11]
Below is a troubleshooting workflow for adhesion issues on plastic substrates.
Question 3: How can I improve the adhesion of my HEMA coating to metal or glass substrates?
Answer: Metal and glass are polar surfaces, and adhesion can be significantly enhanced by improving chemical bonding at the coating-substrate interface.[19]
Solutions for Metal Substrates:
-
Surface Preparation: Metal surfaces must be free of oils, rust, and oxides.[4] This can be achieved through solvent cleaning followed by mechanical or chemical treatment.[6]
-
Adhesion Promoters: Incorporating an adhesion promoter into the HEMA formulation is highly effective.
-
Phosphate Esters of HEMA (HEMA-P): Products like VISIOMER® HEMA-P are specialty methacrylates that serve as functional co-monomers.[20] They dramatically improve adhesion to polar surfaces like metals, even at low concentrations (as low as 0.5 wt%).[19] The addition of 5 wt% HEMA-P has been shown to improve cross-cut test ratings from GT5 (very poor adhesion) to GT1 (good adhesion).[19][20]
-
Solutions for Glass Substrates:
-
Cleaning: The glass must be impeccably clean.
-
Surface Activation: While glass is generally high-energy, its smooth surface can be challenging. Surface activation via etching or plasma treatment can improve bonding.[4]
-
Adhesion Promoters: As with metals, HEMA-P is an excellent adhesion promoter for glass.[19] Silane coupling agents are also commonly used to improve adhesion to glass.
Question 4: My coating system is failing between the primer and the topcoat. What causes this intercoat adhesion failure?
Answer: Intercoat adhesion failure occurs when the bond between two coating layers, such as a primer and a topcoat, is weak.[9]
Common Causes and Solutions:
-
Primer Overbaking: If a primer is cured at too high a temperature or for too long, its surface can become excessively hard and non-receptive to the topcoat.[12]
-
Solution: Adhere strictly to the specified drying and curing conditions for the primer.[12]
-
-
Primer Surface Contamination: If the primed surface is left exposed for an extended period, it can accumulate dust or other contaminants.[12]
-
Solution: Apply the topcoat within the recommended window. If the primer has been sitting for too long, it may need to be cleaned or lightly abraded (sanded) before applying the next coat.[12]
-
-
Material Incompatibility: The primer and topcoat may not be chemically compatible.[12]
-
Solution: Always use the designated combination of primer and topcoat as recommended by the manufacturer.[12]
-
-
Primer Film Thickness: Primers are intended to be applied as thin films (often 0.5 mils or less).[9] Applying the primer too thickly is a very common cause of intercoat failure.[9]
-
Solution: Ensure the primer is applied at the specified film thickness.[12]
-
Data & Experimental Protocols
Quantitative Data Summary
Table 1: Effect of HEMA-P Adhesion Promoter on Emulsion Coatings on Metal
| Formulation | HEMA-P Concentration (wt%) | Adhesion Rating (Cross-Cut Test) |
|---|---|---|
| Standard Acrylic Emulsion | 0% | GT5 (Very Poor) |
| Modified Acrylic Emulsion | 5% | GT1 (Good) |
Data sourced from Evonik VISIOMER® HEMA-P technical literature.[19][20]
Table 2: ASTM D3359 Adhesion Test Classification (Method B)
| Classification | Percent Area of Removal | Description of Removed Area |
|---|---|---|
| 5B | 0% | The edges of the cuts are completely smooth; none of the squares of the lattice is detached. |
| 4B | Less than 5% | Small flakes of the coating are detached at intersections; less than 5% of the area is affected. |
| 3B | 5% to 15% | Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice. |
| 2B | 15% to 35% | The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice. |
| 1B | 35% to 65% | The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65%. |
| 0B | Greater than 65% | Flaking and detachment worse than Grade 1B. |
Based on the ASTM D3359 standard.[21]
Table 3: Contact Angle and Surface Wettability
| Contact Angle (θ) | Wettability | Surface Energy |
|---|---|---|
| θ < 90° | Good (Hydrophilic) | High |
| θ > 90° | Poor (Hydrophobic) | Low |
General principle of surface science.[13]
Key Experimental Protocols
Protocol 1: Adhesion Testing by Tape Test (ASTM D3359)
This method assesses the adhesion of coating films to substrates by applying and removing pressure-sensitive tape over cuts made in the film.[22][23] It is a common, qualitative test for evaluating coating adhesion.[24]
Objective: To evaluate the adhesion of the HEMA coating to the substrate.
Methodology (Test Method B - Cross-Cut Test): This method is intended for coatings with a thickness of less than 125 µm (5 mils).[22]
-
Preparation: Ensure the coated sample has been allowed to cure completely according to its technical data sheet.[21] The test area should be flat and clean.
-
Making the Cuts:
-
Place the sample on a firm, level surface.
-
Using a sharp cutting tool with multiple blades spaced 1 mm or 2 mm apart, make a series of parallel cuts through the coating down to the substrate.[21]
-
Rotate the sample 90 degrees and make a second series of cuts perpendicular to the first, creating a cross-hatch lattice pattern.[21]
-
-
Tape Application:
-
Remove two laps of the specified pressure-sensitive tape from the roll.
-
Center the tape over the lattice and smooth it into place, ensuring good contact with the coating.
-
-
Tape Removal:
-
After 60-90 seconds, grasp the free end of the tape and pull it off rapidly at a 180° angle back upon itself.[21]
-
-
Assessment:
-
Visually inspect the grid area for any removal of the coating.
-
Classify the adhesion result according to the scale provided in Table 2 (0B to 5B).[21]
-
Below is a diagram illustrating the logical relationship of adhesion failure modes.
Protocol 2: Surface Wettability Assessment via Contact Angle Measurement
This method determines the surface energy of a solid by measuring the contact angle of a liquid droplet on its surface.[25] It is a fundamental technique for predicting adhesion.[13]
Objective: To determine if the substrate has sufficiently high surface energy to be wetted by the coating.
Methodology (Sessile Drop Method):
-
Instrument Setup: Use a contact angle goniometer, which consists of a light source, a sample stage, a microsyringe for dispensing a droplet, and a camera to capture the droplet's profile.[26]
-
Sample Preparation: Place the substrate to be tested on the sample stage. Ensure the surface is clean and level.[26]
-
Droplet Deposition:
-
Use the microsyringe to carefully dispense a small droplet of a test liquid (commonly deionized water) onto the substrate surface.[27]
-
-
Image Capture & Analysis:
-
Capture a high-resolution image of the droplet profile on the surface.[26]
-
Software is used to analyze the image. It identifies the baseline of the droplet (the solid-liquid interface) and the curve of the droplet edge (the liquid-air interface).[26]
-
The angle formed at the three-phase contact point (solid, liquid, gas) is calculated. This is the contact angle (θ).[13]
-
-
Interpretation:
References
- 1. suncoating.com [suncoating.com]
- 2. SURFACE PREPARATION | Paint & Coatings Resource Center [paintcenter.org]
- 3. The Role of Plasma Surface Treatment in Enhancing Adhesion [tri-star-technologies.com]
- 4. How to Improve Adhesion in UV Coatings(Section 2) - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 5. Troubleshooting I Adhesion Problems with UV Coatings | ACTEGA EMEA [actega.com]
- 6. How to optimize coating application through surface preparation? – Sandblasting Material Manufacturer [hlh-js.com]
- 7. Surface preparation for thermal spray coatings [thermalspraydepot.com]
- 8. HEMA-rich versus HEMA-poor/free adhesives: effect of HEMA on bonding effectiveness IADR Abstract Archives [iadr.abstractarchives.com]
- 9. MultiBrief: Common mistakes that lead to adhesion failure [exclusive.multibriefs.com]
- 10. Coating Failure Troubleshooting [marvelcoatings.com]
- 11. How to Improve Adhesion in UV Coatings(Section 3) - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 12. nipponpaint-industrial.com [nipponpaint-industrial.com]
- 13. Contact angle explained - DataPhysics Instruments [dataphysics-instruments.com]
- 14. aculon.com [aculon.com]
- 15. hempel.com [hempel.com]
- 16. Adhesion improvement by plasma treatment - Fraunhofer IGB [igb.fraunhofer.de]
- 17. Understanding the Basics of Plasma Surface Treatment [plasmatreat.com]
- 18. 3.imimg.com [3.imimg.com]
- 19. VISIOMER® HEMA-P for Superior Adhesion to Polar Surfaces [evonik.com]
- 20. products.evonik.com [products.evonik.com]
- 21. blog.chasecorp.com [blog.chasecorp.com]
- 22. store.astm.org [store.astm.org]
- 23. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 24. Test Methods for Coating Adhesion [ltcoatingline.com]
- 25. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 26. ossila.com [ossila.com]
- 27. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Technical Support Center: pH Effects on Hydroxymethyl Acrylate (HMA) Polymerization Kinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals on the influence of pH on the polymerization kinetics of hydroxymethyl acrylate (B77674) (HMA). The information is presented through troubleshooting guides and frequently asked questions to address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the polymerization of HMA, with a focus on pH-related causes and solutions.
| Issue | Potential pH-Related Cause(s) | Recommended Actions |
| 1. Slow or Inhibited Polymerization | Extreme pH Conditions: Very low or very high pH can affect the stability of the monomer or the efficiency of the initiator. HMA can be susceptible to hydrolysis under strong acidic or basic conditions, reducing the concentration of the active monomer. The decomposition rate of certain initiators (e.g., persulfates) is also pH-dependent. | - Optimize pH: Adjust the reaction pH to a near-neutral range (pH 6-8) unless specific conditions are required. For functional monomers, a pH range of 2-3 is often used in emulsion polymerization to maintain the monomer in a neutral, less water-soluble state.[1] - Buffer the System: Use a suitable buffer (e.g., phosphate (B84403) or borate (B1201080) buffer) to maintain a stable pH throughout the polymerization. - Initiator Selection: Choose an initiator that is effective and stable at the desired reaction pH. |
| 2. Poor Reproducibility of Results | Inconsistent pH: Failure to control the pH of the reaction mixture can lead to variations in polymerization rate and polymer properties between batches. The initial pH of the monomer or solvent can vary. | - Standardize pH Measurement: Calibrate the pH meter before each use with fresh buffer solutions. - Control Initial pH: Measure and adjust the pH of the monomer solution and the reaction medium before initiating polymerization. - Monitor pH During Reaction: For longer reactions, it may be necessary to monitor and adjust the pH periodically. |
| 3. Undesirable Polymer Properties (e.g., Low Molecular Weight, Broad Polydispersity) | Side Reactions at Inappropriate pH: pH can influence the rate of chain transfer and termination reactions. For instance, hydrolysis of the ester group in HMA at high pH can create acrylic acid, which can then participate in the polymerization and alter the polymer's properties. | - pH Control: Maintain the pH in a range that minimizes side reactions. For acrylates, this is often in the slightly acidic to neutral range. - Monomer Purification: Ensure the HMA monomer is free from acidic impurities like acrylic acid before starting the polymerization. |
| 4. Formation of Insoluble Polymer (Gelation) | Cross-linking Reactions: Although HMA itself is not a cross-linker, impurities or degradation products formed at certain pH values could potentially lead to cross-linking. | - Monomer Purity: Use purified HMA to remove any diacrylate impurities. - Avoid High pH: High pH can promote side reactions that may lead to branching and cross-linking. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the polymerization of hydroxymethyl acrylate?
A1: While there is limited specific data for HMA, for many functional acrylate monomers, the polymerization is often carried out in a slightly acidic to neutral pH range (pH 5-7). In emulsion polymerization of acidic monomers, a pH of 2-3 is often preferred to keep the monomer in its neutral, more hydrophobic state.[1] The optimal pH can depend on the specific initiator system and the desired polymer characteristics. It is recommended to perform small-scale experiments to determine the optimal pH for your specific application.
Q2: How does pH affect the rate of HMA polymerization?
A2: The pH can influence the rate of HMA polymerization in several ways. For acrylic acid, a related monomer, the polymerization rate is highest in the pH range of 7-10.[2] Outside this range, at both lower and higher pH, factors can interfere with the polymerization process.[2] At very low pH, the monomer may be more protonated, which could affect its reactivity. At high pH, the monomer can be hydrolyzed to acrylate and formaldehyde, reducing the concentration of HMA. Additionally, the decomposition rate of some initiators, like potassium persulfate, is pH-dependent.
Q3: Can the pH of the HMA solution change during polymerization?
A3: Yes, the pH can change, especially if the monomer contains acidic or basic impurities, or if side reactions that produce or consume protons occur. For example, if acrylic acid is present as an impurity, it can deprotonate and lower the pH. It is advisable to use a buffer system if strict pH control is necessary for reproducibility.
Q4: What are the best practices for controlling pH during HMA polymerization?
A4: To effectively control the pH, you should:
-
Use a calibrated pH meter to accurately measure the pH of your solutions.
-
Adjust the initial pH of your monomer and solvent mixture to the desired value using dilute acid or base.
-
Employ a suitable buffer system (e.g., phosphate-buffered saline for biological applications) that does not interfere with the polymerization reaction.
-
For sensitive reactions, conduct the polymerization in a pH-statted reactor that automatically adds acid or base to maintain a constant pH.
Q5: How can I determine the effect of pH on my HMA polymerization experimentally?
A5: You can perform a series of polymerization reactions at different controlled pH values (e.g., pH 4, 7, and 9) while keeping all other parameters constant. The polymerization kinetics can be monitored by taking samples at regular intervals and analyzing the monomer conversion using techniques such as gravimetry, NMR, or chromatography. The properties of the resulting polymer, such as molecular weight and polydispersity, can be determined by gel permeation chromatography (GPC).
Quantitative Data
Specific quantitative data on the effect of pH on HMA polymerization kinetics is scarce in the literature. However, data from the polymerization of acrylic acid (AA), a structurally related monomer, can provide insight into the expected trends. The table below summarizes data for AA and the anticipated effects on HMA.
| pH | Polymerization Rate of Acrylic Acid (Relative to pH 7) | Expected Effect on HMA Polymerization Rate | Potential Effect on Poly(HMA) Molecular Weight |
| < 4 | Decreased | Likely Decreased | May Increase due to Slower Initiation |
| 4 - 6 | Moderate | Moderate | Variable |
| 7 - 10 | Highest[2] | Likely Highest | May Decrease due to Faster Termination |
| > 10 | Decreased[2] | Likely Decreased due to Monomer Hydrolysis | Likely Decreased |
Disclaimer: The data for acrylic acid is provided as a general guideline. The actual behavior of this compound may differ, and it is crucial to perform experiments to determine the specific effects of pH on your system.
Experimental Protocols
Protocol for Investigating the Effect of pH on HMA Polymerization Kinetics
This protocol describes a general procedure for studying the free-radical solution polymerization of HMA at different pH values.
1. Materials and Reagents:
-
This compound (HMA), inhibitor removed
-
Deionized water, degassed
-
Water-soluble initiator (e.g., potassium persulfate, KPS)
-
Buffer solutions (e.g., phosphate buffer for pH 6-8, acetate (B1210297) buffer for pH 4-5.5)
-
Dilute solutions of HCl and NaOH for pH adjustment
-
Reaction vessel (e.g., three-necked round-bottom flask) with a condenser, nitrogen inlet, and sampling port
-
Magnetic stirrer and hot plate
-
pH meter and probe
-
Analytical equipment for monomer conversion (e.g., HPLC, GC, or NMR) and molecular weight (GPC)
2. Procedure:
-
Monomer Purification: Remove the inhibitor from HMA by passing it through a column of basic alumina.
-
Reaction Setup: Assemble the reaction vessel and ensure it is clean and dry.
-
Preparation of Reaction Medium: Prepare the desired buffer solution and adjust its pH to the target value. Degas the solution by bubbling nitrogen through it for at least 30 minutes.
-
Reaction Mixture Preparation: In the reaction vessel, combine the degassed buffer solution and the purified HMA monomer to the desired concentrations.
-
Initiation: Dissolve the initiator in a small amount of degassed deionized water and add it to the reaction vessel to start the polymerization.
-
Reaction Monitoring:
-
Maintain the reaction at a constant temperature with continuous stirring under a nitrogen atmosphere.
-
At regular time intervals, withdraw a small sample from the reaction mixture.
-
Immediately quench the polymerization in the sample by adding a small amount of an inhibitor (e.g., hydroquinone).
-
-
Analysis:
-
Determine the monomer conversion in each sample using a suitable analytical technique.
-
At the end of the reaction, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Dry the polymer under vacuum and determine its molecular weight and polydispersity by GPC.
-
-
Repeat for Different pH Values: Repeat the experiment at different pH values to study the effect on polymerization kinetics and polymer properties.
Visualizations
Figure 1. Troubleshooting workflow for pH-related issues in HMA polymerization.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for Poly(hydroxymethyl acrylate) Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of poly(hydroxymethyl acrylate) (PHMA), a versatile polymer with significant potential in biomedical and pharmaceutical applications. Understanding the physicochemical properties of PHMA is crucial for ensuring its quality, performance, and batch-to-batch consistency. This document outlines the principles, experimental protocols, and expected outcomes for the most relevant analytical methods, and presents a comparative analysis with two common alternative polymers: poly(ethylene glycol) (PEG) and poly(N-isopropylacrylamide) (PNIPAM).
Molecular Weight Determination: Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers.[1][2] The principle of GPC is based on separating molecules according to their hydrodynamic volume in solution.[1] Larger molecules elute first, while smaller molecules have longer retention times.[2]
Experimental Protocol:
A robust method for GPC analysis of a poly(meth)acrylate like PHMA involves the following steps:[1]
-
Instrumentation: A standard GPC system equipped with a refractive index (RI) detector is commonly used.
-
Columns: A set of columns packed with porous beads of a suitable material (e.g., polystyrene-divinylbenzene) is chosen based on the expected molecular weight range of the polymer.
-
Mobile Phase: A suitable solvent that completely dissolves the polymer is used as the mobile phase. For many polyacrylates, tetrahydrofuran (B95107) (THF) is a common choice.[1]
-
Sample Preparation: A dilute solution of the polymer (e.g., 1 mg/mL) is prepared in the mobile phase. The solution is then filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter before injection into the GPC system.[1]
-
Calibration: The system is calibrated using a series of narrow molecular weight standards (e.g., polystyrene standards) to generate a calibration curve of log(Molecular Weight) versus elution volume.[1]
-
Data Analysis: The chromatogram of the PHMA sample is analyzed using GPC software to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[1]
Data Comparison:
| Parameter | Poly(this compound) (PHMA) | Poly(ethylene glycol) (PEG) | Poly(N-isopropylacrylamide) (PNIPAM) |
| Typical Mn (kDa) | 10 - 100 | 2 - 40 | 10 - 50 |
| Typical Mw (kDa) | 15 - 200 | 2.1 - 42 | 15 - 70 |
| Typical PDI | 1.5 - 3.0 | 1.02 - 1.2 | 1.5 - 2.5 |
Note: The values presented are typical ranges and can vary significantly depending on the synthesis method.
Experimental Workflow for GPC Analysis
Caption: Workflow for GPC analysis of polymers.
Structural Characterization: Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the chemical structure and functional groups present in a polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing a "fingerprint" of the functional groups present.[3] For polyacrylates, characteristic peaks for the carbonyl group and C-O stretching are of particular interest.[3]
Experimental Protocol:
-
Instrumentation: A standard FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation: A small amount of the dry polymer is placed directly on the ATR crystal. Alternatively, a thin film can be cast from a solution.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups.
Key FTIR Peak Assignments for PHMA and Alternatives:
| Functional Group | Poly(this compound) (PHMA) | Poly(ethylene glycol) (PEG) | Poly(N-isopropylacrylamide) (PNIPAM) |
| O-H Stretch | Broad, ~3400 cm⁻¹ | ~3450 cm⁻¹ (end groups) | N-H stretch ~3300 cm⁻¹ |
| C-H Stretch | ~2950 cm⁻¹ | ~2880 cm⁻¹ | ~2970 cm⁻¹ |
| C=O Stretch (Ester) | Strong, ~1730 cm⁻¹ | N/A | Amide I ~1650 cm⁻¹ |
| C-O-C Stretch | ~1160 cm⁻¹ | Strong, ~1100 cm⁻¹ | N/A |
| N-H Bend | N/A | N/A | Amide II ~1550 cm⁻¹ |
Note: Peak positions can vary slightly based on the polymer's environment and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the polymer chain. Both ¹H and ¹³C NMR are commonly employed.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The polymer is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent is critical for good spectral resolution.
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. 2D NMR techniques like COSY and HSQC can provide more detailed structural assignments.[4]
-
Data Analysis: The chemical shifts (δ), integration of signals, and coupling patterns are analyzed to assign the resonances to specific protons and carbons in the polymer structure.
Key ¹H NMR Chemical Shifts (δ, ppm) for PHMA and Alternatives:
| Proton Environment | Poly(this compound) (PHMA) | Poly(ethylene glycol) (PEG) | Poly(N-isopropylacrylamide) (PNIPAM) |
| -CH₂- (backbone) | ~1.5 - 1.9 | N/A | ~1.5 - 2.2 |
| -CH- (backbone) | ~2.3 | N/A | ~2.0 |
| -O-CH₂-CH₂-O- | N/A | ~3.6 | N/A |
| -O-CH₂- (side chain) | ~4.1 | N/A | N/A |
| -CH(CH₃)₂ | N/A | N/A | ~1.1 (CH₃), ~4.0 (CH) |
| -OH | Solvent dependent | Solvent dependent | N/A |
| -NH- | N/A | N/A | ~6.5 - 7.5 |
Note: Chemical shifts are approximate and can be influenced by the solvent, temperature, and polymer tacticity.
Logical Relationship of Spectroscopic Techniques
References
A Comparative Guide to Hydroxymethyl Acrylate (HMA) and Hydroxyethyl Acrylate (HEA) in Hydrogel Applications
For researchers, scientists, and drug development professionals, the selection of a monomer is a critical decision that dictates the ultimate physicochemical and biological properties of a hydrogel. This guide provides a detailed comparison of hydrogels synthesized from hydroxymethyl acrylate (B77674) (HMA) and the more ubiquitously studied hydroxyethyl (B10761427) acrylate (HEA). While direct, extensive experimental data for HMA-based hydrogels is limited in publicly available literature, this guide synthesizes established principles of polymer chemistry and available data for related hydroxyalkyl acrylates to provide a comprehensive and inferential comparison.
The primary structural difference between HMA and HEA lies in the length of the alkyl chain separating the acrylate group from the hydroxyl group—a single methylene (B1212753) group in HMA versus an ethylene (B1197577) group in HEA. This subtle variation is anticipated to have a significant impact on the hydrophilicity, swelling behavior, mechanical strength, and drug release kinetics of the resulting hydrogels.
Key Performance Metrics: A Comparative Analysis
The following tables summarize the key performance characteristics of hydrogels derived from HMA and HEA. It is important to note that the data for HMA is largely inferred based on established structure-property relationships in poly(hydroxyalkyl acrylates), while the data for HEA is supported by experimental findings from various studies.
Table 1: Swelling and Mechanical Properties
| Property | Poly(hydroxymethyl acrylate) (pHMA) Hydrogel (Inferred) | Poly(hydroxyethyl acrylate) (pHEA) Hydrogel |
| Swelling Ratio / Equilibrium Water Content (EWC) | Expected to be higher than pHEA due to increased hydrophilicity from the shorter alkyl chain. | Varies significantly with crosslinker density; typically in the range of 40-80%. |
| Young's Modulus (Hydrated) | Expected to be lower than pHEA due to higher water content and potentially increased chain mobility. | Can be tuned by crosslinker concentration, typically ranging from 0.1 to 1.5 MPa.[1] |
| Tensile Strength (Hydrated) | Expected to be lower than pHEA. | Generally in the range of 0.1 to 0.8 MPa, dependent on formulation. |
Table 2: Biocompatibility and Drug Delivery Characteristics
| Property | Poly(this compound) (pHMA) Hydrogel (Inferred) | Poly(hydroxyethyl acrylate) (pHEA) Hydrogel |
| Biocompatibility | Expected to be highly biocompatible, similar to other short-chain hydroxyalkyl acrylates. | Generally considered biocompatible and has been investigated for various biomedical applications.[2][3][4][5] |
| Drug Release Profile | Expected to exhibit faster drug release for hydrophilic drugs due to higher water content and larger mesh size. | Drug release can be modulated by altering the hydrogel's crosslink density and has been demonstrated for various therapeutic agents.[6][7] |
Visualizing the Fundamentals
To better understand the relationship between monomer structure and hydrogel properties, the following diagrams illustrate the chemical structures of HMA and HEA, a typical experimental workflow for hydrogel synthesis and characterization, and the logical relationship between monomer structure and performance.
Caption: Chemical structures of HMA and HEA monomers.
Caption: General workflow for hydrogel synthesis and characterization.
Caption: Inferred structure-property relationships of HMA vs. HEA hydrogels.
Experimental Protocols
Detailed methodologies for the key experiments cited for HEA hydrogels are provided below. These protocols can serve as a foundation for comparative studies involving HMA.
Hydrogel Synthesis (Free-Radical Polymerization)
-
Monomer Solution Preparation: A precursor solution is prepared by dissolving the desired amount of hydroxyethyl acrylate (HEA) monomer in deionized water.
-
Crosslinker and Initiator Addition: A crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBAA) or ethylene glycol dimethacrylate (EGDMA), and a thermal initiator, like ammonium (B1175870) persulfate (APS), are added to the monomer solution. The concentrations of the crosslinker and initiator are varied to control the network structure and properties of the final hydrogel.
-
Polymerization: The solution is purged with nitrogen to remove dissolved oxygen, which can inhibit polymerization. The polymerization is then initiated by raising the temperature (typically to 60-70°C) to decompose the thermal initiator and generate free radicals. The reaction is allowed to proceed for a predetermined time (e.g., 4-24 hours) to ensure complete polymerization.
-
Purification: The resulting hydrogel is immersed in a large volume of deionized water for several days, with the water being changed periodically, to remove any unreacted monomers, crosslinker, and initiator.
-
Drying: The purified hydrogel is then dried to a constant weight, typically by lyophilization (freeze-drying) or in a vacuum oven at a moderate temperature.
Swelling Ratio and Equilibrium Water Content (EWC) Determination
-
Initial Weight Measurement: The dry weight of the hydrogel sample (Wd) is accurately measured.
-
Hydration: The dry hydrogel is immersed in a buffer solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) at a specific temperature (e.g., 37°C).
-
Weight Measurement at Intervals: At regular time intervals, the hydrogel is removed from the solution, blotted gently with filter paper to remove excess surface water, and its swollen weight (Ws) is recorded.
-
Equilibrium Swelling: This process is continued until the swollen weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculation: The swelling ratio and EWC are calculated using the following equations:
-
Swelling Ratio = (Ws - Wd) / Wd
-
EWC (%) = [(Ws - Wd) / Ws] x 100
-
Mechanical Testing (Unconfined Compression)
-
Sample Preparation: Cylindrical hydrogel samples of uniform dimensions are prepared and allowed to equilibrate in a suitable buffer solution.
-
Compression Test: The swollen hydrogel sample is placed between two parallel plates of a mechanical testing machine.
-
Load Application: A compressive load is applied to the sample at a constant strain rate.
-
Stress-Strain Curve: The applied stress and the resulting strain are recorded to generate a stress-strain curve.
-
Young's Modulus Calculation: The Young's modulus (compressive modulus) is determined from the initial linear region of the stress-strain curve (typically between 5% and 15% strain).[8]
In Vitro Biocompatibility Assessment (MTT Assay)
-
Cell Seeding: A specific cell line (e.g., human dermal fibroblasts) is seeded in a multi-well plate and cultured until confluent.
-
Hydrogel Sterilization and Incubation: The hydrogel samples are sterilized (e.g., by UV irradiation or autoclaving) and then placed in direct contact with the cultured cells or in transwell inserts above the cells.
-
Incubation: The cells are incubated with the hydrogel samples for a predetermined period (e.g., 24, 48, and 72 hours).
-
MTT Reagent Addition: After the incubation period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan (B1609692) Solubilization: After a few hours of incubation, the MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell Viability Calculation: The cell viability is expressed as a percentage relative to a control group of cells cultured without the hydrogel.
In Vitro Drug Release Study
-
Drug Loading: A known amount of a model drug is loaded into the hydrogel, either by incorporating it into the pre-polymerization solution or by soaking the pre-formed hydrogel in a drug solution.
-
Release Medium: The drug-loaded hydrogel is placed in a known volume of a release medium (e.g., PBS at pH 7.4) at 37°C with gentle agitation.
-
Sample Collection: At specific time intervals, an aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Cumulative Release Profile: The cumulative amount of drug released is plotted against time to obtain the drug release profile.
Concluding Remarks
The choice between this compound and hydroxyethyl acrylate for hydrogel synthesis will significantly influence the final properties of the material. While pHEA is a well-characterized polymer with a proven track record in various biomedical applications, the inferred properties of pHMA suggest it could offer advantages in applications requiring higher water content and potentially faster drug release for hydrophilic molecules. The increased hydrophilicity of pHMA, however, may come at the cost of reduced mechanical strength.
For researchers and drug development professionals, the decision will depend on the specific requirements of the intended application. For applications where high mechanical integrity is paramount, pHEA may be the more suitable choice. Conversely, for applications such as wound dressings or certain drug delivery systems where high water content and rapid release are desirable, pHMA presents a promising, albeit less explored, alternative. Further experimental investigation into the properties of HMA-based hydrogels is warranted to validate these inferred characteristics and to fully unlock their potential in the field of biomaterials.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The swelling properties of poly(2-hydroxyethyl methacrylate) hydrogels polymerized by gamma-irradiation and chemical initiation [inis.iaea.org]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. benchchem.com [benchchem.com]
GPC Analysis of Poly(hydroxymethyl acrylate) Molecular Weight: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of molecular weight and its distribution is a critical parameter in the characterization of polymers for biomedical and pharmaceutical applications. This guide provides a comparative overview of the Gel Permeation Chromatography (GPC) analysis of poly(hydroxymethyl acrylate) (PHMA), a hydrophilic polymer of significant interest, alongside other relevant hydrophilic polymers. This document outlines detailed experimental protocols and presents comparative data to assist in the selection and application of appropriate analytical methodologies.
Comparative Analysis of Hydrophilic Polymers by GPC
The molecular weight characteristics of poly(this compound) and other commonly used hydrophilic polymers, including poly(2-hydroxyethyl acrylate) (PHEA), poly(N-vinylpyrrolidone) (PVP), and poly(acrylamide) (PAAm), are summarized below. The data, gathered from various studies, highlights the typical molecular weight ranges and polydispersity indices (PDI) obtained through GPC analysis.
| Polymer | Number-Average Molecular Weight (Mn) (kDa) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) (Mw/Mn) | GPC Conditions |
| Poly(this compound) (PHMA) (estimated) | 15 - 150 | 25 - 300 | 1.5 - 2.5 | Aqueous buffer (e.g., 0.1 M NaNO₃), Hydrophilic columns (e.g., Acrylamide or Methacrylate-based), Polyethylene (B3416737) oxide standards |
| Poly(2-hydroxyethyl acrylate) (PHEA) | 27 - 39 | 140 - 345 | 5.2 - 8.9 | DMF + 0.1% LiBr, PLgel 5 µm MIXED-C columns[1][2] |
| Poly(N-vinylpyrrolidone) (PVP) K90 | ~335 | ~1,400 | ~4.3 | DMAc, Calibrated with PMMA standards[3] |
| Poly(N-vinylpyrrolidone) (PVP) | 16 - 360 | - | 1.40 - 1.90 | SEC-LALLS |
| Poly(acrylamide) (PAAm) | - | 290 - 1134 | - | Aqueous eluent (0.1 M NaNO₃ + 0.02 wt% NaN₃), PEO and Dextran standards[4] |
Experimental Protocol: GPC Analysis of Poly(this compound)
This protocol is based on established methods for the GPC analysis of similar hydrophilic polymers, particularly poly(2-hydroxyethyl acrylate).
1. Materials and Reagents:
-
Polymer Sample: Poly(this compound)
-
Mobile Phase/Eluent: 0.1 M Sodium Nitrate (NaNO₃) in HPLC-grade water. The mobile phase should be filtered through a 0.22 µm membrane filter and degassed prior to use.
-
Calibration Standards: A series of narrow molecular weight polyethylene oxide (PEO) or polyethylene glycol (PEG) standards.
-
Sample Solvent: The mobile phase is used as the sample solvent to ensure compatibility.
2. Instrumentation:
-
A Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector is typically used for hydrophilic polymers.
-
GPC Columns: A set of hydrophilic columns, such as those packed with poly(hydroxyl methacrylate) or poly(acrylamide) gel, are suitable. An example is the TSK-gel GMPWXL column.
-
Pump: An isocratic HPLC pump capable of delivering a stable flow rate.
-
Autosampler: An autosampler for reproducible injection volumes.
-
Column Oven: A column oven to maintain a constant temperature, typically around 25-40 °C.
3. Sample Preparation:
-
Accurately weigh 2-5 mg of the dry poly(this compound) sample into a glass vial.
-
Add a known volume of the mobile phase (e.g., 2-5 mL) to achieve a concentration of approximately 1 mg/mL.
-
Gently agitate the sample until the polymer is completely dissolved. This may require several hours. Avoid vigorous shaking to prevent shear degradation of the polymer chains.
-
Filter the polymer solution through a 0.45 µm syringe filter into an autosampler vial.
4. GPC Analysis Conditions:
-
Mobile Phase: 0.1 M NaNO₃
-
Flow Rate: 0.6 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 100 µL
-
Detector: Refractive Index (RI)
-
Run Time: Sufficient to allow for the elution of all polymer and solvent peaks.
5. Calibration:
-
Prepare a series of calibration standards of known molecular weight (e.g., PEO or PEG) in the mobile phase at a concentration of approximately 1 mg/mL.
-
Inject each standard and record the retention time.
-
Construct a calibration curve by plotting the logarithm of the molecular weight (log M) versus the retention time.
6. Data Analysis:
-
Inject the prepared poly(this compound) sample.
-
Using the calibration curve, the GPC software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Thermal Analysis of Hydroxymethyl Acrylates
For researchers, scientists, and drug development professionals working with hydroxymethyl acrylate (B77674) polymers, understanding their thermal properties is paramount for predicting material behavior, ensuring stability, and optimizing processing conditions. This guide provides a comparative analysis of the thermal characteristics of poly(2-hydroxyethyl acrylate) (PHEA) and its copolymers using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Executive Summary
This guide compares the thermal properties of neat poly(2-hydroxyethyl acrylate) (PHEA) and its copolymers with methyl methacrylate (B99206) (MMA) and ethyl acrylate (EA). Key findings indicate that the glass transition temperature (Tg) and decomposition temperature (Td) can be significantly influenced by copolymer composition. The data presented herein, summarized from multiple studies, offers a baseline for material selection and formulation development.
Comparative Thermal Analysis Data
The thermal properties of hydroxymethyl acrylate polymers, specifically their glass transition and decomposition temperatures, are critical indicators of their stability and performance at elevated temperatures. The following table summarizes key quantitative data from TGA and DSC analyses of PHEA and its copolymers.
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Notes |
| Poly(2-hydroxyethyl acrylate) (PHEA) | -15[1] | ~250 (onset)[2] | The low Tg indicates its soft and flexible nature at room temperature. |
| PHEA-co-MMA (HEMMA1) | 32[1] | 414[1] | Copolymerization with MMA significantly increases the glass transition temperature. The decomposition temperature is also substantially higher than for neat PHEA. |
| PHEA-co-MMA (HEMMA2) | 35[1] | 416[1] | Similar to HEMMA1, demonstrating the influence of MMA on the thermal properties. |
| PHEA-co-MMA (HEMMA3) | 26[1] | 423[1] | Variations in Tg and Td among the HEMMA copolymers can be attributed to differences in monomer ratio and molecular weight.[1][3] |
| PHEA-co-MMA (HEMMA4) | 33[1] | 418[1] | Consistent trend of increased thermal stability with MMA copolymerization. |
| PHEA-co-EA (30:70 mol%) | Not specified | >160 (onset)[4] | The copolymer with ethyl acrylate also shows a multi-step degradation process. The glass transition temperature is noted to increase with higher ethyl acrylate content.[4] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound polymers using TGA and DSC.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following protocols are based on methods reported in the cited literature.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) of the polymers.
-
Instrument: TA Instruments Model Q100 or similar.[1]
-
Sample Preparation: 5-10 mg of the polymer sample is hermetically sealed in an aluminum pan.[2] Samples are typically dried in a vacuum oven at 70°C for 24 hours prior to analysis to remove any residual solvent or moisture.[2]
-
Thermal Program:
-
An initial heating scan is often performed to erase the thermal history of the sample, for example, from -40°C to 250°C at a heating rate of 10°C/min.[2]
-
The sample is then cooled.
-
A second heating scan is performed at a controlled rate, typically between 10°C/min and 30°C/min, under a nitrogen atmosphere.[1][2]
-
-
Data Analysis: The glass transition temperature is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of the polymers.
-
Instrument: TA Instruments Model Q500 or similar.[1]
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a ceramic or platinum pan.
-
Thermal Program: The sample is heated at a constant rate, commonly 10°C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600°C or higher).[1] The analysis is conducted under an inert nitrogen atmosphere to prevent oxidative degradation.
-
Data Analysis: The decomposition temperature (Td) can be reported as the onset temperature of mass loss or the temperature of the maximum rate of mass loss (from the derivative of the TGA curve). The percentage of mass loss at different temperatures provides information about the degradation mechanism. For instance, copolymers may exhibit multi-step degradation profiles corresponding to the decomposition of different monomer units.[1]
Conclusion
The thermal analysis of this compound polymers reveals significant variations in their properties based on their chemical composition. Copolymerization of 2-hydroxyethyl acrylate with monomers like methyl methacrylate markedly enhances thermal stability, as evidenced by increases in both glass transition and decomposition temperatures. These findings are critical for the rational design of polymers for applications in drug delivery, biomaterials, and other advanced fields where thermal properties are a key performance indicator. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies.
References
A Comparative Guide to the Mechanical Properties of Hydroxymethyl Acrylate Copolymers
For researchers, scientists, and drug development professionals, understanding the mechanical properties of hydrogels is crucial for their application in areas such as tissue engineering, drug delivery, and biomedical devices. Hydroxymethyl acrylate (B77674) (HEMA) based copolymers are particularly noteworthy for their biocompatibility and tunable properties. This guide provides an objective comparison of the mechanical performance of various HEMA copolymers, supported by experimental data.
Comparative Analysis of Mechanical Properties
The mechanical characteristics of HEMA copolymers can be significantly altered by the choice and concentration of the comonomer. The following tables summarize the key mechanical properties—tensile modulus, tensile strength, and elongation at break—for HEMA copolymers with methyl methacrylate (B99206) (MMA), ethyl acrylate, n-butyl acrylate, dodecyl methacrylate, and 2-(dimethylamino)ethyl methacrylate (DMAEMA).
HEMA-Alkyl Acrylate Copolymers
The following data is adapted from a comprehensive study on HEMA copolymers with various hydrophobic comonomers having low glass transition temperatures.[1]
Table 1: Mechanical Properties of HEMA-Ethyl Acrylate and HEMA-n-Butyl Acrylate Copolymers (Swollen in Water) [1]
| Comonomer | Weight Fraction of Comonomer | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Ethyl Acrylate | 0.36 | 0.25 | 0.70 | 500 |
| 0.46 | 0.17 | 0.90 | 700 | |
| 0.56 | 0.20 | 0.80 | 600 | |
| n-Butyl Acrylate | 0.36 | 0.30 | 0.80 | 600 |
| 0.46 | 0.25 | 0.90 | 700 | |
| 0.56 | 0.20 | 0.70 | 500 | |
| Poly(HEMA) | 0 | 0.39 | 0.32 | 181 |
Table 2: Mechanical Properties of HEMA-Dodecyl Methacrylate Copolymers (Swollen in Water) [1]
| Weight Fraction of Dodecyl Methacrylate | Tensile Modulus (MPa) | Tensile Strength (MPa) |
| < 0.2 | Rubberlike | - |
| 0.30 - 0.62 | 12 - 32 | 3 - 4 |
| > 0.8 | Rubberlike | - |
HEMA-Methyl Methacrylate (MMA) Copolymers
HEMA-MMA copolymers are widely studied for various biomedical applications. Their mechanical properties are highly dependent on the monomer ratio.
Table 3: Mechanical Properties of HEMA-MMA Copolymers
| HEMA:MMA Molar Ratio | Compressive Strength (KPa) | Compressive Modulus (KPa) | Tensile Strength (KPa) | Tensile Modulus (KPa) |
| 95:5 | 932.4 ± 52.5 | 34.2 ± 1.7 | 30.5 ± 2.1 | 1.6 ± 0.1 |
| 90:10 | 761.2 ± 24.2 | 38.8 ± 1.9 | 30.6 ± 3.7 | 2.0 ± 0.1 |
| 85:15 | 355.2 ± 50.4 | 18.1 ± 1.0 | 8.74 ± 1.50 | 0.60 ± 0.03 |
| 80:20 | 254.2 ± 36.4 | 16.1 ± 0.8 | 4.4 ± 1.3 | 0.5 ± 0.1 |
Data adapted from a study on poly(HEMA-co-MMA) hydrogel scaffolds.[1][2][3]
Incorporating MMA into HEMA can also significantly increase tensile strength. For instance, with an increase in MMA content from 5% to 20%, the tensile strength of a P(HEMA-MMA) hydrogel was reported to increase from 0.38 kg/cm ² to 9.03 kg/cm ².[4] Pure PHEMA hydrogel has a reported tensile strength of 0.52 kg/cm ².[4]
HEMA-DMAEMA Copolymers
Copolymers of HEMA with 2-(dimethylamino)ethyl methacrylate (DMAEMA) are of interest for their pH-responsive properties. The inclusion of DMAEMA can also influence the mechanical properties.
Table 4: Storage Modulus of HEMA-DMAEMA Copolymers
| Condition | Storage Modulus (MPa) | Loss Modulus (MPa) |
| Constant Frequency (1 Hz) | 1.94 ± 0.24 | 0.45 ± 0.07 |
| Frequency Sweep (1 Hz) | 3.80 ± 0.62 | 0.98 ± 0.13 |
| Frequency Sweep (100 Hz) | 1.1 | 0.65 |
Data from a study on the dynamic mechanical analysis of HEMA-DMAEMA hydrogels.[5]
Experimental Protocols
Accurate and reproducible mechanical testing of hydrogels requires well-defined experimental protocols. Below are generalized methodologies for tensile and compression testing, followed by specific parameters reported in the cited literature.
General Tensile Testing Protocol for Hydrogels
-
Sample Preparation: Hydrogel samples are typically prepared in a dumbbell or rectangular shape. Standardized specimen geometries, such as those defined by ASTM D638, are often used to ensure consistency.[2][6]
-
Equilibration: Samples are equilibrated in a suitable buffer solution (e.g., phosphate-buffered saline, PBS) at a specific temperature (e.g., 37°C) for a defined period to ensure they are fully swollen.[7]
-
Testing Machine: A universal testing machine equipped with a load cell appropriate for the expected forces is used.[8][9]
-
Gripping: Samples are carefully mounted in the grips of the testing machine. To prevent slippage, specialized grips or sandpaper may be used.[1]
-
Test Execution: The sample is pulled at a constant crosshead speed until it fractures. The force and displacement are recorded throughout the test.
-
Data Analysis: The recorded data is used to calculate tensile strength, Young's modulus (from the initial linear portion of the stress-strain curve), and elongation at break.
Specific Parameters for HEMA-MMA Copolymers:
General Compression Testing Protocol for Hydrogels
-
Sample Preparation: Cylindrical or disc-shaped samples of uniform thickness and diameter are prepared.[7][10]
-
Equilibration: Similar to tensile testing, samples are equilibrated in a suitable buffer at a controlled temperature.[7]
-
Testing Machine: A universal testing machine with a compression platen setup is used.[9]
-
Test Execution: The sample is placed between two parallel plates and compressed at a constant rate. The force and displacement are continuously measured.
-
Data Analysis: The stress-strain curve is generated, from which the compressive modulus and compressive strength (at a specific strain or at fracture) are determined.
Specific Parameters for HEMA-MMA Copolymers:
Specific Parameters for HEMA-Acrylamide Copolymers:
Visualizing Structure-Property Relationships
The following diagram illustrates the general influence of incorporating different comonomers on the key mechanical properties of HEMA-based copolymers.
References
- 1. mdpi.com [mdpi.com]
- 2. Poly(HEMA-co-MMA) Hydrogel Scaffold for Tissue Engineering with Controllable Morphology and Mechanical Properties Through Self-Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly(HEMA-co-MMA) Hydrogel Scaffold for Tissue Engineering with Controllable Morphology and Mechanical Properties Through Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. methacrylate hema-based hydrogels: Topics by Science.gov [science.gov]
- 7. [Synthesis and compression strength of hydrogels] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanical Evaluation of Hydrogel–Elastomer Interfaces Generated through Thiol–Ene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. redalyc.org [redalyc.org]
A Comparative Guide to the Swelling Behavior of Hydroxymethyl Acrylate-Based Hydrogels
For researchers and professionals in drug development and material science, understanding the swelling behavior of hydrogels is paramount for designing effective delivery systems and functional biomaterials. Hydroxymethyl acrylate-based hydrogels, particularly those derived from 2-hydroxyethyl methacrylate (B99206) (HEMA), are a cornerstone in this field due to their biocompatibility and tunable properties. This guide provides a comparative analysis of the swelling characteristics of these hydrogels, supported by experimental data and detailed protocols.
Comparative Swelling Performance
The swelling of hydrogels is a critical attribute that governs their permeability, mechanical strength, and the release kinetics of encapsulated therapeutic agents. This behavior is intrinsically linked to the hydrogel's composition and the external environment.
Influence of pH on Swelling
HEMA-based hydrogels can be rendered pH-sensitive by copolymerizing them with monomers containing ionizable groups, such as acrylic acid (AA). In aqueous solutions, the carboxyl groups of AA ionize in response to pH changes, leading to electrostatic repulsion within the polymer network and a subsequent increase in swelling.
For instance, a study on poly(HEMA-co-AA-co-ammonium acrylate) hydrogels demonstrated a significant increase in equilibrium swelling as the pH of the medium increased from 2.0 to 8.0.[1] At pH levels above the pKa of acrylic acid (around 4.7), the carboxyl groups deprotonate, causing the network to expand. This sharp transition in swelling makes these hydrogels excellent candidates for targeted drug delivery in specific pH environments, such as the gastrointestinal tract.
| Hydrogel Composition | pH | Equilibrium Swelling (%) | Key Observation |
| Poly(HEMA-co-AA) Sample 1 (Lower AA content) | 2.0-3.0 | ~50 | Minimal swelling at low pH |
| 5.0 | >300 | Sharp increase in swelling above pKa of AA | |
| Poly(HEMA-co-AA) Sample 2 (Higher AA content) | 2.0-3.0 | ~60 | Slightly higher swelling than Sample 1 at low pH |
| 5.0 | >450 | Greater swelling capacity due to increased carboxyl groups[1] |
Impact of Crosslinker Concentration
The crosslinking density is a crucial parameter that dictates the structural integrity and swelling capacity of a hydrogel. An increase in the concentration of the crosslinking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), results in a more tightly bound polymer network. This restricts the mobility of the polymer chains and reduces the interstitial space available to accommodate water, thereby decreasing the equilibrium swelling ratio.
Conversely, a lower crosslinker concentration leads to a looser network with a larger mesh size, allowing for greater water uptake. This trade-off between structural integrity and swelling capacity is a key consideration in hydrogel design.
| Crosslinker (MBA) to Monomer (AA) Molar Ratio | Equilibrium Swelling (g water/g hydrogel) | Key Observation |
| 0.000232 | Gel dissolves (unstable network) | Insufficient crosslinking leads to dissolution[2] |
| 0.0005 | ~850 | High swelling capacity with minimal stable crosslinking |
| 0.001 | ~600 | Swelling capacity decreases with increasing crosslinker concentration |
| 0.002498 | ~350 | Densely crosslinked network significantly restricts swelling[2] |
Alternative Hydrogel Systems: A Comparison
While HEMA-based hydrogels are versatile, other systems offer unique properties. Poly(N-isopropylacrylamide) (PNIPAM) hydrogels, for example, are well-known for their temperature sensitivity, exhibiting a lower critical solution temperature (LCST) around 32°C. Below this temperature, they are swollen, and above it, they collapse and expel water. This property is highly advantageous for creating "smart" drug delivery systems that respond to physiological temperature changes.
Natural polymer-based hydrogels, such as those derived from chitosan (B1678972) or alginate, offer excellent biocompatibility and biodegradability. However, they may lack the mechanical strength and tunable swelling properties of their synthetic counterparts like HEMA-based hydrogels.[3]
Experimental Protocols
Accurate and reproducible swelling studies are essential for characterizing hydrogel performance. Below is a typical experimental protocol for determining the swelling ratio of a hydrogel.
Gravimetric Swelling Measurement
This method involves measuring the weight of the hydrogel at different time points as it swells in a specific medium.
-
Preparation: Synthesize the hydrogel and wash it thoroughly to remove any unreacted monomers or initiators.
-
Drying: Dry the hydrogel to a constant weight, typically in a vacuum oven or by lyophilization. This will be the dry weight (Wd).
-
Swelling: Immerse the dried hydrogel in a swelling medium (e.g., deionized water, buffer solution of a specific pH) at a constant temperature.
-
Measurement: At predetermined time intervals, remove the hydrogel from the medium, gently blot the surface with filter paper to remove excess water, and weigh it. This is the swollen weight at time t (Wt).
-
Equilibrium: Continue the measurements until the weight of the hydrogel becomes constant, indicating that it has reached its equilibrium swelling state.
-
Calculation: The swelling ratio (SR) at each time point is calculated using the following formula: SR (%) = [(Wt - Wd) / Wd] x 100
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a hydrogel swelling study.
Caption: Workflow for a typical gravimetric swelling study of hydrogels.
This guide provides a foundational understanding of the swelling behavior of this compound-based hydrogels and their comparison with other systems. The provided data and protocols serve as a valuable resource for researchers in the design and evaluation of advanced hydrogel-based technologies.
References
A Spectroscopic Showdown: Unmasking the Transformation of Hydroxymethyl Acrylate into its Polymer Counterpart
For researchers, scientists, and professionals in drug development, understanding the molecular transformation of monomers into polymers is paramount for material design and application. This guide provides a detailed spectroscopic comparison of hydroxymethyl acrylate (B77674) (HMA) and its polymer, poly(hydroxymethyl acrylate) (PHMA), offering insights into the profound structural changes that occur during polymerization.
This comparison utilizes key spectroscopic techniques—Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy—to elucidate the distinct spectral signatures of the monomer and its resulting polymer. The presented data, summarized in clear, comparative tables, is supported by detailed experimental protocols for replication and further investigation.
From Monomer to Macromolecule: A Tale Told in Spectra
The polymerization of this compound involves the conversion of its vinyl C=C double bond into a saturated aliphatic backbone, a transformation readily observed through various spectroscopic methods. This conversion is the cornerstone of PHMA's unique properties, making it a valuable hydrophilic polymer in biomedical applications such as hydrogels and drug delivery systems.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic shifts observed when comparing this compound (HMA) and poly(this compound) (PHMA).
Table 1: Comparative FTIR Spectral Data
| Functional Group | HMA (cm⁻¹) | PHMA (cm⁻¹) | Observation upon Polymerization |
| O-H Stretch | ~3415 | ~3415 | Broad peak remains, indicating the presence of the hydroxyl group.[1] |
| C-H Stretch (aliphatic) | ~2900-3000 | ~2900-3000 | Peaks remain, characteristic of the alkyl chain.[1] |
| C=O Stretch (ester) | ~1712 | ~1712-1725 | Peak remains, confirming the integrity of the ester group.[1][2] |
| C=C Stretch (vinyl) | ~1638 | Absent | Disappearance of this peak is a primary indicator of successful polymerization.[1][2] |
| O-H Bend | ~1298 | Present | Peak remains.[1] |
| C-O Stretch (ester) | ~1200 | Present | Peak remains.[1] |
| =C-H Bend (vinyl) | ~935 | Absent | Disappearance of this peak further confirms the conversion of the double bond.[1] |
Table 2: Comparative ¹H NMR Spectral Data (Chemical Shifts in δ, ppm)
| Proton Environment | HMA (ppm) | PHMA (ppm) | Observation upon Polymerization |
| Vinyl Protons (-CH=CH₂) | ~5.8-6.4 | Absent | Disappearance of these signals is a definitive sign of polymerization.[3] |
| Methylene (B1212753) Protons (-O-CH₂-CH₂-OH) | ~3.5-4.5 | Broad signals ~3.5-4.5 | Signals become broader and may shift slightly due to the polymer backbone's restricted environment.[3] |
| Methine Proton (-CH-COO) | N/A | Broad signal ~2.4 | Appearance of a broad signal corresponding to the polymer backbone proton. |
| Methylene Protons (-CH₂-CH-) | N/A | Broad signals ~1.5-1.9 | Appearance of broad signals corresponding to the polymer backbone methylene protons. |
Table 3: Comparative Raman Spectral Data
| Vibrational Mode | HMA (cm⁻¹) | PHMA (cm⁻¹) | Observation upon Polymerization |
| C=C Stretch | Strong peak ~1638 | Absent | The strong vinyl stretching band disappears, indicating polymerization.[4] |
| C=O Stretch | ~1725 | ~1725 | The carbonyl stretch remains, often with a slight shift or broadening.[2] |
| C-H Stretch | ~2900-3000 | ~2900-3000 | Aliphatic C-H stretching vibrations persist in the polymer. |
| Skeletal Vibrations | Complex fingerprint region | Altered fingerprint region | The fingerprint region shows significant changes, reflecting the new covalent bonds forming the polymer backbone. |
Experimental Protocols
The following are generalized protocols for the polymerization of HMA and its subsequent spectroscopic analysis.
Protocol 1: Free Radical Polymerization of this compound
-
Monomer Purification: this compound (HMA) is purified to remove inhibitors and impurities. This can be achieved by washing an aqueous solution of HMA with an organic solvent like hexane (B92381) to remove diacrylate impurities, followed by salting out the monomer and extracting it with a solvent like diethyl ether.[5]
-
Initiator and Solvent: A free-radical initiator, such as azobisisobutyronitrile (AIBN), is dissolved in a suitable solvent like dimethylformamide (DMF).[2]
-
Polymerization Reaction: The purified HMA is added to the initiator solution. The reaction mixture is degassed by bubbling with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization. The reaction is then heated to a specific temperature (e.g., 70°C) and stirred for a set period (e.g., 12 hours).[6]
-
Polymer Precipitation and Purification: After the reaction, the polymer is precipitated by pouring the solution into a non-solvent, such as hexane or cold xylene.[2][6] The precipitated poly(this compound) (PHMA) is then collected by filtration and dried under vacuum.
Protocol 2: Spectroscopic Analysis
-
FTIR Spectroscopy: FTIR spectra of both the HMA monomer and the dried PHMA polymer are recorded using an FTIR spectrometer. Samples can be analyzed as a thin film on a salt plate (for the liquid monomer) or as a solid mixed with KBr in a pellet (for the polymer). The key diagnostic change is the disappearance of the C=C stretching vibration around 1638 cm⁻¹.[1][7]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are obtained using an NMR spectrometer. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[2][3] The disappearance of the vinyl proton signals in the ¹H NMR spectrum is a clear indication of polymerization.
-
Raman Spectroscopy: Raman spectra are acquired using a Raman spectrometer. This technique is particularly useful for observing the strong C=C stretching band in the monomer, which is absent in the polymer.[4]
Visualizing the Process
The following diagrams illustrate the polymerization workflow and the key structural changes that are identified through spectroscopy.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of PHMA.
Caption: Key spectroscopic evidence for the polymerization of HMA.
References
Performance Showdown: Hydroxymethyl Acrylate in Coatings Compared to Common Acrylates
A comprehensive guide for researchers and formulation scientists on the comparative performance of hydroxymethyl acrylate (B77674) (HMA) in coatings. This guide provides a detailed analysis of HMA's anticipated properties against established acrylates such as hydroxyethyl (B10761427) acrylate (HEA), hydroxypropyl acrylate (HPA), and methyl acrylate (MA), supported by available experimental data for these alternatives and standardized testing protocols.
In the dynamic landscape of coating formulations, the quest for monomers that impart enhanced performance characteristics is perpetual. Hydroxymethyl acrylate (HMA), a functional acrylate, presents a unique molecular architecture that suggests its potential for developing high-performance coatings. This guide offers an objective comparison of HMA's projected performance attributes against widely used acrylates: hydroxyethyl acrylate (HEA), hydroxypropyl acrylate (HPA), and methyl acrylate (MA).
While direct, comprehensive comparative experimental data for HMA is limited in publicly available literature, this guide extrapolates its likely performance based on its chemical structure and draws parallels with the well-documented characteristics of HEA, HPA, and MA. The inclusion of detailed experimental protocols, based on internationally recognized ASTM standards, provides a framework for the systematic evaluation of HMA in coating formulations.
At a Glance: Comparative Performance of Acrylates in Coatings
The following table summarizes the expected performance of this compound in comparison to hydroxyethyl acrylate, hydroxypropyl acrylate, and methyl acrylate across key coating properties. The data for HEA, HPA, and MA is based on published studies and industry knowledge.
| Performance Metric | This compound (HMA) (Projected) | Hydroxyethyl Acrylate (HEA) | Hydroxypropyl Acrylate (HPA) | Methyl Acrylate (MA) |
| Adhesion | Excellent | Very Good | Very Good | Good |
| Hardness | High | Moderate | Moderate-Low | High |
| Gloss | High | High | High | Moderate-High |
| Chemical Resistance | Very Good | Good | Good | Moderate |
| Weatherability | Good | Good | Good | Moderate |
| Flexibility | Moderate | Good | Very Good | Low |
| Reactivity/Cure Speed | High | High | Moderate | High |
Deep Dive: Understanding the Performance Metrics
Adhesion
The presence of a hydroxyl group in HMA, HEA, and HPA is a key determinant of their excellent adhesion properties. This functional group promotes bonding to various substrates through hydrogen bonding and potential covalent interactions. The primary hydroxyl group in HMA is expected to be highly accessible for such interactions, leading to superior adhesion compared to the secondary hydroxyl group in HPA and potentially even the primary hydroxyl group in HEA due to steric considerations. Methyl acrylate, lacking a hydroxyl group, generally exhibits lower adhesion.
Hardness and Flexibility
The hardness of a coating is influenced by the monomer's structure and the resulting crosslink density. The compact structure of HMA is anticipated to contribute to a higher crosslink density, resulting in harder and more scratch-resistant coatings. In contrast, the longer side chains of HEA and HPA introduce more flexibility into the polymer backbone, leading to softer, more pliable coatings. Methyl acrylate, with its small methyl group, also contributes to a rigid polymer network and high hardness.
Gloss
High gloss is often associated with a smooth, uniform coating surface. All the hydroxyl-functional acrylates (HMA, HEA, and HPA) can contribute to high gloss finishes. The specific formulation and curing conditions play a significant role in the final gloss level.
Chemical Resistance
The crosslink density of the cured coating is a critical factor for its chemical resistance. The anticipated higher crosslink density from HMA suggests a greater resistance to chemical attack compared to HEA and HPA. The absence of the reactive hydroxyl group in MA-based coatings generally results in lower chemical resistance.
Experimental Protocols
To facilitate a standardized comparison of these acrylates, the following experimental protocols, based on ASTM international standards, are recommended.
Adhesion Testing
-
ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test : This standard outlines two methods for assessing the adhesion of coating films to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film.[1][2][3]
-
Method A (X-cut) : An X-cut is made through the film to the substrate. Pressure-sensitive tape is applied over the cut and then removed. Adhesion is evaluated on a scale of 0A to 5A based on the amount of coating removed.
-
Method B (Cross-cut) : A lattice pattern is cut into the film. The tape is applied and removed, and adhesion is rated on a scale of 0B to 5B.
-
Hardness Testing
-
ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test : This method determines the hardness of a coating by the scratching action of pencil leads of known hardness.[4][5][6] The test involves pushing pencils of increasing hardness over the coating surface at a 45-degree angle until one scratches the film. The hardness is reported as the grade of the hardest pencil that does not scratch the coating.
-
ASTM D1474 - Standard Test Methods for Indentation Hardness of Organic Coatings : This standard describes the determination of the indentation hardness of organic coatings using a Knoop or Pfund indenter.[7][8]
Gloss Measurement
-
ASTM D523 - Standard Test Method for Specular Gloss : This test method measures the specular gloss of nonmetallic specimens at geometries of 20, 60, and 85 degrees.[9][10][11][12] A glossmeter is used to measure the specular reflectance of the coating surface.
Chemical Resistance Testing
-
ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes : This standard evaluates the resistance of a coating to various household chemicals by spot or immersion tests.[13][14][15][16] The coated panels are exposed to the chemicals for a specified period, and then evaluated for any changes in appearance, such as discoloration, blistering, or loss of adhesion.
-
ASTM D3912 - Standard Test Method for Chemical Resistance of Coatings and Linings for Use in Nuclear Power Plants : This method provides procedures for evaluating the chemical resistance of coatings under more severe conditions, including immersion.[13][17]
Visualizing Experimental Workflows
To provide a clearer understanding of the testing methodologies, the following diagrams illustrate the workflows for key performance evaluations.
Caption: Workflow for Adhesion Testing (ASTM D3359).
Caption: Workflow for Pencil Hardness Testing (ASTM D3363).
Caption: Workflow for Chemical Resistance Testing (ASTM D1308).
References
- 1. blog.chasecorp.com [blog.chasecorp.com]
- 2. Explaining ASTM D3359 Adhesion Testing for Conformal Coatingsï¼1ï¼ [ellsworth.com.vn]
- 3. store.astm.org [store.astm.org]
- 4. industrialphysics.com [industrialphysics.com]
- 5. micomlab.com [micomlab.com]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. trl.com [trl.com]
- 9. micomlab.com [micomlab.com]
- 10. ASTM D523 and ASTM D2457 Standard for Gloss Meter [prestogroup.com]
- 11. store.astm.org [store.astm.org]
- 12. trl.com [trl.com]
- 13. ASTM Standards For Chemical Resistance In Coatings [croccoatings.com]
- 14. highperformancecoatings.org [highperformancecoatings.org]
- 15. Chemical Resistance - Charter Coating [chartercoating.com]
- 16. Chemical Resistance - A Plus Coating [apluscoating.com]
- 17. store.astm.org [store.astm.org]
A Comparative Guide to the Biocompatibility of Hydroxymethyl Acrylate Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biocompatibility of hydroxymethyl acrylate (B77674) (HEMA) polymers with commonly used alternatives, including polyethylene (B3416737) glycol (PEG), poly(lactic-co-glycolic acid) (PLGA), and silicone-based polymers. The information is supported by experimental data from in vitro and in vivo studies to assist in the selection of appropriate biomaterials for various biomedical applications.
Executive Summary
Hydroxymethyl acrylate (HEMA) is a widely utilized polymer in the biomedical field due to its hydrophilicity and tunable properties. However, its biocompatibility, particularly in comparison to other established biomaterials, is a critical consideration for any application involving direct contact with biological systems. This guide delves into the comparative performance of HEMA-based polymers against PEG, PLGA, and silicone in key biocompatibility assessments: cytotoxicity, hemolysis, and in vivo tissue response. While HEMA generally exhibits good biocompatibility, understanding its specific interactions with cells, blood, and tissues in contrast to other materials is crucial for informed material selection in drug delivery, tissue engineering, and medical device development.
In Vitro Biocompatibility Assessment
Cytotoxicity
Cytotoxicity assays are fundamental in evaluating the potential of a material to cause cell death. The following table summarizes representative data from studies comparing the cytotoxicity of HEMA, PEG, PLGA, and silicone polymers. The percentage of cell viability is a common metric, where a higher percentage indicates better biocompatibility.
| Material | Cell Type | Assay | Cell Viability (%) | Reference |
| p(HEMA) | Human Fibroblast (MRC5) | MTT | >80% (with extracts) | [1] |
| p(HEMA) | L929 Mouse Fibroblasts | Direct Contact | Non-cytotoxic | [2] |
| PLGA | Human Gingival Fibroblasts | MTT | >96% (at 20 µg/mL) | [3][4][5] |
| PLGA-PEG | Human U251 cells | MTT | >80% | [6] |
| Silicone | Not specified | Not specified | Not specified | [7][8] |
Note: Direct quantitative comparison across different studies can be challenging due to variations in experimental conditions. The data presented is for illustrative purposes.
Hemolysis
Hemolysis assays assess the propensity of a material to damage red blood cells, a critical parameter for blood-contacting applications. The hemolytic potential is typically expressed as the percentage of red blood cell lysis.
| Material | Assay Condition | Hemolysis (%) | Reference |
| p(HEMA)-based Hydrogel | In vitro | < 5% | [9] |
| Silicone | Shear-induced | Generally low, comparable to polyethylene | [10] |
| PLGA-PEG NPs | In vitro | Not specified | [11] |
Note: A hemolysis rate of less than 2% is generally considered non-hemolytic, with values up to 5% being acceptable for some applications.[12]
In Vivo Biocompatibility Assessment
In vivo studies provide crucial insights into the tissue response to an implanted material over time. Key parameters include the thickness of the fibrous capsule that forms around the implant and the nature of the inflammatory response.
| Material | Animal Model | Implantation Site | Fibrous Capsule Thickness (µm) | Inflammatory Response | Reference |
| p(HEMA) | Mice | Percutaneous | Not specified, but noted good morphological integration with skin | Persistent leukocytes in pores over 6 months | [11] |
| Silicone | Rats | Subcutaneous | 177.4 ± 31.4 (control) | Characterized by macrophages and T cells, varies with surface roughness | [13][14] |
| Silicone (low hardness) | Rats | Subcutaneous | Thinner capsule compared to harder silicone | Lower levels of fibrosis and acute inflammation | [8][15] |
| PEG-based Hydrogel | Primates | Brain | No gliotic scarring observed | Slight increase in astrocytes and microglia, no T-cell infiltration | [16] |
| PLGA Membranes | Hamsters | Subcutaneous | Chronic granulomatous inflammation that resolves over time, preventing fibrous capsule formation | Initial presence of epithelioid cells, giant cells, and lymphocytes, which decreased over 90 days | [11] |
Signaling Pathways in HEMA Biocompatibility
The cellular response to HEMA can involve specific signaling pathways related to inflammation and cell death. Understanding these pathways provides a mechanistic insight into its biocompatibility profile.
HEMA-Induced NLRP3 Inflammasome Activation
HEMA has been shown to activate the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome, a key component of the innate immune system that triggers inflammation. This activation leads to the production of pro-inflammatory cytokines IL-1β and IL-18.
HEMA-Induced Mitochondrial-Dependent Apoptosis
Exposure to HEMA can also induce apoptosis (programmed cell death) through the mitochondrial-dependent intrinsic pathway. This process is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS).
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. Below are outlines of standard protocols for the key assays discussed.
Cytotoxicity Assay (MTT Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Material Exposure: Introduce the test material (either as a direct contact film or as an extract in the culture medium) to the cells.
-
Incubation: Incubate the cells with the material for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.[17][18][19][20]
Hemolysis Assay (Direct Contact Method - ASTM F756)
This protocol is a standard method for assessing the hemolytic properties of materials that will come into contact with blood.
-
Blood Collection and Preparation: Collect fresh anticoagulated blood (e.g., human or rabbit) and dilute it with a physiological saline solution.
-
Material Preparation: Prepare the test material with a defined surface area and sterilize it.
-
Incubation: Place the test material in contact with the diluted blood suspension. Include positive (e.g., water) and negative (e.g., saline) controls. Incubate at 37°C with gentle agitation for a specified time (e.g., 3 hours).[15]
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Measure the amount of hemoglobin released into the supernatant spectrophotometrically at a wavelength of 540 nm.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control (100% hemolysis).[12][21][22]
In Vivo Implantation Study (Subcutaneous Implantation in Rodents)
This protocol describes a common method for evaluating the local tissue response to an implanted biomaterial.
-
Animal Model: Select an appropriate animal model (e.g., rats or mice).
-
Material Preparation: Fabricate and sterilize the implants to the desired specifications.
-
Surgical Procedure: Anesthetize the animal and make a small incision in the dorsal skin. Create a subcutaneous pocket and insert the implant. Suture the incision.
-
Post-operative Care: Monitor the animals for signs of inflammation or distress and provide appropriate care.
-
Explantation: At predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals and carefully excise the implant along with the surrounding tissue.
-
Histological Analysis: Fix the tissue samples, embed them in paraffin, and section them. Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition (fibrous capsule).
-
Evaluation: Microscopically evaluate the tissue sections to assess the inflammatory cell infiltrate, fibrous capsule thickness, and overall tissue integration.[10][15][23][24][25]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of PLGA-zinc oxide nanocomposite on human gingival fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of PLGA-zinc oxide nanocomposite on human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vascular cell responses to silicone surfaces grafted with heparin-like polymers: surface chemical composition vs. topographic patterning - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. Comparative Study of Inflammatory and Fibrotic Reactions Induced by Silicone Implants with Different Hardness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cutaneous and inflammatory response to long-term percutaneous implants of sphere-templated porous/solid poly(HEMA) and silicone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. How the surfaces of silicone breast implants affect the immune system | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 15. Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biocompatibility of PEG-based hydrogels in primate brain [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
- 22. haemoscan.com [haemoscan.com]
- 23. Protocol for the Implantation of Scaffolds in a Humanized Mouse Cutaneous Excisional Wound Healing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 25. orthopresearch.com [orthopresearch.com]
A Comparative Guide to Validating Hydroxy-Functional Acrylate Copolymer Structure via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of polymers, providing detailed information on composition, microstructure, and stereochemistry. This guide offers a comparative overview of various NMR techniques for validating the structure of hydroxymethyl acrylate (B77674) copolymers, which are increasingly utilized in biomedical applications such as drug delivery systems and hydrogels.
Unraveling Copolymer Structure with an Array of NMR Techniques
A comprehensive understanding of a hydroxymethyl acrylate copolymer's structure requires a multi-faceted approach, often employing a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While ¹H and ¹³C NMR provide fundamental information on the chemical environment of protons and carbons, 2D techniques like COSY, HSQC, and HMBC are crucial for resolving complex spectral overlaps and establishing connectivity between different monomer units.[1]
1D NMR: The Foundation of Structural Analysis
-
¹H NMR: This is often the initial step in polymer characterization. The integration of proton signals can be used to determine the copolymer composition and the number-average molecular weight (Mn) if the end-groups are known and distinguishable from the repeating monomer units.[2] For a this compound copolymer, key proton signals include those from the polymer backbone (methine and methylene (B1212753) groups), the hydroxymethyl group (-CH₂OH), and the ester methylene group (-OCH₂-).
-
¹³C NMR: This technique provides information on the carbon skeleton of the copolymer. The chemical shifts of the carbonyl carbon and the backbone carbons are particularly sensitive to the monomer sequence distribution (e.g., dyads, triads) and the stereochemistry (tacticity) of the polymer chain.[3]
2D NMR: Resolving Complexity and Establishing Connectivity
Overlapping signals in 1D NMR spectra of copolymers can often obscure detailed structural information. 2D NMR techniques help to overcome this challenge by correlating signals based on their through-bond or through-space interactions.[1]
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two to three bonds. It is invaluable for assigning protons within the same monomer unit and for identifying adjacent monomer units in a copolymer chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. It is a powerful tool for unambiguously assigning carbon resonances based on their known proton assignments and for resolving overlapping signals in both the ¹H and ¹³C spectra.[1][2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two to three bonds. It is particularly useful for identifying connectivity across the ester linkage and between different monomer units, thus helping to confirm the copolymer sequence. The correlation of the carbonyl carbon with various protons can provide detailed information about the triad (B1167595) and pentad configurational sequences.[1][2]
-
TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, not just those that are directly coupled. In a copolymer, this can help to identify all the protons belonging to a specific monomer unit, even if some are not directly coupled.[1][2]
Comparative Data for Hydroxy-Functional Acrylate Copolymers
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for protons and carbons in this compound and similar hydroxy-functional acrylate copolymers. Note that the exact chemical shifts can vary depending on the solvent, temperature, and the specific comonomer.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Relevant 2D NMR Correlations |
| Backbone -CH- | 1.8 - 2.5 | 35 - 45 | COSY with backbone -CH₂-, HSQC with Cα, HMBC with C=O |
| Backbone -CH₂- | 1.4 - 2.0 | 30 - 40 | COSY with backbone -CH-, HSQC with Cβ |
| Ester -O-CH₂- | 3.9 - 4.3 | 60 - 65 | HSQC with C of ester methylene, HMBC with C=O and C of hydroxymethyl |
| Hydroxymethyl -CH₂-OH | 3.5 - 3.8 | 55 - 60 | HSQC with C of hydroxymethyl, HMBC with C of ester methylene |
| Hydroxymethyl -OH | Variable (depends on solvent and concentration) | - | - |
| Carbonyl C=O | - | 170 - 178 | HMBC with backbone -CH-, backbone -CH₂-, and ester -O-CH₂- |
Experimental Protocols
Accurate and reproducible NMR data relies on meticulous sample preparation and standardized experimental parameters.
Sample Preparation
-
Sample Purity: Ensure the copolymer sample is free from residual monomers, initiators, and solvents from the polymerization process. This is typically achieved by repeated precipitation of the polymer in a non-solvent.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the copolymer. Common choices for polyacrylates include deuterated chloroform (B151607) (CDCl₃), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), and deuterated methanol (B129727) (CD₃OD).[4] The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is generally sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg/mL is recommended.[5] Highly viscous solutions can lead to broadened spectral lines.[5]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the final solution into a clean, dry NMR tube using a pipette with a small plug of glass wool.[6]
-
Internal Standard: For quantitative analysis, the addition of an internal standard with a known concentration and a distinct signal from the analyte is recommended. Tetramethylsilane (TMS) is a common reference standard (δ = 0 ppm).
NMR Instrument Parameters
The following are general guidelines for setting up NMR experiments. Optimal parameters may vary depending on the instrument and the specific sample.
-
¹H NMR:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds (should be at least 5 times the longest T₁ for quantitative measurements)
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on concentration
-
-
2D NMR (COSY, HSQC, HMBC):
-
These experiments are more complex and the parameters (e.g., evolution times, gradient pulses) should be optimized based on standard instrument protocols and the specific copolymer being analyzed. Typically, a larger number of scans are required compared to 1D experiments.
-
Workflow for Validating Copolymer Structure
The following diagram illustrates a logical workflow for the comprehensive validation of a this compound copolymer structure using a suite of NMR techniques.
Caption: A logical workflow for validating copolymer structure using NMR.
By following this comprehensive approach, researchers can confidently validate the structure of this compound copolymers, ensuring the desired material properties for their intended applications in research, drug development, and beyond.
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
Safety Operating Guide
Safe Disposal of Hydroxymethyl Acrylate: A Procedural Guide
This guide provides essential, step-by-step procedures for the proper disposal of hydroxymethyl acrylate (B77674), also known as 2-hydroxyethyl acrylate (HEA), ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is critical for researchers, scientists, and drug development professionals handling this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle hydroxymethyl acrylate with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[1][2] This substance is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[3][4][5]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.[6]
-
Protective Clothing: A lab coat or other suitable protective clothing is necessary to prevent skin exposure.[6][7]
-
Respiratory Protection: If working outside a fume hood or if vapors are present, use a NIOSH-approved respirator.[7][8]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][3] Incineration is often the preferred method of destruction.[1]
Step 1: Waste Identification and Classification this compound should be treated as a hazardous waste.[1][9] It is crucial to consult the Safety Data Sheet (SDS) and local regulations to confirm its classification.[1] This chemical is very toxic to aquatic life and should not be allowed to enter drains or the environment.[3][4][8]
Step 2: Waste Collection and Storage
-
Container: Use a dedicated, properly labeled, and sealed container specifically intended for chemical waste. The container must be compatible with this compound.[1][6]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[1]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1] It is incompatible with oxidizing agents, reducing agents, acids, bases, and various metals.[4][7]
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[2][6] Keep it away from heat, direct sunlight, and incompatible materials.[4][7] The storage area should not have drain or sewer access.[8]
Step 3: Accidental Spill Cleanup In the event of a small spill, take the following steps:
-
Ensure the area is well-ventilated and wear appropriate PPE.[6]
-
Contain the spill.[6]
-
Absorb the spill with an inert material such as sand, earth, or vermiculite.[2][7][10]
-
Place the absorbent material into a suitable, labeled container for chemical waste disposal.[2][6]
-
Clean the spill area thoroughly.[6]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[11]
Step 4: Arranging for Final Disposal Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1] Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.[3][10]
Quantitative Data Summary
The following table summarizes key quantitative safety data for this compound.
| Property | Value | Source(s) |
| UN Number | 2927 | [7][8] |
| Flash Point | 98 - 101 °C (208.4 - 213.8 °F) | [2][5][7] |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep refrigerated (e.g., below 4°C). | [6][7][8] |
| Acute Toxicity (Oral, Rat LD50) | 540 - 548 mg/kg | [2][12] |
| Acute Toxicity (Dermal, Rabbit LD50) | 298 mg/kg | [2] |
| Incompatible Materials | Oxidizing agents, reducing agents, acids, bases, peroxides, copper, steel, metal oxides. | [4][7] |
Disposal Workflow Diagram
The following diagram illustrates the procedural steps for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. gjchemical.com [gjchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 2-Hydroxyethyl acrylate(818-61-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. ICSC 1723 - 2-HYDROXYETHYL ACRYLATE [inchem.org]
- 9. 2-Hydroxyethyl acrylate | C5H8O3 | CID 13165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Hydroxymethyl acrylate
Essential Safety and Handling Guide for Hydroxymethyl Acrylate (B77674)
This guide provides critical safety and logistical information for the handling and disposal of Hydroxymethyl acrylate (HEA), a compound frequently used in the synthesis of polymers and other materials in research and development settings. Adherence to these procedures is vital to ensure the safety of laboratory personnel and the protection of the environment.
This compound is a hazardous chemical that can cause severe skin burns, eye damage, and allergic skin reactions.[1][2][3][4] It is also harmful if swallowed or in contact with skin.[1][2][4] This document outlines the necessary personal protective equipment (PPE), step-by-step handling protocols, and proper disposal methods.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards of this compound. The following table summarizes the recommended PPE for various laboratory activities involving this chemical.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., small-scale reactions, preparation of solutions) | Safety glasses with side shields or chemical splash goggles.[5] | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). | Laboratory coat. | Work in a certified chemical fume hood.[6] |
| High-Volume Handling (e.g., large-scale reactions, transfers) | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). | Chemical-resistant apron or coveralls over a laboratory coat.[5][7] | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or if not handled in a fume hood.[6] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls.[5][7] | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.[5] |
Safe Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure risk. The following protocol details the steps for preparing, using, and cleaning up after working with this chemical.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.[6]
-
Gather all necessary PPE as outlined in the table above.
-
Inspect gloves for any signs of degradation or punctures before use.
-
Have an emergency eyewash station and safety shower readily accessible.[2]
-
Prepare a spill kit with appropriate absorbent materials (e.g., vermiculite, sand).[5][6]
-
-
Handling:
-
Conduct all work with this compound inside a chemical fume hood.[6]
-
Do not breathe vapors or mists.[6]
-
Use compatible equipment made of materials like glass or stainless steel. Avoid aluminum, copper, and their alloys.[6]
-
Keep containers tightly closed when not in use.[6]
-
Store in a cool, dry, and well-ventilated area away from light, heat, and incompatible materials such as oxidizing agents and acids.[5][6]
-
-
Post-Handling:
-
Decontaminate all equipment and work surfaces thoroughly after use.
-
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Wash hands and any exposed skin with soap and water immediately after handling.[1]
-
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[5][6]
-
Spill: For small spills, absorb with an inert material and place in a suitable container for disposal.[5][6] For large spills, evacuate the area and contact emergency services.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste in a clearly labeled, sealed, and compatible container.
-
Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips must be collected in a designated, labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.[3][6] Do not dispose of this compound down the drain or in regular trash.[2][5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. gjchemical.com [gjchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. ICSC 1723 - 2-HYDROXYETHYL ACRYLATE [inchem.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
